Product packaging for 4'-Methoxyflavone(Cat. No.:CAS No. 4143-74-2)

4'-Methoxyflavone

Cat. No.: B190367
CAS No.: 4143-74-2
M. Wt: 252.26 g/mol
InChI Key: OMICQBVLCVRFGN-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-1-benzopyran-4-one is a member of flavonoids and an ether.
4'-Methoxyflavone has been reported in Ammopiptanthus mongolicus and Cullen corylifolium with data available.
from seeds of Psoralea corylifolia (Fabaceae);  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O3 B190367 4'-Methoxyflavone CAS No. 4143-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMICQBVLCVRFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063319
Record name 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-
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Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4143-74-2
Record name 4′-Methoxyflavone
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Record name 4'-Methoxyflavone
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Record name 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-
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Record name 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-
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Record name 2-(4-methoxyphenyl)-4-benzopyrone
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Foundational & Exploratory

4'-Methoxyflavone: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4'-Methoxyflavone, a naturally occurring flavonoid with potential pharmacological applications. The document details its primary botanical sources and outlines comprehensive methodologies for its extraction, isolation, and purification.

Natural Sources of this compound

This compound has been identified in a limited number of plant species, primarily within the Fabaceae family. The most well-documented sources are:

  • Cullen corylifolium (L.) Medik. (synonym: Psoralea corylifolia L.), commonly known as Babchi or Bu Gu Zhi. The seeds of this plant are a rich source of various flavonoids and other bioactive compounds.

  • Ammopiptanthus mongolicus (Maxim.) Cheng f. , a species of flowering plant in the legume family, Fabaceae.

While other related methoxyflavones are found in a wider array of plants, such as those from the genus Citrus and Kaempferia, this compound itself has been specifically reported in the aforementioned species.

Quantitative Data

Quantitative data specifically for this compound in its natural sources is not extensively reported in publicly available literature. Most quantitative analyses of Cullen corylifolium have focused on more abundant flavonoids like bakuchiol, psoralen, and isopsoralen. However, the presence of this compound as a constituent of the flavonoid fraction is confirmed. The table below summarizes the quantitative data available for major flavonoids in Cullen corylifolium seeds to provide a contextual reference.

Plant SourcePlant PartCompoundConcentration / YieldAnalytical Method
Cullen corylifoliumSeedsBakuchiol11.71 mg/gHPLC
Cullen corylifoliumSeedsPsoralenNot specifiedHPLC
Cullen corylifoliumSeedsNeobavaisoflavoneNot specifiedHPLC
Cullen corylifoliumSeedsIsobavachalconeNot specifiedHPLC

Experimental Protocols: Isolation of this compound from Cullen corylifolium Seeds

While a specific protocol exclusively for the isolation of this compound is not detailed in the available literature, a general and effective methodology can be adapted from established protocols for the separation of flavonoids from Cullen corylifolium seeds. The following is a representative protocol.

Extraction
  • Preparation of Plant Material : Obtain dried seeds of Cullen corylifolium and grind them into a coarse powder.

  • Defatting : To remove non-polar constituents, perform a preliminary extraction with a non-polar solvent.

    • Place the powdered seeds (e.g., 500 g) in a Soxhlet apparatus.

    • Extract with petroleum ether for 6-8 hours.

    • Discard the petroleum ether extract and air-dry the defatted seed powder.

  • Methanol Extraction :

    • Transfer the defatted seed powder to the Soxhlet apparatus.

    • Extract with methanol for 8-10 hours.

    • Collect the methanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Column Chromatography
  • Solvent Partitioning (Optional but Recommended) :

    • Suspend the crude methanol extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The flavonoid fraction is typically enriched in the ethyl acetate and n-butanol fractions.

  • Silica Gel Column Chromatography :

    • Prepare a silica gel (100-200 mesh) column using a suitable non-polar solvent (e.g., n-hexane).

    • Adsorb the dried ethyl acetate or butanol fraction onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (e.g., n-hexane:ethyl acetate ratios of 9:1, 8:2, 7:3, etc.).

    • Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and UV detection.

    • Pool the fractions that show a spot corresponding to the expected Rf value of this compound.

Purification
  • Preparative HPLC :

    • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • Use a mobile phase gradient of methanol and water or acetonitrile and water.

    • Monitor the elution profile with a UV detector at a wavelength suitable for flavonoids (around 254 nm or 340 nm).

    • Collect the peak corresponding to this compound.

  • Crystallization :

    • Evaporate the solvent from the purified fraction to obtain the isolated compound.

    • If necessary, recrystallize from a suitable solvent (e.g., methanol) to obtain pure crystals of this compound.

Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) (1H NMR, 13C NMR)

  • Infrared (IR) Spectroscopy

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

Visualizations

Experimental Workflow for Isolation

Isolation_Workflow start Dried Seeds of Cullen corylifolium powder Grinding to Coarse Powder start->powder defat Soxhlet Extraction (Petroleum Ether) powder->defat extract Soxhlet Extraction (Methanol) defat->extract concentrate Concentration (Rotary Evaporator) extract->concentrate crude_extract Crude Methanol Extract concentrate->crude_extract partition Solvent Partitioning (Optional) crude_extract->partition column_chrom Silica Gel Column Chromatography partition->column_chrom fractions Fraction Collection & TLC Monitoring column_chrom->fractions pool Pooling of Fractions fractions->pool prep_hplc Preparative HPLC pool->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the isolation of this compound.

The In Vitro Biological Profile of 4'-Methoxyflavone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyflavone, a naturally occurring methoxylated flavonoid, has garnered significant scientific interest for its diverse pharmacological activities demonstrated in vitro. This technical guide provides a comprehensive analysis of its biological effects, focusing on its neuroprotective, anticancer, and anti-inflammatory properties. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and crucial signaling pathways are visually represented to facilitate a deeper understanding of its mechanism of action.

Neuroprotective Activity

This compound has emerged as a promising neuroprotective agent, primarily through its ability to inhibit parthanatos, a form of programmed cell death.

Quantitative Data: Neuroprotective Effects
Cell LineInducing AgentParameterValueReference
HeLaMNNGEC5010.41 ± 1.31 μM[1]
SH-SY5YMNNG-Significant Protection[1]
Cortical NeuronsNMDA-Protection against cell death[1]
Experimental Protocols

High-Throughput Screening (HTS) for Inhibitors of Parthanatos [1]

  • Cell Culture: HeLa cells are cultured in appropriate media.

  • Induction of Parthanatos: N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is used to induce DNA damage and overactivation of PARP-1, leading to parthanatos.

  • Compound Treatment: Cells are treated with a library of small molecules, including this compound, at various concentrations (e.g., 1, 10, and 20 μM).

  • Cell Viability Assay: Cell viability is assessed to identify compounds that protect against MNNG-induced cell death. The effect of this compound was found to be concentration-dependent, peaking at 25 μM.

  • Hit Confirmation: True hits are confirmed through repeat screens.

Neuroprotection Assay in Primary Cortical Neurons [1]

  • Primary Culture: Primary neuronal cultures are prepared from fetal mice. Glial proliferation is inhibited to achieve a culture of at least 80% neurons.

  • Induction of Excitotoxicity: N-methyl-D-aspartate (NMDA), along with its co-agonist glycine, is used to induce excitotoxic neuronal death.

  • Treatment: Neuronal cultures are pre-treated with this compound.

  • Assessment of Neuronal Death: The protective effect of the compound against NMDA-induced cell death is evaluated.

Signaling Pathway

Parthanatos_Inhibition MNNG MNNG (DNA Alkylating Agent) DNA_Damage DNA Damage MNNG->DNA_Damage PARP1 PARP-1 Overactivation DNA_Damage->PARP1 PAR PAR Accumulation PARP1->PAR Cell_Death Parthanatos (Cell Death) PAR->Cell_Death MF This compound MF->PARP1 Inhibits

Anticancer Activity

This compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines, often through the modulation of critical cell survival and apoptosis pathways.

Quantitative Data: Anticancer Effects
FlavonoidCell LineCancer TypeIC50 (µM)Treatment DurationReference
Acacetin (5,7-dihydroxy-4′-methoxyflavone)DU145Prostate~2524 h[2][3]
7-hydroxy-4'-methoxyflavoneHeLaCervical25.79 µg/mL24 h[4]
7-hydroxy-4'-methoxyflavoneWiDrColon83.75 µg/mL24 h[4]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-231Breast21.2772 h[2]
Xanthomicrol (5,4′-dihydroxy-6,7,8-TMF)HCT116ColonReduced viability to 42% at 15 µM24 h[2]
Experimental Protocols

MTT Assay for Cell Viability [5][6]

  • Cell Seeding: Cancer cells (e.g., DU145 prostate cancer cells) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with varying concentrations of acacetin (a related methoxyflavone) for different time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength to determine cell viability.

Western Blot Analysis for Signaling Proteins [5][6]

  • Cell Lysis: Treated and untreated cancer cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a standard assay.

  • SDS-PAGE and Transfer: Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., Akt, p-IκBα, NF-κB, Bcl-2, XIAP, COX-2) followed by secondary antibodies.

  • Detection: Protein bands are visualized using a suitable detection method.

Signaling Pathway

Anticancer_Signaling Acacetin Acacetin (5,7-dihydroxy-4'-methoxyflavone) Akt Akt Acacetin->Akt Inhibits NFkB_pathway NF-κB Pathway Acacetin->NFkB_pathway Inhibits Apoptosis Apoptosis Akt->Apoptosis p_IkBa p-IκBα NFkB_pathway->p_IkBa NFkB NF-κB NFkB_pathway->NFkB Bcl2 Bcl-2 NFkB->Bcl2 XIAP XIAP NFkB->XIAP COX2 COX-2 NFkB->COX2 Bcl2->Apoptosis XIAP->Apoptosis

Anti-inflammatory and Other Activities

Methoxyflavones also exhibit anti-inflammatory properties and can interact with various enzymes.

Quantitative Data: Enzyme Inhibition
FlavonoidEnzymeInhibitionConcentrationReference
3',4'-dihydroxyflavoneCollagenase13-29%50-100 µM[7]
5-hydroxy-4'-methoxyflavoneCollagenaseWeak Inhibition-[7]
Experimental Protocols

Inhibition of Pro-inflammatory Mediators [8][9]

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are used.

  • Induction of Inflammation: Lipopolysaccharide (LPS) is used to induce an inflammatory response.

  • Compound Treatment: Cells are pre-treated with the methoxyflavone of interest.

  • Measurement of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and mediators (e.g., nitric oxide) are quantified in the cell culture supernatant.

Experimental Workflow

Experimental_Workflow Start Start: In Vitro Study Cell_Culture Cell Culture (e.g., Neurons, Cancer Cells) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Induction Induction of Stress/Disease State Cell_Culture->Induction Assay Biological Assays Treatment->Assay Induction->Assay Viability Cell Viability (MTT, etc.) Assay->Viability Western_Blot Protein Expression (Western Blot) Assay->Western_Blot Cytokine Cytokine Levels (ELISA) Assay->Cytokine Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Western_Blot->Data_Analysis Cytokine->Data_Analysis

Conclusion

The in vitro evidence strongly suggests that this compound and related methoxylated flavonoids possess significant therapeutic potential. Their multifaceted mechanisms of action, including the inhibition of parthanatos, suppression of pro-survival signaling in cancer cells, and modulation of inflammatory responses, make them compelling candidates for further investigation in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full pharmacological scope of these promising compounds.

References

4'-Methoxyflavone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyflavone is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in various plants. It is characterized by a backbone of 2-phenyl-1-benzopyran-4-one (flavone) with a methoxy group substitution at the 4' position of the B-ring. This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant properties.[1] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a crucial reference for experimental design and interpretation.

PropertyValueReference
Molecular Formula C₁₆H₁₂O₃[2][3]
Molecular Weight 252.26 g/mol [2][4]
Appearance White to light yellow crystalline powder[1][2][3]
Melting Point 157-161 °C[1][2]
Solubility Soluble in DMSO (5 mg/mL, with warming), ethanol, and other organic solvents. Sparingly soluble in aqueous buffers.[2][3][5]
LogP (octanol-water partition coefficient) 3.820 (estimated)[2][6][7]
Maximum UV Absorption (λmax) 319 nm (in Methanol), 255 nm (in Ethanol)[3][8]
CAS Number 4143-74-2[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by oxidative cyclization.

1. Synthesis of 2'-Hydroxy-4-methoxychalcone (Chalcone Intermediate)

  • Materials: 2'-hydroxyacetophenone, 4-methoxybenzaldehyde (p-anisaldehyde), sodium hydroxide (NaOH), ethanol.

  • Procedure:

    • Dissolve 2'-hydroxyacetophenone and 4-methoxybenzaldehyde in ethanol in a flask.

    • Slowly add an aqueous solution of sodium hydroxide to the mixture while stirring at room temperature.

    • Continue stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is neutral.

    • The precipitated solid, 2'-hydroxy-4-methoxychalcone, is collected by filtration, washed with cold water until the washings are neutral, and then dried.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

2. Oxidative Cyclization to this compound

  • Materials: 2'-Hydroxy-4-methoxychalcone, iodine (I₂), dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve the purified 2'-hydroxy-4-methoxychalcone in DMSO in a round-bottom flask.

    • Add a catalytic amount of iodine to the solution.

    • Reflux the mixture for 2-3 hours. Monitor the reaction's progress using TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a solution of sodium thiosulfate to quench the excess iodine.

    • The precipitated solid, this compound, is collected by filtration, washed thoroughly with water, and dried.

    • Further purification can be achieved by recrystallization from a solvent system such as ethanol or ethyl acetate/hexane.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable for the analysis of this compound.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution system is often employed for optimal separation. A typical mobile phase consists of:

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or methanol.

  • Elution Program: A linear gradient from a lower to a higher concentration of Solvent B over 20-30 minutes is a good starting point.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The UV detector can be set at the λmax of this compound, which is around 319 nm in methanol.[3][8] A PDA detector allows for the acquisition of the full UV spectrum for peak identification.

  • Sample Preparation: Samples should be dissolved in a suitable solvent (e.g., methanol or the initial mobile phase composition) and filtered through a 0.45 µm syringe filter before injection.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound will show characteristic signals for the aromatic protons and the methoxy group protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms present. The spectrum will display distinct signals for the carbonyl carbon, the olefinic carbons of the pyran ring, the aromatic carbons, and the methoxy carbon.

    • Sample Preparation: For NMR analysis, 5-10 mg of the purified compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the C=O (carbonyl) stretching of the flavone nucleus, C-O-C (ether) stretching of the methoxy group and the pyran ring, and C=C stretching of the aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (252.26).

Biological Activity and Signaling Pathways

This compound has been identified as a neuroprotective agent that inhibits parthanatos, a form of programmed cell death distinct from apoptosis.[8] Parthanatos is initiated by the overactivation of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1) in response to severe DNA damage.

The proposed mechanism of action involves the reduction of the synthesis and accumulation of poly(ADP-ribose) (PAR) polymer, a product of PARP-1 activity.[8] The accumulation of PAR in the nucleus triggers the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, leading to large-scale DNA fragmentation and ultimately, cell death.[8] By inhibiting this cascade, this compound protects neuronal cells from death induced by excitotoxicity and oxidative stress.[8]

Parthanatos_Inhibition DNA_Damage DNA Damage (e.g., Oxidative Stress, Excitotoxicity) PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Accumulation Poly(ADP-ribose) (PAR) Accumulation PARP1_Activation->PAR_Accumulation AIF_Translocation AIF Translocation (Mitochondria to Nucleus) PAR_Accumulation->AIF_Translocation DNA_Fragmentation Large-Scale DNA Fragmentation AIF_Translocation->DNA_Fragmentation Cell_Death Cell Death (Parthanatos) DNA_Fragmentation->Cell_Death Methoxyflavone This compound Methoxyflavone->PAR_Accumulation Inhibits

Inhibition of the Parthanatos Signaling Pathway by this compound.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and analysis of this compound.

Synthesis_Workflow Start Starting Materials: 2'-hydroxyacetophenone, 4-methoxybenzaldehyde Condensation Claisen-Schmidt Condensation Start->Condensation Chalcone Crude 2'-Hydroxy-4- methoxychalcone Condensation->Chalcone Purification1 Recrystallization Chalcone->Purification1 PureChalcone Purified Chalcone Purification1->PureChalcone Cyclization Oxidative Cyclization (I₂ in DMSO) PureChalcone->Cyclization CrudeFlavone Crude this compound Cyclization->CrudeFlavone Purification2 Recrystallization CrudeFlavone->Purification2 FinalProduct Pure this compound Purification2->FinalProduct

General workflow for the synthesis and purification of this compound.

HPLC_Analysis_Workflow SamplePrep Sample Preparation: Dissolve in Mobile Phase, Filter (0.45 µm) HPLC_Injection HPLC Injection (C18 Column) SamplePrep->HPLC_Injection GradientElution Gradient Elution (Water/Acetonitrile) HPLC_Injection->GradientElution UV_Detection UV Detection (λ ≈ 319 nm) GradientElution->UV_Detection DataAnalysis Data Analysis: Chromatogram Integration, Quantification UV_Detection->DataAnalysis Report Report Generation DataAnalysis->Report

Workflow for the HPLC analysis of this compound.

Conclusion

This compound is a flavonoid with well-defined physicochemical properties and promising biological activities, particularly in the realm of neuroprotection. The experimental protocols outlined in this guide provide a solid foundation for its synthesis, purification, and analytical characterization. The elucidation of its role in inhibiting the parthanatos signaling pathway opens up new avenues for research into its therapeutic potential for neurodegenerative diseases. Further investigation into its structure-activity relationships and its effects on other cellular pathways will be crucial for the development of novel drugs based on the this compound scaffold.

References

4'-Methoxyflavone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4'-Methoxyflavone, a naturally occurring flavonoid with significant therapeutic potential. This document details its chemical identity, synthesis, and key biological activities, supported by experimental protocols and pathway diagrams to facilitate further research and drug development.

Chemical Identity

This compound is a flavonoid compound characterized by a methoxy group at the 4' position of the B ring of the flavone backbone.

CAS Number: 4143-74-2[1]

Chemical Synonyms
  • 2-(4-Methoxyphenyl)-4H-1-benzopyran-4-one

  • 2-(4-Methoxyphenyl)chromen-4-one

  • 4'-Methoxy-2-phenyl-4H-1-benzopyran-4-one

  • NSC 40854

  • Acacetin methyl ether

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₁₆H₁₂O₃[1]
Molecular Weight 252.27 g/mol
Appearance White to off-white crystalline powder
Melting Point 158-161 °C
Solubility Soluble in DMSO, methanol, and ethanol.[2]
LogP 3.5
PubChem CID 77793

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the oxidative cyclization of a chalcone precursor.[3][4]

Experimental Protocol: Synthesis via Oxidative Cyclization

Step 1: Synthesis of 2'-Hydroxy-4-methoxychalcone

  • Dissolve 2'-hydroxyacetophenone and 4-methoxybenzaldehyde in ethanol.

  • Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Filter, wash with water, and dry the resulting 2'-hydroxy-4-methoxychalcone.

Step 2: Oxidative Cyclization to this compound

  • Dissolve the synthesized 2'-hydroxy-4-methoxychalcone in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine (I₂).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • The precipitated this compound is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

The antioxidant capacity of this compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals.

  • Prepare a stock solution of this compound in methanol or DMSO.

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add serial dilutions of the this compound solution.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add different concentrations of this compound to the ABTS•+ solution.

  • After a set incubation time, measure the decrease in absorbance at 734 nm.

  • The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity

This compound has been shown to modulate inflammatory pathways. A common method to assess this is by measuring its effect on lipopolysaccharide (LPS)-induced inflammatory responses in macrophage cell lines.

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Measure the nitrite concentration in the cell culture supernatant using the Griess reagent.

  • A decrease in nitrite levels indicates inhibition of NO production.

  • Following the same treatment protocol as for NO inhibition, collect the cell culture supernatant.

  • Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with DMSO or another suitable solvent.

  • Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

Signaling Pathways and Mechanisms of Action

Inhibition of Parthanatos

This compound has been identified as a novel inhibitor of parthanatos, a form of programmed cell death initiated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).[5]

Parthanatos_Inhibition cluster_stimulus Cellular Stress cluster_pathway Parthanatos Pathway DNA Damage DNA Damage PARP-1 Activation PARP-1 Activation DNA Damage->PARP-1 Activation PAR Accumulation PAR Accumulation PARP-1 Activation->PAR Accumulation AIF Translocation AIF Translocation PAR Accumulation->AIF Translocation Cell Death Cell Death AIF Translocation->Cell Death 4_Methoxyflavone 4_Methoxyflavone 4_Methoxyflavone->PARP-1 Activation Inhibits TRAIL_Pathway cluster_ligand Extracellular cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling TRAIL TRAIL DR4/DR5 DR4/DR5 TRAIL->DR4/DR5 DISC Formation DISC Formation DR4/DR5->DISC Formation Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis 4_Methoxyflavone 4_Methoxyflavone 4_Methoxyflavone->DR4/DR5 Upregulates HTS_Workflow cluster_preparation Assay Preparation cluster_treatment Treatment and Incubation cluster_readout Data Acquisition and Analysis Cell Seeding Cell Seeding Compound Plating Compound Plating Cell Seeding->Compound Plating Induction of Parthanatos Induction of Parthanatos Compound Plating->Induction of Parthanatos Incubation Incubation Induction of Parthanatos->Incubation Viability Staining Viability Staining Incubation->Viability Staining Fluorescence Reading Fluorescence Reading Viability Staining->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

References

Anticancer Potential of 4'-Methoxyflavone Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and less toxic anticancer agents has led researchers to explore the vast therapeutic potential of natural products. Among these, flavonoids have emerged as a promising class of compounds, with 4'-Methoxyflavone and its analogs demonstrating significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This technical guide provides an in-depth overview of the current understanding of the anticancer potential of this compound analogs, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Core Findings and Structure-Activity Relationships

The anticancer activity of this compound analogs is intricately linked to their chemical structure, particularly the substitution patterns on the flavone backbone. The methoxy group at the 4'-position of the B-ring is a key feature, and modifications to other parts of the molecule can significantly influence their cytotoxic potency.

The presence of methoxy groups is believed to enhance the lipophilicity of the flavone scaffold, facilitating its passage across cellular membranes.[1][2] However, an excessive number of methoxy groups can negatively impact solubility and hinder the interaction with target proteins.[1][2] The interplay between methoxy and hydroxyl groups is crucial; hydroxyl groups can participate in hydrogen bonding, which is vital for interacting with biological targets.[1][2]

Structure-activity relationship (SAR) studies have revealed that the position and number of methoxy and hydroxyl groups on both the A and B rings of the flavone structure are critical determinants of their anticancer activity. For instance, some studies suggest that hydroxylation at the 5-position of the A-ring can contribute to the pro-apoptotic effects of these compounds.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of this compound analogs is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values of several this compound analogs, providing a comparative view of their potency.

CompoundCancer Cell LineIC50 (µM)Reference
5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavoneMCF-7 (Breast)3.71[1]
5,7,4'-TrimethoxyflavoneSUN-16 (Gastric)Varies (12.5-200 µM)[3]
Acacetin (5,7-dihydroxy-4'-methoxyflavone)DU145 (Prostate)~25[1]
Xanthomicrol (5,4'-dihydroxy-6,7,8-trimethoxyflavone)HCT116 (Colon)Potent activity at 15 µM[1]
4′,5′-dihydroxy-5,7,3′-trimethoxyflavoneHCC1954 (Breast)8.58[2]
5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavoneMDA-MB-231 (Breast)21.27[2]

Signaling Pathways Modulated by this compound Analogs

The anticancer effects of this compound analogs are mediated through their interaction with and modulation of key cellular signaling pathways that are often dysregulated in cancer. The primary pathways implicated in their mechanism of action are the PI3K/Akt pathway, the MAPK/ERK pathway, and the intrinsic apoptosis pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis. Several studies have indicated that flavonoids, including methoxyflavone analogs, can inhibit this pathway. They are thought to exert their effect by inhibiting the phosphorylation of Akt, a key downstream effector of PI3K.[4][5] This inhibition leads to the deactivation of downstream targets of Akt that promote cell survival and proliferation.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival 4-Methoxyflavone Analogs 4-Methoxyflavone Analogs 4-Methoxyflavone Analogs->Akt inhibit phosphorylation

Figure 1: Inhibition of the PI3K/Akt signaling pathway by this compound analogs.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. Evidence suggests that certain flavonoids can interfere with the MAPK/ERK pathway, although the precise mechanisms for this compound analogs are still being elucidated. It is hypothesized that these compounds may inhibit the phosphorylation of key kinases in the cascade, such as MEK and ERK, thereby blocking the transmission of pro-proliferative signals.[6][7]

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation & Differentiation Proliferation & Differentiation Gene Expression->Proliferation & Differentiation 4-Methoxyflavone Analogs 4-Methoxyflavone Analogs 4-Methoxyflavone Analogs->MEK inhibit phosphorylation 4-Methoxyflavone Analogs->ERK inhibit phosphorylation

Figure 2: Potential inhibition of the MAPK/ERK pathway by this compound analogs.

Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. This compound analogs have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. These flavonoids can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2.[1][8][9] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.[1][3]

Apoptosis_Pathway cluster_flavonoid 4-Methoxyflavone Analogs Bcl-2 Bcl-2 Mitochondrion Mitochondrion Bcl-2->Mitochondrion inhibits MOMP Bax Bax Bax->Mitochondrion promotes MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Pro-Caspase-3 Pro-Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 3: Induction of the intrinsic apoptosis pathway by this compound analogs.

Experimental Protocols

The evaluation of the anticancer potential of this compound analogs relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for the key experiments cited in the literature.

General Experimental Workflow

The typical workflow for assessing the anticancer potential of this compound analogs involves a series of sequential experiments, starting with a broad screening for cytotoxicity and progressively moving towards more detailed mechanistic studies.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Treatment Treatment with this compound Analogs Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Compound_Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Apoptosis Assay MTT_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Signaling Proteins) Cell_Cycle_Analysis->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis End End Data_Analysis->End

Figure 4: A generalized workflow for evaluating the anticancer potential of novel compounds.

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the this compound analog at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

Principle: This assay uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the this compound analog and harvest as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is presented as a histogram showing the number of cells in each phase of the cell cycle.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein. This method can be used to assess the expression levels and phosphorylation status of key proteins in the signaling pathways affected by this compound analogs.

Protocol:

  • Protein Extraction: Treat cells with the this compound analog, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural compounds with significant anticancer potential. Their ability to induce apoptosis and inhibit key pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, underscores their therapeutic value. The structure-activity relationships of these compounds provide a valuable framework for the rational design of more potent and selective analogs.

Future research should focus on further elucidating the precise molecular targets of these flavonoids within the signaling cascades. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The development of optimized this compound analogs with improved bioavailability and tumor-targeting capabilities could pave the way for their clinical application as novel anticancer agents.

References

4'-Methoxyflavone as a Potent Neuroprotective Agent via PARP-1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of 4'-Methoxyflavone (4'MF), focusing on its mechanism of action as a Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. This document details the underlying signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols used to establish its efficacy.

Introduction: Targeting Parthanatos in Neurodegeneration

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. One of the key cell death pathways implicated in neuronal loss is parthanatos, a form of programmed cell death initiated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2] PARP-1 is a nuclear enzyme crucial for DNA repair and genomic stability.[3][4] However, under conditions of severe DNA damage, such as that caused by oxidative stress or excitotoxicity, hyperactivation of PARP-1 triggers a lethal cascade.[1][5]

This compound, a member of the flavone class of flavonoids, has been identified as a novel inhibitor of parthanatos.[1][3] Through high-throughput screening, it was discovered to be a potent neuroprotective agent that mitigates neuronal death by directly targeting the PARP-1-mediated parthanatos pathway.[1] This makes this compound a promising lead compound for the development of new therapeutics for a range of neurological and neurodegenerative conditions.[1]

Mechanism of Action: Inhibition of the PARP-1-Mediated Parthanatos Pathway

Under conditions of excessive DNA damage, often triggered by insults like N-methyl-D-aspartate (NMDA) receptor overactivation or oxidative stress, PARP-1 becomes hyperactivated.[1][2] This leads to the extensive synthesis of poly(ADP-ribose) (PAR) polymers, using NAD+ as a substrate.[3] The rapid depletion of cellular NAD+ and consequently ATP stores results in a catastrophic energy failure.[3][4]

Furthermore, the accumulation of PAR polymers acts as a death signal, leading to the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[2][5][6] In the nucleus, AIF, along with other factors, mediates large-scale DNA fragmentation and chromatin condensation, culminating in caspase-independent cell death, known as parthanatos.[1][2]

This compound exerts its neuroprotective effects by inhibiting the enzymatic activity of PARP-1.[1][3] This inhibition prevents the synthesis and accumulation of PAR polymers, thereby averting the downstream consequences of NAD+/ATP depletion and AIF translocation.[1] By blocking the parthanatos cascade at an early stage, this compound preserves neuronal integrity and viability.

PARP1_Pathway cluster_stress Cellular Stress cluster_nucleus Nucleus cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm NMDA NMDA Receptor Overactivation DNA_Damage DNA Damage NMDA->DNA_Damage Oxidative_Stress Oxidative Stress Oxidative_Stress->DNA_Damage PARP1 PARP-1 DNA_Damage->PARP1 Activation PAR PAR Polymer Synthesis PARP1->PAR NAD_Depletion NAD+ Depletion PARP1->NAD_Depletion AIF_Mito Apoptosis-Inducing Factor (AIF) PAR->AIF_Mito Triggers Release AIF_Nuclear AIF Translocation to Nucleus DNA_Frag Large-Scale DNA Fragmentation AIF_Nuclear->DNA_Frag Cell_Death Parthanatos (Neuronal Cell Death) DNA_Frag->Cell_Death ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion AIF_Mito->AIF_Nuclear ATP_Depletion->Cell_Death Methoxyflavone This compound Methoxyflavone->PARP1 Inhibition

Figure 1: Signaling pathway of PARP-1 mediated parthanatos and inhibition by this compound.

Quantitative Data on Efficacy

The neuroprotective efficacy of this compound has been quantified in various cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound against MNNG-Induced Cell Death MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) is a DNA-alkylating agent used to induce parthanatos.

Cell LineAssayParameterValue (µM)Reference
HeLaAlamar BlueEC₅₀11.41 ± 1.04[1]
SH-SY5YAlamar BlueEC₅₀11.41 ± 1.04[1]

Table 2: Neuroprotective Effects of this compound against NMDA-Induced Neuronal Death Primary cortical neuronal cultures were exposed to NMDA to induce excitotoxic cell death.

Concentration (µM)OutcomeReference
12.5 - 100Significant, concentration-dependent reduction in neuronal death[1]
100Cell death level comparable to control (abolished NMDA-induced death)[1]

Experimental Protocols

The identification and characterization of this compound as a neuroprotective PARP-1 inhibitor involved a series of robust experimental procedures.

High-Throughput Screening (HTS) for PARP-1 Inhibitors
  • Objective: To identify small molecules that protect against parthanatos.

  • Cell Line: HeLa cells were used for the primary screen.[1]

  • Inducing Agent: N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) at 50 µM was used to induce DNA damage and parthanatos.

  • Screening Libraries: Approximately 5,120 small molecules from the MSSP (Spectrum2K) library and the JHDL (Johns Hopkins Drug Library) were screened at a final concentration of 10 µM.[1]

  • Controls:

    • Positive Control: DPQ (a known PARP-1 inhibitor) at 30 µM.

    • Negative Control: Z-VAD-fmk (a pan-caspase inhibitor) at 100 µM, to confirm the cell death pathway was not caspase-dependent.

  • Viability Assay: Cell viability was quantified using the Alamar Blue (resazurin) assay.

  • Hit Confirmation: Initial hits were confirmed through secondary screening using a different viability reagent, CellTiter-Glo (Promega), which measures ATP levels via luminescence.

PAR Polymer Accumulation Assay
  • Objective: To determine if the protective effect of this compound was due to the inhibition of PARP-1 activity.

  • Methodology: HeLa cells were treated with MNNG to induce PARP-1 activation. The levels of PAR polymer were then measured in the presence and absence of this compound.

  • Key Finding: this compound significantly decreased the levels of MNNG-induced PAR polymer in a concentration-dependent manner.[1]

Primary Cortical Neuron Culture and Neuroprotection Assay
  • Objective: To validate the neuroprotective effect of this compound in a more physiologically relevant model.

  • Cell Culture: Primary neuronal cultures were prepared from gestational day 15–16 fetal CD1 mice. Glial proliferation was inhibited using 5-fluoro-2'-deoxyuridine (5F2DU). Cultures were used for experiments at 12–14 days in vitro.[1]

  • Induction of Neuronal Death: Neurons were exposed to N-methyl-D-aspartate (NMDA) for 5 minutes to induce excitotoxic cell death (parthanatos). 10 µM glycine was added as a co-agonist.[1]

  • Treatment: this compound was applied at various concentrations (ranging from 12.5 µM to 100 µM) during the NMDA exposure.[1]

  • Assessment of Cell Death: Neuronal death was quantified by calculating the ratio of Propidium Iodide (PI)-stained (dead) cells to Hoechst 33342-stained (total) cells.[1]

  • Key Finding: this compound provided significant, dose-dependent protection to cortical neurons against NMDA-induced cell death.[1]

Experimental_Workflow HTS High-Throughput Screening (~5120 small molecules) Induction1 Induce Parthanatos in HeLa cells (MNNG) HTS->Induction1 Assay1 Primary Viability Assay (Alamar Blue) Induction1->Assay1 Hit_ID Initial Hit Identification (this compound) Assay1->Hit_ID Secondary_Screen Secondary Viability Assay (CellTiter-Glo) Hit_ID->Secondary_Screen Hit_Validation Hit Validation Secondary_Screen->Hit_Validation PAR_Assay PAR Polymer Accumulation Assay in HeLa cells Hit_Validation->PAR_Assay Mechanism_Confirm Confirmation of PARP-1 Inhibition PAR_Assay->Mechanism_Confirm Neuron_Culture Primary Cortical Neuron Culture Mechanism_Confirm->Neuron_Culture Induction2 Induce Excitotoxicity (NMDA) Neuron_Culture->Induction2 Treatment Treat with this compound Induction2->Treatment Neuroprotection_Assay Assess Neuroprotection (Live/Dead Staining) Treatment->Neuroprotection_Assay Final_Result Quantification of Neuroprotective Efficacy Neuroprotection_Assay->Final_Result

Figure 2: Experimental workflow for the identification and validation of this compound.

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a potent neuroprotective agent acting through the inhibition of PARP-1.[1][3] Its ability to prevent PAR polymer accumulation and protect primary neurons from excitotoxic death highlights its therapeutic potential.[1] The methoxylation at the 4' position appears crucial for its parthanatos-inhibiting activity.[1]

This compound serves as an important lead compound for the development of novel neurotherapeutics. Future research should focus on:

  • In vivo studies: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases (e.g., stroke, Parkinson's disease).

  • Pharmacokinetics and Blood-Brain Barrier Penetration: Assessing the drug-like properties of this compound to determine its suitability for CNS applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.

  • Target Engagement Studies: Utilizing advanced techniques to confirm and quantify the binding and inhibition of PARP-1 in a physiological context.

By pursuing these avenues of research, the full therapeutic potential of this compound and related compounds can be explored for the management of devastating neurological disorders.

References

The In Vivo Metabolic Odyssey of 4'-Methoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxyflavone, a methoxylated flavonoid, has garnered significant interest for its potential pharmacological activities. Understanding its metabolic fate within a living system is paramount for the development of safe and efficacious therapeutics. This technical guide provides a comprehensive overview of the in vivo metabolic pathway of this compound, detailing the primary enzymatic transformations, and presenting key quantitative data from relevant studies. Detailed experimental methodologies are provided to aid researchers in designing and executing robust in vivo metabolism studies. The core metabolic pathways and experimental workflows are visualized through signaling pathway diagrams to facilitate a clear and concise understanding of the processes involved.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their antioxidant and health-promoting properties. Methoxyflavones, characterized by the presence of one or more methoxy groups, often exhibit enhanced metabolic stability and oral bioavailability compared to their hydroxylated counterparts. This compound is a synthetic methoxyflavone that has demonstrated promising biological activities. The in vivo metabolism of flavonoids is a critical determinant of their systemic exposure, and ultimately, their therapeutic efficacy and potential toxicity. This guide elucidates the metabolic journey of this compound in vivo.

The In Vivo Metabolic Pathway of this compound

The in vivo metabolism of this compound is a multi-step process primarily occurring in the liver and intestines, involving both Phase I and Phase II enzymatic reactions. The principal pathway involves O-demethylation followed by conjugation reactions.

Phase I Metabolism: O-Demethylation

The initial and rate-limiting step in the metabolism of this compound is the O-demethylation of the methoxy group at the 4'-position of the B-ring.[1][2] This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of 4'-hydroxyflavone.[3][4] Several CYP isoforms have been implicated in this transformation, with CYP1A1, CYP1A2, and CYP1B1 showing significant activity.[2][3] 4'-hydroxyflavone can be further metabolized through hydroxylation to form 3',4'-dihydroxyflavone.[3][4]

Phase II Metabolism: Glucuronidation and Sulfation

The hydroxylated metabolites of this compound, principally 4'-hydroxyflavone, are susceptible to Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body.

  • Glucuronidation: This is a major conjugation pathway for hydroxylated flavonoids.[5] Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of 4'-hydroxyflavone, forming 4'-hydroxyflavone glucuronide.[6][7][8]

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of 4'-hydroxyflavone, resulting in the formation of 4'-hydroxyflavone sulfate.[9][10][11] Studies have shown that the 4'-position of hydroxyflavones is a target for sulfation.[9][10][11]

The resulting glucuronide and sulfate conjugates are then readily eliminated from the body, primarily through urine and feces.[12]

Metabolic_Pathway This compound This compound 4'-Hydroxyflavone 4'-Hydroxyflavone This compound->4'-Hydroxyflavone O-Demethylation (CYP1A1, CYP1A2, CYP1B1) 3',4'-Dihydroxyflavone 3',4'-Dihydroxyflavone 4'-Hydroxyflavone->3',4'-Dihydroxyflavone Hydroxylation (CYPs) 4'-Hydroxyflavone-O-glucuronide 4'-Hydroxyflavone-O-glucuronide 4'-Hydroxyflavone->4'-Hydroxyflavone-O-glucuronide Glucuronidation (UGTs) 4'-Hydroxyflavone-O-sulfate 4'-Hydroxyflavone-O-sulfate 4'-Hydroxyflavone->4'-Hydroxyflavone-O-sulfate Sulfation (SULTs) Excretion Excretion 4'-Hydroxyflavone-O-glucuronide->Excretion 4'-Hydroxyflavone-O-sulfate->Excretion

In vivo metabolic pathway of this compound.

Quantitative Data

While comprehensive in vivo quantitative data for this compound is limited, studies on structurally similar methoxyflavones provide valuable insights into their pharmacokinetic profiles. The following tables summarize representative data that can be expected in in vivo studies of this compound.

Table 1: Predicted Pharmacokinetic Parameters of this compound and its Major Metabolite in Rats Following Oral Administration.

AnalyteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)
This compound1.0 - 2.0500 - 10002000 - 50003.0 - 6.0
4'-Hydroxyflavone2.0 - 4.0100 - 300500 - 15004.0 - 8.0

Note: These values are estimations based on pharmacokinetic data from other methoxyflavones and may vary depending on the experimental conditions.[12]

Table 2: Predicted Excretion Profile of this compound Metabolites in Rats (0-48h) Following Oral Administration.

Metabolite% of Administered Dose in Urine% of Administered Dose in Feces
4'-Hydroxyflavone Glucuronide15 - 305 - 15
4'-Hydroxyflavone Sulfate5 - 152 - 10
Unchanged this compound< 110 - 20

Note: The primary routes of excretion for flavonoid metabolites are urine and feces. The extent of each route depends on the physicochemical properties of the metabolites.[12]

Experimental Protocols

This section outlines a detailed methodology for conducting an in vivo metabolism study of this compound in a rodent model.

Animal Model and Dosing
  • Animal Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250 g).

  • Acclimatization: Acclimatize animals for at least one week prior to the experiment with free access to standard chow and water.

  • Dosing Vehicle: A suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

  • Dose Administration: Administer this compound orally via gavage at a dose of 50 mg/kg.

Dosing_Workflow cluster_prep Preparation cluster_admin Administration Animal Acclimatization Animal Acclimatization Dose Preparation Dose Preparation Animal Acclimatization->Dose Preparation Oral Gavage Oral Gavage Dose Preparation->Oral Gavage

Animal dosing workflow.

Sample Collection
  • Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes. Centrifuge the blood at 4000 rpm for 10 minutes at 4°C to obtain plasma.

  • Urine and Feces Collection: House the rats in metabolic cages for the collection of urine and feces at intervals of 0-8 h, 8-12 h, 12-24 h, and 24-48 h.

  • Sample Storage: Store all plasma, urine, and feces samples at -80°C until analysis.

Sample Preparation
  • Plasma: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., another flavonoid not present in the samples) to precipitate proteins. Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

  • Urine: Thaw and vortex the urine samples. To 100 µL of urine, add 20 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 2 hours to hydrolyze the conjugated metabolites. Stop the reaction by adding 300 µL of ice-cold acetonitrile with an internal standard. Process the samples as described for plasma.

  • Feces: Lyophilize and pulverize the fecal samples. Extract a known weight of the fecal powder with methanol three times. Combine the methanol extracts, evaporate to dryness, and reconstitute in the mobile phase.

Analytical Methodology: LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the preferred analytical tool for the quantification of this compound and its metabolites due to its high sensitivity and selectivity.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.

    • Detection: Multiple Reaction Monitoring (MRM) for quantification. Specific parent-to-product ion transitions for this compound and its predicted metabolites should be optimized.

Analytical_Workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

General analytical workflow.

Conclusion

The in vivo metabolism of this compound is a complex process initiated by CYP-mediated O-demethylation to form 4'-hydroxyflavone, which is subsequently conjugated with glucuronic acid and sulfate for excretion. A thorough understanding of this metabolic pathway and the ability to accurately quantify the parent compound and its metabolites in biological matrices are essential for advancing the preclinical and clinical development of this compound. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate the in vivo disposition of this promising compound. Further in vivo studies are warranted to provide more precise quantitative data and to fully elucidate the pharmacokinetic profile of this compound and its metabolites.

References

Review of 4'-Methoxyflavone's therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Therapeutic Potential of 4'-Methoxyflavone

Introduction

This compound is a naturally occurring methoxylated flavone, a subclass of flavonoids characterized by the presence of one or more methoxy groups on the core flavone structure.[1][2] This structural modification significantly enhances metabolic stability and oral bioavailability compared to their hydroxylated counterparts, making them promising candidates for therapeutic development.[1][3] this compound has garnered significant scientific interest due to its diverse pharmacological activities, including neuroprotective, anticancer, anti-inflammatory, and antioxidant effects.[4][5][6] This technical guide provides a comprehensive review of the current understanding of this compound's therapeutic potential, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Therapeutic Potential and Mechanisms of Action

Neuroprotection

A primary area of investigation for this compound is its potent neuroprotective activity.[6][7] It has been identified as a novel inhibitor of parthanatos, a specific pathway of programmed cell death mediated by the overactivation of poly(ADP-ribose) polymerase-1 (PARP-1).[7][8]

Mechanism of Action: Inhibition of Parthanatos

Parthanatos is implicated in neuronal death in various neurological and neurodegenerative conditions.[8] The process is initiated by significant DNA damage, which leads to the hyperactivation of PARP-1. This results in the synthesis and accumulation of poly(ADP-ribose) (PAR) polymers, ultimately causing cell death.[8] this compound has been shown to prevent the decrease in cell viability in HeLa and SH-SY5Y cells caused by the DNA-alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), an inducer of parthanatos.[8][9] It achieves this by reducing the synthesis and accumulation of PAR polymer.[8] Furthermore, it protects cortical neurons from cell death induced by N-methyl-D-aspartate (NMDA).[8]

G cluster_0 Inhibition of Parthanatos Pathway DNA Damage DNA Damage PARP-1 Activation PARP-1 Activation DNA Damage->PARP-1 Activation PAR Accumulation PAR Accumulation PARP-1 Activation->PAR Accumulation Cell Death (Parthanatos) Cell Death (Parthanatos) PAR Accumulation->Cell Death (Parthanatos) This compound This compound This compound->PARP-1 Activation

Caption: this compound inhibits PARP-1 activation, preventing parthanatos.

Anticancer Activity

Methoxyflavones, including this compound, have demonstrated significant potential as anticancer agents.[1][2][10] They exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[5][10] The lipophilic nature of the methoxy group is crucial for hydrophobic interactions with target proteins, while the strategic placement of hydroxyl groups can enhance these cytotoxic effects.[10]

Mechanism of Action: Modulation of Signaling Pathways

While specific data for this compound is still emerging, related methoxyflavones like acacetin (5,7-dihydroxy-4'-methoxyflavone) have been shown to target key signaling pathways involved in cancer progression. Acacetin has been found to suppress the NF-κB/Akt signaling pathway in prostate cancer cells.[4] This leads to a reduction in the levels of anti-apoptotic proteins such as Bcl-2 and XIAP, and the proliferative protein COX-2, ultimately inducing apoptosis.[4] Flavones, in general, have also been associated with the overexpression of PARP-1, which can lead to increased PAR synthesis during early apoptosis, activation of caspase-3, and subsequent proteolysis of PARP-1, contributing to their cytotoxic effects.[10]

G cluster_0 Acacetin's Inhibition of Akt/NF-κB Pathway Acacetin Acacetin Akt Akt Acacetin->Akt IκBα Phosphorylation IκBα Phosphorylation Akt->IκBα Phosphorylation Inhibits NF-κB Activation NF-κB Activation IκBα Phosphorylation->NF-κB Activation Anti-apoptotic Proteins (Bcl-2, XIAP) Anti-apoptotic Proteins (Bcl-2, XIAP) NF-κB Activation->Anti-apoptotic Proteins (Bcl-2, XIAP) Proliferative Proteins (COX-2) Proliferative Proteins (COX-2) NF-κB Activation->Proliferative Proteins (COX-2) Apoptosis Apoptosis Anti-apoptotic Proteins (Bcl-2, XIAP)->Apoptosis

Caption: Acacetin inhibits the pro-survival Akt/NF-κB signaling pathway.

Anti-inflammatory Effects

This compound and its derivatives exhibit anti-inflammatory properties.[6][11] The proposed mechanisms involve the modulation of key inflammatory mediators and signaling pathways.[12][13]

Mechanism of Action: Suppression of Pro-inflammatory Mediators

Studies on related methoxyflavones have shown that they can inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and modulate the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[11][13] This is often achieved through the suppression of the NF-κB activation pathway, a central regulator of inflammation.[12][14] For instance, 4',6,7-trihydroxy-5-methoxyflavone has been shown to decrease leukocyte migration and the concentration of pro-inflammatory cytokines in a mouse model of peritonitis.[11]

Metabolic Effects and Metabolism

This compound has shown promise in modulating metabolic pathways, which could be beneficial for weight management and overall metabolic health.[6] The metabolic fate of methoxyflavones is a critical determinant of their bioactivity. They are metabolized by cytochrome P450 (P450) enzymes, primarily through O-demethylation.[7][9][15] this compound is considered one of the least stable methoxyflavones, readily undergoing oxidative metabolism.[15] The primary P450 isoforms involved in the metabolism of methoxylated flavones are CYP1A1 and CYP1A2.[15] The O-demethylation of this compound produces 4'-hydroxyflavone.[7][9]

Quantitative Data

The following tables summarize the quantitative data regarding the therapeutic potential of this compound and related compounds.

Table 1: Neuroprotective Effects of this compound

AssayCell Line/ModelInducing AgentThis compound ConcentrationEffectReference
Cell ViabilityHeLa and SH-SY5YMNNG25 µMPeak protection against MNNG-induced cell death[8]
Neuronal DeathPrimary cortical neuronsNMDA25-100 µMConcentration-dependent reduction in neuronal death[8]

Table 2: Anticancer Activity of Methoxyflavones (IC50 values)

CompoundCancer Cell LineIC50 Value (µM)Treatment DurationReference
Acacetin (5,7-dihydroxy-4'-methoxyflavone)DU145 (Prostate)~2524 h[10][16]
Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF)MCF-7 (Breast)4.972 h[10]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMCF-7 (Breast)3.7172 h[10]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-231 (Breast)21.2772 h[10]
Chrysosplenetin (5,4′-dihydroxy-3,6,7,3′-TeMF)MCF-7 (Breast)0.372 h[10]
7-hydroxy-4'-methoxyflavoneHeLa (Cervical)25.73 µg/mL24 h[17]
7-hydroxy-4'-methoxyflavoneWiDr (Colon)83.75 µg/mL24 h[17]

Table 3: Pharmacokinetics of Methoxyflavones in Rats (Oral Administration)

CompoundCmax (µg/ml)Tmax (h)Half-life (h)Oral Bioavailability (%)Reference
5,7-dimethoxyflavone (DMF)0.55 - 0.881 - 23 - 61 - 4[18]
5,7,4'-trimethoxyflavone (TMF)0.55 - 0.881 - 23 - 61 - 4[18]
3,5,7,3',4'-pentamethoxyflavone (PMF)0.55 - 0.881 - 23 - 61 - 4[18]

Experimental Protocols

High-Throughput Screening for Neuroprotective Agents

This protocol is based on the study that identified this compound as a neuroprotective compound.[8]

  • Cell Culture: HeLa cells are cultured in appropriate media.

  • Assay Development: An assay is developed and optimized for high-throughput screening to measure cell viability.

  • Compound Screening: A library of small molecules (e.g., ~5120 compounds) is screened at a final concentration of 10 µM.

  • Induction of Parthanatos: Cell death is induced by treating the cells with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).

  • Measurement of Cell Viability: Cell viability is assessed to identify compounds that protect against MNNG-induced cell death. Hits are defined as compounds that result in a certain percentage of cell viability (e.g., >60%).

  • Hit Confirmation and Dose-Response: Confirmed hits are further tested in a concentration-dependent manner to determine their potency.

G HeLa Cell Culture HeLa Cell Culture Compound Addition (10 µM) Compound Addition (10 µM) HeLa Cell Culture->Compound Addition (10 µM) MNNG Treatment MNNG Treatment Compound Addition (10 µM)->MNNG Treatment Cell Viability Assay Cell Viability Assay MNNG Treatment->Cell Viability Assay Hit Identification (>60% viability) Hit Identification (>60% viability) Cell Viability Assay->Hit Identification (>60% viability) Dose-Response Analysis Dose-Response Analysis Hit Identification (>60% viability)->Dose-Response Analysis

Caption: Workflow for high-throughput screening of neuroprotective compounds.

In Vitro Neuroprotection Assay in Primary Neuronal Cultures

This protocol details the assessment of neuroprotective effects against NMDA-induced excitotoxicity.[8]

  • Primary Neuronal Culture Preparation: Primary cortical neuronal cultures are prepared from fetal mice (e.g., gestational day 15–16).

  • Glial Proliferation Inhibition: To obtain a culture of at least 80% neurons, glial proliferation is inhibited by adding 5-fluoro-2'-deoxyuridine (5F2DU) to the growth medium.

  • Treatment: After 12–14 days in vitro, cultures are treated with NMDA to induce neuronal death. Glycine is added as a co-agonist.

  • Co-treatment with this compound: Experimental groups are co-treated with varying concentrations of this compound.

  • Assessment of Neuronal Death: Neuronal death is quantified using methods such as live/dead cell staining and microscopy.

In Vitro Anticancer Activity Assessment

This protocol outlines standard procedures for evaluating the anticancer effects of a compound.

  • Cell Culture: Human cancer cell lines (e.g., DU145 prostate cancer cells) are cultured in appropriate media.

  • Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., acacetin) for different time points (e.g., 24, 48, 72 hours). Cell viability is measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

  • Apoptosis Analysis (Flow Cytometry): Cells are treated with the compound and then stained with Annexin V and Propidium Iodide (PI). The percentage of apoptotic cells (early and late) is determined by flow cytometry.[16]

  • Western Blot Analysis: To investigate the molecular mechanism, cells are treated with the compound, and protein lysates are subjected to western blotting to analyze the expression and phosphorylation levels of key signaling proteins (e.g., Akt, IκBα, NF-κB, Bcl-2, XIAP, COX-2).[4]

G Cancer Cell Culture Cancer Cell Culture Compound Treatment Compound Treatment Cancer Cell Culture->Compound Treatment MTT Assay (Cell Viability) MTT Assay (Cell Viability) Compound Treatment->MTT Assay (Cell Viability) Flow Cytometry (Apoptosis) Flow Cytometry (Apoptosis) Compound Treatment->Flow Cytometry (Apoptosis) Western Blot (Signaling Pathways) Western Blot (Signaling Pathways) Compound Treatment->Western Blot (Signaling Pathways)

Caption: General workflow for in vitro evaluation of anticancer activity.

Conclusion

This compound is a promising bioactive compound with significant therapeutic potential, particularly in the realms of neuroprotection and cancer therapy. Its ability to inhibit parthanatos by targeting PARP-1 represents a novel mechanism for neuroprotective intervention. Furthermore, its anticancer properties, likely mediated through the modulation of critical signaling pathways, warrant further investigation. The enhanced metabolic stability of methoxyflavones compared to their hydroxylated analogs increases their potential for in vivo efficacy. Future research should focus on comprehensive preclinical and clinical studies to fully elucidate the therapeutic utility of this compound and to optimize its development as a novel therapeutic agent for a range of diseases.

References

The Interplay of Lipophilicity and Bioavailability in Methoxyflavones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups on the flavone backbone, have garnered significant attention in the scientific community for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. A critical determinant of the in vivo efficacy of these compounds is their oral bioavailability, which is intrinsically linked to their physicochemical properties, most notably lipophilicity. This technical guide provides an in-depth analysis of the relationship between lipophilicity and bioavailability of methoxyflavones, offering valuable insights for researchers, scientists, and drug development professionals. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to facilitate a comprehensive understanding of this important class of bioactive molecules.

The Critical Role of Methoxylation in Enhancing Bioavailability

The bioavailability of many dietary flavonoids is notoriously low due to extensive first-pass metabolism in the intestine and liver, primarily through glucuronidation and sulfation of hydroxyl groups.[1] The methylation of these hydroxyl groups to form methoxyflavones dramatically alters their metabolic fate. This "capping" of the reactive hydroxyl groups renders the molecule more resistant to conjugative metabolism, leading to increased metabolic stability.[1] Consequently, methoxyflavones exhibit significantly improved intestinal absorption and membrane transport compared to their hydroxylated counterparts.[1] Studies have shown that the oral bioavailability of methoxyflavones is considerably greater than that of unmethylated flavones, allowing them to reach target tissues in concentrations sufficient to exert their biological effects.[1]

Quantitative Analysis of Methoxyflavone Properties

To provide a clear and comparative overview, the following tables summarize the available quantitative data on the lipophilicity (LogP) and pharmacokinetic parameters of various methoxyflavones.

Table 1: Physicochemical and Lipophilicity Data of Selected Methoxyflavones

MethoxyflavoneMolecular FormulaMolecular Weight ( g/mol )Calculated LogPReference
5-MethoxyflavoneC₁₆H₁₂O₃252.263.9PubChem CID: 10530
6-MethoxyflavoneC₁₆H₁₂O₃252.263.9[2]
7-MethoxyflavoneC₁₆H₁₂O₃252.263.9[3][4]
4'-MethoxyflavoneC₁₆H₁₂O₃252.263.82[5][6]
5,7-DimethoxyflavoneC₁₇H₁₄O₄282.293.7PubChem CID: 10633
7,4'-DimethoxyflavoneC₁₇H₁₄O₄282.293.6PubChem CID: 33931
5,7,4'-TrimethoxyflavoneC₁₈H₁₆O₅312.323.5PubChem CID: 5318537
3,5,7,3',4'-PentamethoxyflavoneC₂₀H₂₀O₇372.373.1PubChem CID: 5318535
NobiletinC₂₁H₂₂O₈402.393.4PubChem CID: 72344
TangeretinC₂₀H₂₀O₇372.373.1PubChem CID: 5281628

Table 2: Pharmacokinetic Parameters of Methoxyflavones from In Vivo Studies

MethoxyflavoneAnimal ModelDose & RouteCmax (µg/mL)Tmax (h)T½ (h)Bioavailability (%)Reference
5,7-Dimethoxyflavone (DMF)Rat250 mg/kg, oral0.88 ± 0.121.05.8 ± 0.91-4%[7][8]
5,7,4'-Trimethoxyflavone (TMF)Rat250 mg/kg, oral0.55 ± 0.082.03.2 ± 0.51-4%[7][8]
3,5,7,3',4'-Pentamethoxyflavone (PMF)Rat250 mg/kg, oral0.65 ± 0.101.03.8 ± 0.61-4%[7][8]
5,7-Dimethoxyflavone (DMF)Rooster100 mg/kg, oral0.34 ± 0.051.83 ± 0.292.60 ± 0.45Not Reported[9][10]
5,7,4'-Trimethoxyflavone (TMF)Rooster100 mg/kg, oral0.42 ± 0.071.50 ± 0.502.13 ± 0.31Not Reported[9][10]
3,5,7,3',4'-Pentamethoxyflavone (PMF)Rooster100 mg/kg, oral0.39 ± 0.061.17 ± 0.292.03 ± 0.25Not Reported[9][10]

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies. Below are detailed protocols for key experiments used to assess the lipophilicity and bioavailability of methoxyflavones.

Determination of Lipophilicity (LogP)

1. Shake-Flask Method (Gold Standard)

This method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water, at a specific pH (e.g., 7.4 to determine LogD).

  • Materials:

    • n-Octanol (pre-saturated with buffer)

    • Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

    • Test methoxyflavone

    • Centrifuge

    • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Prepare a stock solution of the test methoxyflavone in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a mixture of pre-saturated n-octanol and PBS (pH 7.4) in a known volume ratio.

    • Vortex or shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Centrifuge the mixture to achieve complete phase separation.

    • Carefully collect aliquots from both the n-octanol and the aqueous (PBS) layers.

    • Quantify the concentration of the methoxyflavone in each phase using a validated analytical method.

    • Calculate the LogP (or LogD at a specific pH) using the following formula: LogP = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This is a rapid and high-throughput method for estimating LogP based on the retention time of a compound on a nonpolar stationary phase.

  • Materials:

    • HPLC system with a C18 column

    • Mobile phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

    • A set of reference compounds with known LogP values.

    • Test methoxyflavone.

  • Procedure:

    • Develop an isocratic HPLC method with a suitable mobile phase composition.

    • Inject the reference compounds and the test methoxyflavone onto the HPLC system and record their retention times (t_R).

    • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

    • Create a calibration curve by plotting the known LogP values of the reference compounds against their corresponding log(k') values.

    • Determine the log(k') of the test methoxyflavone and use the calibration curve to extrapolate its LogP value.

In Vitro Permeability Assessment

Caco-2 Cell Permeability Assay

This assay is widely used to predict in vivo intestinal drug absorption by measuring the transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.

  • Materials:

    • Caco-2 cells

    • Cell culture medium and supplements

    • Transwell inserts (e.g., 12- or 24-well plates)

    • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

    • Test methoxyflavone

    • Analytical instrumentation for quantification (e.g., LC-MS/MS)

  • Procedure:

    • Cell Culture and Seeding: Culture Caco-2 cells under standard conditions. Seed the cells onto the apical (AP) side of the Transwell inserts at a specific density and allow them to differentiate for 19-21 days to form a confluent monolayer.

    • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a well-formed monolayer.

    • Transport Experiment (AP to Basolateral - BL):

      • Wash the cell monolayer with pre-warmed transport buffer.

      • Add the transport buffer containing the test methoxyflavone at a known concentration to the AP chamber.

      • Add fresh transport buffer to the BL chamber.

      • Incubate the plate at 37°C with gentle shaking.

      • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh buffer.

      • At the end of the experiment, collect a sample from the AP chamber.

    • Sample Analysis: Quantify the concentration of the methoxyflavone in all collected samples using a validated analytical method.

    • Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

In Vivo Pharmacokinetic Studies

Oral Bioavailability Study in Rats

This study determines the rate and extent of absorption of a compound after oral administration.

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Materials:

    • Test methoxyflavone formulated for oral administration.

    • Blood collection supplies (e.g., syringes, tubes with anticoagulant).

    • Centrifuge.

    • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS).

  • Procedure:

    • Dosing: Administer a single oral dose of the methoxyflavone formulation to a group of rats (e.g., 250 mg/kg).[7][8] For bioavailability calculation, a separate group of rats is administered an intravenous (IV) dose.

    • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Sample Extraction: Extract the methoxyflavone from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).

    • Quantification: Analyze the extracted samples to determine the concentration of the methoxyflavone at each time point.

    • Pharmacokinetic Analysis: Plot the plasma concentration-time data and calculate key pharmacokinetic parameters such as Cmax, Tmax, T½, and the area under the curve (AUC) using appropriate software.

    • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Methoxyflavone-Modulated Signaling Pathways

Methoxyflavones exert their biological effects by interacting with various cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for identifying potential therapeutic targets.

Aromatase Inhibition

Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a therapeutic strategy for hormone-dependent cancers. Certain methoxyflavones have been shown to be potent inhibitors of aromatase.

Aromatase_Inhibition Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Catalyzes conversion CancerCell Hormone-Dependent Cancer Cell Proliferation Estrogens->CancerCell Stimulates Methoxyflavones Methoxyflavones (e.g., 7-Methoxyflavone) Methoxyflavones->Aromatase Inhibits

Caption: Aromatase inhibition by methoxyflavones, blocking estrogen synthesis.

Modulation of MAPK and Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are critical regulators of cell proliferation, survival, and inflammation. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Methoxyflavones have been shown to modulate these pathways, contributing to their therapeutic effects.

MAPK_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors / Mitogens Receptor Receptor Tyrosine Kinase (RTK) GrowthFactors->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival, Inflammation) TranscriptionFactors->GeneExpression Methoxyflavones Methoxyflavones Methoxyflavones->Raf Inhibits Methoxyflavones->MEK Inhibits Methoxyflavones->PI3K Inhibits Methoxyflavones->Akt Inhibits

Caption: Methoxyflavone modulation of MAPK and PI3K/Akt signaling pathways.

Conclusion

The methoxylation of flavonoids represents a promising strategy to overcome the pharmacokinetic limitations of their hydroxylated precursors. The enhanced metabolic stability and consequently higher oral bioavailability of methoxyflavones enable them to reach systemic circulation and exert their diverse pharmacological activities. This technical guide has provided a comprehensive overview of the interplay between lipophilicity and bioavailability for this important class of compounds. The presented quantitative data, detailed experimental protocols, and visualizations of key signaling pathways offer a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development. Further research focusing on the structure-activity relationships governing the absorption and metabolism of a wider range of methoxyflavones will be instrumental in unlocking their full therapeutic potential.

References

Unveiling Neuroprotective Agents: An In-depth Technical Guide to the Initial High-Throughput Screening Hits for 4'-Methoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial high-throughput screening (HTS) campaign that identified 4'-Methoxyflavone (4'MF) and its analog, 3',4'-dimethoxyflavone (DMF), as potent inhibitors of parthanatos, a regulated form of cell death implicated in neurodegenerative diseases. This document details the experimental methodologies, presents quantitative data from the screening cascade, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

A high-throughput screening of approximately 5,120 small molecules was conducted to identify compounds capable of protecting against N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced parthanatos in HeLa cells. The primary screen identified this compound as a confirmed hit. Subsequent structure-activity relationship (SAR) studies and further screening identified 3',4'-dimethoxyflavone as another active compound. Both flavonoids demonstrated neuroprotective effects by inhibiting the overactivation of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the parthanatos signaling pathway. These findings present this compound and its derivatives as promising lead compounds for the development of novel neurotherapeutics.

High-Throughput Screening and Hit Identification

A cell-based HTS assay was developed to screen for inhibitors of MNNG-induced cell death. MNNG is a DNA alkylating agent that robustly activates PARP-1, leading to parthanatos.

Primary Screening

The primary screen utilized HeLa cells and the Alamar Blue (resazurin) assay to assess cell viability. A collection of 5,120 compounds from two libraries, the MSSP (Spectrum2K) library and the JHDL library, was screened at a final concentration of 10 µM. Compounds that preserved cell viability in the presence of MNNG were identified as initial hits. From this screen, this compound was confirmed as a true positive hit.

Hit Confirmation and Structure-Activity Relationship (SAR) Studies

Follow-up studies confirmed the activity of this compound in both HeLa and the human neuroblastoma SH-SY5Y cell lines. A focused screen of structurally related compounds led to the identification of 3',4'-dimethoxyflavone as another potent neuroprotective agent.

Quantitative HTS Data Summary

The following table summarizes the key quantitative data obtained for the confirmed hits.

Compound NameStructureCell LineAssay TypeParameterValue (µM)Reference
This compound (4'MF) this compoundHeLaMNNG-induced cell death (CTG)EC5011.41 ± 1.04
SH-SY5YMNNG-induced cell death (AB)EC5010.41 ± 1.31
3',4'-Dimethoxyflavone (DMF) 3',4'-DimethoxyflavoneHeLaMNNG-induced cell death (CTG)EC509.94 ± 1.05

CTG: CellTiter-Glo; AB: Alamar Blue. EC50 values represent the concentration of the compound that gives half-maximal protection against MNNG-induced cell death.

Mechanism of Action: Inhibition of Parthanatos

The identified hits exert their neuroprotective effects by intervening in the parthanatos signaling pathway.

The Parthanatos Signaling Pathway

Parthanatos is a PARP-1-dependent cell death pathway initiated by severe DNA damage. The overactivation of PARP-1 leads to the synthesis of large polymers of poly(ADP-ribose) (PAR). This process depletes cellular NAD+ and ATP stores and, crucially, the PAR polymers signal for the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus. In the nucleus, AIF mediates large-scale DNA fragmentation, leading to cell death.

Caption: The Parthanatos Signaling Pathway.

Inhibition by this compound and 3',4'-Dimethoxyflavone

Both 4'MF and DMF were shown to significantly reduce the accumulation of PAR polymers in MNNG-treated cells, indicating that their point of intervention is at or upstream of PARP-1 activation.

Experimental Protocols

Primary High-Throughput Screening Assay

This protocol describes the primary HTS assay used to identify inhibitors of MNNG-induced parthanatos.

Objective: To identify compounds that protect HeLa cells from MNNG-induced cell death.

Materials:

  • HeLa cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 384-well black, clear-bottom tissue culture plates

  • N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

  • Compound libraries (MSSP and JHDL) dissolved in DMSO

  • Alamar Blue (resazurin) cell viability reagent

  • Phosphate-buffered saline (PBS)

  • Multichannel pipettes and automated liquid handling systems

  • Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend HeLa cells in culture medium.

    • Seed 2,500 cells in 50 µL of medium per well into 384-well plates.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Add 100 nL of compound from the library stock plates (10 mM in DMSO) to the assay plates for a final concentration of 10 µM.

    • Include positive controls (e.g., a known PARP inhibitor) and negative controls (DMSO vehicle).

  • Induction of Parthanatos:

    • Prepare a fresh solution of MNNG in culture medium.

    • Add 10 µL of the MNNG solution to each well (except for vehicle control wells) to achieve a final concentration that induces ~80-90% cell death.

    • Incubate for the determined optimal time (e.g., 4 hours).

  • Cell Viability Measurement:

    • Add 10 µL of Alamar Blue reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the positive and negative controls.

    • Identify hits as compounds that show a statistically significant increase in cell viability compared to the MNNG-treated controls.

Secondary Assay: PAR Polymer Detection

This immunofluorescence assay is used to confirm the mechanism of action of the hit compounds by assessing their ability to inhibit PAR polymer formation.

Objective: To visualize and quantify the inhibition of MNNG-induced PAR polymer accumulation by hit compounds.

Materials:

  • HeLa cells cultured on coverslips in a 24-well plate

  • MNNG

  • Hit compounds

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-PAR monoclonal antibody

  • Secondary antibody: Fluorophore-conjugated anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Treat HeLa cells with hit compounds at various concentrations for a predetermined time.

    • Add MNNG to induce PAR formation and incubate.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize with 0.5% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Block with blocking buffer for 1 hour.

    • Incubate with anti-PAR primary antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • Wash with PBS.

  • Mounting and Imaging:

    • Counterstain with DAPI.

    • Mount coverslips on microscope slides.

    • Visualize and capture images using a fluorescence microscope.

  • Analysis:

    • Quantify the fluorescence intensity of the PAR signal in the nucleus.

Tertiary Assay: Neuroprotection in Primary Cortical Neurons

This assay evaluates the neuroprotective efficacy of the hit compounds in a more physiologically relevant model.

Objective: To determine if hit compounds can protect primary cortical neurons from NMDA-induced excitotoxicity, a process involving parthanatos.

Materials:

  • Primary cortical neuron cultures derived from embryonic mice or rats

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • N-methyl-D-aspartate (NMDA)

  • Hit compounds

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Culture:

    • Culture primary cortical neurons for at least 7 days in vitro to allow for maturation.

  • Compound Treatment:

    • Pre-treat the neurons with various concentrations of the hit compounds for a specified duration.

  • Induction of Excitotoxicity:

    • Expose the neurons to a toxic concentration of NMDA (e.g., 500 µM) for a short period (e.g., 5-15 minutes).

    • Wash the cells to remove NMDA and replace with fresh medium containing the hit compounds.

  • Assessment of Cell Death:

    • After 24 hours, collect the culture supernatant.

    • Measure the amount of LDH released into the medium using a commercial LDH cytotoxicity assay kit.

  • Data Analysis:

    • Calculate the percentage of neuroprotection conferred by the compounds relative to the NMDA-treated control.

Experimental and Logical Workflow

The following diagram illustrates the workflow from the initial high-throughput screen to the validation of the neuroprotective hits.

HTS_Workflow cluster_screening Screening Phase cluster_validation Hit Validation and Characterization hts Primary HTS (~5,120 Compounds) Cell Viability Assay (Alamar Blue) initial_hits Initial Hits hts->initial_hits dose_response Dose-Response Curves (EC50 Determination) initial_hits->dose_response confirmed_hits Confirmed Hits (this compound) dose_response->confirmed_hits sar SAR Screening (Identification of 3',4'-DMF) confirmed_hits->sar moa Mechanism of Action Studies (PAR Polymer Assay) sar->moa neuroprotection Neuroprotection Assay (Primary Cortical Neurons) moa->neuroprotection lead_compounds Lead Compounds for Further Development neuroprotection->lead_compounds

Caption: High-throughput screening and hit validation workflow.

Conclusion and Future Directions

The high-throughput screening campaign successfully identified this compound and 3',4'-dimethoxyflavone as novel, potent inhibitors of parthanatos-mediated cell death. These compounds demonstrated significant neuroprotective effects in cellular models of neurodegeneration. Their mechanism of action, through the inhibition of PARP-1 overactivation, provides a strong rationale for their further development as therapeutic agents for neurological disorders such as stroke, Parkinson's disease, and Alzheimer's disease.

Future research should focus on:

  • In-depth structure-activity relationship studies to optimize the potency and drug-like properties of the flavone scaffold.

  • In vivo efficacy studies in animal models of neurodegenerative diseases.

  • Pharmacokinetic and pharmacodynamic profiling of the lead compounds.

  • Elucidation of the precise binding mode of these compounds to PARP-1.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon the promising findings related to this compound and its analogs as a new class of neuroprotective agents.

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of 4'-Methoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyflavone (2-(4-methoxyphenyl)chromen-4-one) is a naturally occurring flavonoid that has garnered significant interest in the scientific community due to its diverse biological activities. As a member of the flavone subclass of flavonoids, it possesses a characteristic 2-phenylchromen-4-one backbone with a methoxy group at the 4'-position of the B-ring. This structural feature contributes to its unique pharmacological profile, which includes potent anticancer and neuroprotective properties. These application notes provide detailed protocols for the synthesis and characterization of this compound, along with an overview of its biological activities and associated signaling pathways, to support further research and drug development efforts.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the Baker-Venkataraman rearrangement and synthesis via a chalcone intermediate. Both methods are reliable and can be adapted to various laboratory settings.

Method 1: Synthesis via Baker-Venkataraman Rearrangement

This method involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone, which is then cyclized to the flavone.

Experimental Protocol:

Step 1: Synthesis of 2-(4-methoxybenzoyl)oxyacetophenone

  • To a solution of 2'-hydroxyacetophenone (1 eq.) in anhydrous pyridine, add 4-methoxybenzoyl chloride (1.2 eq.) dropwise with stirring at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 2-(4-methoxybenzoyl)oxyacetophenone.

Step 2: Baker-Venkataraman Rearrangement to 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione

  • Dissolve the 2-(4-methoxybenzoyl)oxyacetophenone (1 eq.) in anhydrous pyridine.

  • Add powdered potassium hydroxide (3 eq.) and heat the mixture at 50-60 °C for 2-3 hours.

  • Cool the reaction mixture and pour it into ice-cold 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to yield the 1,3-dione.

Step 3: Cyclization to this compound

  • Reflux a solution of the 1,3-dione (1 eq.) in glacial acetic acid containing a catalytic amount of concentrated sulfuric acid for 2-4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure this compound.

Method 2: Synthesis via Chalcone Intermediate (Claisen-Schmidt Condensation)

This approach involves the base-catalyzed condensation of 2'-hydroxyacetophenone and 4-methoxybenzaldehyde to form a chalcone, which is subsequently cyclized to the flavone. A similar methodology for a related compound, 7-hydroxy-4'-methoxyflavone, has reported a yield of 88.31% for the cyclization step.[1]

Experimental Protocol:

Step 1: Synthesis of 2'-hydroxy-4-methoxychalcone

  • Dissolve 2'-hydroxyacetophenone (1 eq.) and 4-methoxybenzaldehyde (1 eq.) in ethanol.

  • To this solution, add an aqueous solution of potassium hydroxide (50%) dropwise with constant stirring at room temperature.

  • Continue stirring for 24-48 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is filtered, washed with water until neutral, and dried. Recrystallize from ethanol if necessary.

Step 2: Oxidative Cyclization to this compound

  • Dissolve the synthesized chalcone (1 eq.) in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine (I₂) to the solution.

  • Heat the reaction mixture at 100-120 °C for 2-3 hours.

  • After cooling, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.

  • The precipitated this compound is collected by filtration, washed with water, and recrystallized from ethanol.

Characterization of this compound

The synthesized this compound should be characterized using various spectroscopic techniques to confirm its structure and purity.

Physicochemical and Spectroscopic Data
ParameterValueReference
Molecular Formula C₁₆H₁₂O₃
Molecular Weight 252.27 g/mol
Melting Point 157 - 161 °C
Appearance White to light yellow crystalline powder
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.22 (dd, J=8.0, 1.6 Hz, 1H, H-5), 7.88 (d, J=8.8 Hz, 2H, H-2', H-6'), 7.69 (ddd, J=8.4, 7.2, 1.6 Hz, 1H, H-7), 7.55 (d, J=8.4 Hz, 1H, H-8), 7.41 (t, J=7.6 Hz, 1H, H-6), 7.03 (d, J=8.8 Hz, 2H, H-3', H-5'), 6.80 (s, 1H, H-3), 3.90 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 178.4, 163.5, 162.7, 156.3, 133.7, 128.1, 125.8, 125.2, 124.2, 123.8, 118.1, 114.3, 107.7, 55.5
IR (KBr, cm⁻¹) ~1640 (C=O stretching), ~1605 (C=C stretching), ~1250 (C-O-C stretching)
Mass Spectrum (EI) m/z 252 (M⁺), 224, 132, 121
UV-Vis (EtOH) λmax (nm): 255, 317[2]

Biological Activities and Signaling Pathways

This compound has demonstrated significant potential as a therapeutic agent, primarily in the areas of cancer and neurodegenerative diseases.

Anticancer Activity

This compound exhibits anti-proliferative activity against various cancer cells.[2] Its primary mechanism of action involves the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest: this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. By inhibiting CDKs, particularly CDK4/6, it prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting the cell cycle at the G1 phase and preventing cancer cell proliferation.

Apoptosis Induction: this compound can trigger programmed cell death (apoptosis) in cancer cells. This is achieved through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.

Neuroprotective Activity

This compound has been identified as a neuroprotective agent that can inhibit a form of programmed cell death known as parthanatos. This process is initiated by the overactivation of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1) in response to DNA damage. This compound protects neuronal cells by reducing the synthesis and accumulation of poly(ADP-ribose) polymers, thereby preventing the downstream events of parthanatos-mediated cell death.

Experimental Workflows and Signaling Pathways (Graphviz Diagrams)

Synthesis_Workflow cluster_chalcone Synthesis via Chalcone Intermediate cluster_BV Synthesis via Baker-Venkataraman Rearrangement 2_hydroxyacetophenone 2'-Hydroxyacetophenone Claisen_Schmidt Claisen-Schmidt Condensation (KOH, EtOH) 2_hydroxyacetophenone->Claisen_Schmidt 4_methoxybenzaldehyde 4-Methoxybenzaldehyde 4_methoxybenzaldehyde->Claisen_Schmidt Chalcone 2'-hydroxy-4-methoxychalcone Claisen_Schmidt->Chalcone Cyclization Oxidative Cyclization (I₂, DMSO) Chalcone->Cyclization 4_Methoxyflavone_C This compound Cyclization->4_Methoxyflavone_C 2_hydroxyacetophenone_BV 2'-Hydroxyacetophenone Esterification Esterification (Pyridine) 2_hydroxyacetophenone_BV->Esterification 4_methoxybenzoyl_chloride 4-Methoxybenzoyl Chloride 4_methoxybenzoyl_chloride->Esterification Ester 2-(4-methoxybenzoyl)oxy -acetophenone Esterification->Ester BV_Rearrangement Baker-Venkataraman Rearrangement (KOH, Pyridine) Ester->BV_Rearrangement Diketone 1,3-Diketone BV_Rearrangement->Diketone Cyclization_BV Cyclization (H₂SO₄, AcOH) Diketone->Cyclization_BV 4_Methoxyflavone_BV This compound Cyclization_BV->4_Methoxyflavone_BV

Caption: Synthetic routes to this compound.

Anticancer_Signaling cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction 4MF This compound CDK46 CDK4/6 4MF->CDK46 inhibits Bcl2 Bcl-2 4MF->Bcl2 downregulates Bax Bax 4MF->Bax upregulates Rb Rb CDK46->Rb phosphorylates pRb p-Rb CyclinD Cyclin D CyclinD->CDK46 E2F E2F Rb->E2F sequesters pRb->E2F releases G1_S_transition G1/S Transition E2F->G1_S_transition promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release Bax->Mitochondrion promotes release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer signaling pathways of this compound.

Neuroprotection_Signaling DNA_damage DNA Damage (e.g., oxidative stress) PARP1 PARP-1 Activation DNA_damage->PARP1 PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR_synthesis AIF_translocation AIF Translocation to Nucleus PAR_synthesis->AIF_translocation Parthanatos Parthanatos (Cell Death) AIF_translocation->Parthanatos 4MF This compound 4MF->PAR_synthesis inhibits

Caption: Neuroprotective mechanism of this compound.

References

Application Notes and Protocols for 4'-Methoxyflavone Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyflavone is a naturally occurring flavonoid that has garnered significant interest in the scientific community for its diverse biological activities. As a member of the flavone subclass of flavonoids, it shares a common phenylchromen-4-one backbone.[1] Methoxy groups on the flavone structure are noted to enhance cytotoxic activity in various cancer cell lines by targeting protein markers and activating downstream signaling pathways leading to cell death.[1] Research has highlighted its potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis and cell cycle arrest in cancer cells.[2][3] Furthermore, this compound has shown promise as a neuroprotective agent.[4][5]

These application notes provide a comprehensive overview of the protocols for utilizing this compound in cell culture experiments. The information is intended to guide researchers in designing and executing experiments to investigate its mechanism of action and therapeutic potential.

Mechanism of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. In the context of cancer, it has been shown to suppress pro-survival pathways and activate apoptotic cascades. In neuroprotection, it acts by inhibiting specific cell death pathways.

Anticancer Effects:

  • Induction of Apoptosis: this compound and its hydroxylated analogue, Acacetin (5,7-dihydroxy-4'-methoxyflavone), have been demonstrated to induce apoptosis in various cancer cell lines.[2][6] This is often accompanied by the activation of caspases, such as caspase-3, -7, and -8, and the degradation of poly (ADP-ribose) polymerase (PARP).[7]

  • Cell Cycle Arrest: Some methoxyflavones can induce cell cycle arrest, for instance at the G2/M phase, thereby inhibiting cancer cell proliferation.[8] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.[8][9]

  • Modulation of Signaling Pathways:

    • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. This compound and related compounds can inhibit the phosphorylation of Akt, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and XIAP.[6][10][11][12]

    • MAPK/ERK Pathway: The MAPK pathway is involved in the regulation of cell proliferation, differentiation, and survival. This compound can suppress the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38.[8][10][13][14]

    • NF-κB Pathway: The transcription factor NF-κB plays a critical role in inflammation and cancer by promoting the expression of pro-survival genes. This compound can inhibit the activation of NF-κB by preventing the phosphorylation of IκBα.[6]

Neuroprotective Effects:

  • Inhibition of Parthanatos: this compound has been identified as an inhibitor of parthanatos, a form of programmed cell death mediated by the overactivation of poly(ADP-ribose) polymerase-1 (PARP-1).[4][5] By reducing the synthesis of poly(ADP-ribose) polymer, it protects neuronal cells from DNA damage-induced cell death.[4]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and a closely related methoxyflavone in various cell lines. These values can serve as a starting point for determining the optimal concentration range for your specific experiments.

CompoundCell LineCell TypeIC50 (µM)Duration (h)Reference
This compoundHeLaHuman Cervical Cancer~11.4115-20[4]
This compoundSH-SY5YHuman Neuroblastoma~9.9415-20[4]
5,7-dihydroxy-4'-methoxyflavone (Acacetin)DU145Human Prostate CancerNot specified, dose-dependent decrease in viability24, 48, 72[6]
Xanthomicrol (5,4'-dihydroxy-6,7,8-TMF)HCT116Human Colon Cancer~15 (for 58% viability reduction)24[1]
5,6,7,8,3',4',5'-heptamethoxyflavoneHCC1954Human Breast Cancer>100Not specified[1]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the amount of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration.

  • Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a specific cell line and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest (e.g., HeLa, SH-SY5Y, DU145)[4][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin/Streptomycin)[4]

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15][16]

  • DMSO

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[15]

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.[15]

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.[15]

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated control.

  • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[15]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[17]

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and MAPK.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described previously.

  • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay kit.

  • Denature the protein samples by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Pathways and Workflows

experimental_workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with This compound (various concentrations and time points) prep_stock->treatment prep_cells Seed Cells in Culture Plates prep_cells->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis (Signaling Proteins) treatment->western ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_quant Protein Expression Quantification western->protein_quant

Caption: A typical experimental workflow for investigating the effects of this compound in cell culture.

pi3k_akt_pathway This compound Inhibition of the PI3K/Akt Signaling Pathway methoxyflavone This compound pi3k PI3K methoxyflavone->pi3k Inhibits akt Akt pi3k->akt Activates p_akt p-Akt akt->p_akt nfkb NF-κB p_akt->nfkb Activates bcl2 Bcl-2 / XIAP (Anti-apoptotic) p_akt->bcl2 Activates proliferation Cell Proliferation & Survival nfkb->proliferation apoptosis Apoptosis bcl2->apoptosis Inhibits

Caption: this compound inhibits the PI3K/Akt pathway, leading to reduced cell survival and increased apoptosis.

mapk_pathway This compound Inhibition of the MAPK Signaling Pathway methoxyflavone This compound raf Raf methoxyflavone->raf Inhibits ras Ras ras->raf mek MEK raf->mek erk ERK mek->erk p_erk p-ERK erk->p_erk proliferation Cell Proliferation & Survival p_erk->proliferation

Caption: this compound can suppress the MAPK/ERK signaling cascade to inhibit cell proliferation.

References

Application Note: Quantification of 4'-Methoxyflavone Using a Validated HPLC-DAD Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of 4'-Methoxyflavone. The described protocol is adapted from established methods for structurally similar methoxyflavones and is intended to provide a reliable framework for the quantification of this compound in various sample matrices. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, both containing 0.1% formic acid, ensuring optimal separation and peak symmetry. This document provides comprehensive experimental protocols, including system suitability, standard preparation, and sample analysis, along with method validation parameters presented in clear, tabular format for ease of reference.

Introduction

This compound is a naturally occurring flavonoid that has garnered significant interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of natural products, and in vitro biological assays. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) offers a powerful analytical tool for this purpose, providing high resolution, sensitivity, and spectral information for peak identification and purity assessment. This application note presents a detailed protocol for the quantification of this compound, developed based on established methodologies for similar flavonoid compounds.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector is suitable for this method.

Table 1: HPLC-DAD Chromatographic Conditions

ParameterRecommended Condition
HPLC Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70% B; 25-30 min, 70-30% B; 30-35 min, 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection DAD, 254 nm (or optimal wavelength determined by UV scan)
Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation will vary depending on the matrix. A general solid-liquid extraction procedure is outlined below.

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the sample with a suitable solvent (e.g., methanol, ethanol) using sonication or vortexing.

  • Centrifuge the mixture to pellet solid debris.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to fall within the calibration curve range.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below.

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999 for the calibration curve (e.g., 1-100 µg/mL)
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) Intraday and Interday RSD ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 (e.g., ~0.1 µg/mL)
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1 (e.g., ~0.3 µg/mL)
Specificity The peak for this compound should be well-resolved from other components and spectrally pure.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC-DAD System Setup (Column, Mobile Phase, etc.) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction, Filtration) Sample_Prep->HPLC_System Method_Validation Method Validation (Linearity, Accuracy, Precision) HPLC_System->Method_Validation Sample_Analysis Sample Analysis HPLC_System->Sample_Analysis Quantification Quantification (Calibration Curve) Method_Validation->Quantification Peak_Integration Peak Integration & Identification Sample_Analysis->Peak_Integration Peak_Integration->Quantification Report Final Report Quantification->Report

Application Note: Quantitative Analysis of 4'-Methoxyflavone and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyflavone, a naturally occurring methoxylated flavonoid, has garnered significant interest in the scientific community due to its potential pharmacological activities. Understanding its metabolic fate is crucial for the evaluation of its efficacy, safety, and overall pharmacokinetic profile. This application note provides a detailed protocol for the sensitive and selective quantitative analysis of this compound and its primary metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The primary metabolic route for this compound is O-demethylation to form 4'-hydroxyflavone, which can then undergo further conjugation.

Metabolic Pathway of this compound

The metabolism of this compound predominantly occurs in two phases. Phase I metabolism involves the O-demethylation of the methoxy group at the 4'-position, primarily catalyzed by cytochrome P450 enzymes (CYPs), to yield 4'-hydroxyflavone.[1] Subsequently, the newly exposed hydroxyl group can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble metabolites that are more readily excreted.

cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism 4_Methoxyflavone This compound 4_Hydroxyflavone 4'-Hydroxyflavone 4_Methoxyflavone->4_Hydroxyflavone O-demethylation (CYP450s) Glucuronide_Conjugate 4'-Hydroxyflavone Glucuronide 4_Hydroxyflavone->Glucuronide_Conjugate Glucuronidation (UGTs) Sulfate_Conjugate 4'-Hydroxyflavone Sulfate 4_Hydroxyflavone->Sulfate_Conjugate Sulfation (SULTs)

Caption: Metabolic pathway of this compound.

Experimental Workflow

A systematic workflow is essential for the accurate and reproducible quantification of this compound and its metabolites from biological samples. The process encompasses sample collection and preparation, followed by instrumental analysis and data processing.

A Sample Collection (Plasma, Microsomes, etc.) B Sample Preparation (Protein Precipitation/Extraction) A->B Addition of Internal Standard C LC Separation (Reversed-Phase HPLC/UHPLC) B->C Supernatant Injection D MS/MS Detection (Triple Quadrupole) C->D Ionization (ESI) E Data Acquisition & Processing (Quantification) D->E MRM Data

References

Application Notes and Protocols: Utilizing 4'-Methoxyflavone in Neuroprotection Assays with Cortical Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases represent a significant and growing global health challenge. A key pathological feature of many of these disorders is the progressive loss of neurons. Consequently, the identification and characterization of novel neuroprotective compounds are of paramount importance in the development of new therapeutic strategies. Flavonoids, a class of polyphenolic compounds found in plants, have garnered considerable attention for their potential neuroprotective properties. Among these, 4'-Methoxyflavone has emerged as a promising candidate.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in neuroprotection assays involving primary cortical neurons. The information is intended to guide researchers in the setup and execution of experiments to evaluate the neuroprotective efficacy of this compound.

Mechanism of Action: Inhibition of Parthanatos

This compound has been identified as a novel inhibitor of parthanatos, a form of programmed cell death distinct from apoptosis.[1][2] Parthanatos is initiated by the overactivation of poly(ADP-ribose) polymerase-1 (PARP-1), often in response to severe DNA damage caused by oxidative stress or excitotoxicity. This overactivation leads to the synthesis of large amounts of poly(ADP-ribose) (PAR) polymers and the depletion of cellular NAD+ and ATP, ultimately resulting in cell death. This compound exerts its neuroprotective effect by reducing the synthesis and accumulation of PAR polymer, thereby protecting cortical neurons from cell death induced by insults such as N-methyl-D-aspartate (NMDA)-mediated excitotoxicity.[1]

Signaling Pathway of Parthanatos Inhibition by this compound

G cluster_0 Cellular Stress cluster_1 Parthanatos Pathway cluster_2 Intervention stress DNA Damage (e.g., NMDA-induced excitotoxicity) parp1 PARP-1 Activation stress->parp1 par PAR Polymer Synthesis (Poly(ADP-ribose)) parp1->par aif AIF Translocation to Nucleus par->aif death Cell Death (Parthanatos) aif->death methoxyflavone This compound methoxyflavone->par Inhibits

Caption: Signaling pathway of neuroprotection by this compound.

Experimental Protocols

Primary Cortical Neuron Culture

This protocol is adapted from established methods for primary neuronal culture.[1]

Materials:

  • Timed-pregnant mice (e.g., CD1 strain at gestational day 15-16)

  • Dissection medium (e.g., Hibernate-E)

  • Papain dissociation system

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)

  • Poly-D-lysine coated culture plates or coverslips

  • 5-fluoro-2'-deoxyuridine (5F2DU) to inhibit glial proliferation

Procedure:

  • Euthanize the pregnant mouse according to approved animal welfare protocols.

  • Dissect the cerebral cortices from the fetal brains in cold dissection medium.

  • Mince the cortical tissue and enzymatically digest it using a papain dissociation system according to the manufacturer's instructions.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a desired density onto poly-D-lysine coated plates or coverslips in neuronal culture medium.

  • After 3-4 days in vitro (DIV), add 5F2DU (e.g., 30 µM) to the culture medium to inhibit the proliferation of non-neuronal cells, such as glia.[1]

  • Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Cultures are typically ready for experiments at 12-14 DIV.[1]

Neuroprotection Assay Against NMDA-Induced Excitotoxicity

This protocol outlines the steps to assess the neuroprotective effects of this compound against NMDA-induced cell death in primary cortical neurons.[1]

Materials:

  • Mature primary cortical neuron cultures (12-14 DIV)

  • This compound stock solution (dissolved in DMSO)

  • N-methyl-D-aspartate (NMDA)

  • Glycine

  • Control salt solution (CSS)

  • Cell death indicators (e.g., Propidium Iodide (PI) for dead cells and Hoechst 33342 for total cells)

  • Fluorescence microscope

Procedure:

  • Prepare fresh NMDA solution in CSS. Add glycine (e.g., 10 µM) to act as a co-agonist for the NMDA receptor.[1]

  • Pre-treat the cortical neuron cultures with varying concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) or vehicle (DMSO) for a specified duration (e.g., 30 minutes).

  • Induce excitotoxicity by exposing the neurons to NMDA for a short period (e.g., 5 minutes).[1]

  • Wash the cells with CSS to remove the NMDA and treatment compounds.

  • Return the cells to their conditioned culture medium and incubate for a period sufficient to allow for delayed cell death (e.g., 24 hours).

  • Assess cell death by staining with PI and Hoechst 33342.

  • Capture images using a fluorescence microscope.

  • Quantify neuronal death by calculating the ratio of PI-stained cells (dead) to Hoechst 33342-stained cells (total), expressed as a percentage.[1]

Experimental Workflow

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Incubation & Staining cluster_3 Data Acquisition & Analysis culture Primary Cortical Neuron Culture (12-14 DIV) pretreat Pre-treatment with this compound or Vehicle (DMSO) culture->pretreat induce Induce Excitotoxicity with NMDA (+ Glycine, 5 min) pretreat->induce wash Wash and Incubate (24 hours) induce->wash stain Stain with PI and Hoechst 33342 wash->stain image Fluorescence Microscopy stain->image quantify Quantify Cell Death (% PI-positive cells) image->quantify

Caption: Workflow for the neuroprotection assay.

Data Presentation

The following table summarizes the quantitative data on the neuroprotective effect of this compound against NMDA-induced neuronal death.

Treatment GroupConcentration (µM)Neuronal Death (% of Control)
Control (CSS)-~5%
NMDA100~40%
NMDA + this compound1~25%
NMDA + this compound10~15%
NMDA + this compound20~10%

Data are approximated from graphical representations in Fatokun et al., 2013 and are for illustrative purposes.[1]

Concluding Remarks

This compound demonstrates significant, concentration-dependent neuroprotective effects against NMDA-induced excitotoxicity in primary cortical neurons.[1] The underlying mechanism involves the inhibition of the parthanatos cell death pathway.[1][2] The provided protocols offer a robust framework for researchers to further investigate the neuroprotective potential of this compound and related compounds. Future studies could explore its efficacy in other models of neuronal injury and delve deeper into its molecular targets. The multi-target activity of flavonoids makes them promising candidates for the development of novel therapeutics for neurodegenerative diseases.[3]

References

Application Note and Protocol: Preparation of 4'-Methoxyflavone Stock Solution in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4'-Methoxyflavone is a naturally occurring flavonoid that exhibits a range of biological activities, including antioxidant and anti-proliferative properties.[1][2][3] It is a valuable compound in biomedical research and drug discovery, particularly in cancer chemoprevention studies.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of a this compound stock solution in Dimethyl Sulfoxide (DMSO), a common aprotic solvent used for dissolving a wide range of organic compounds for in vitro and in vivo studies.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

ParameterValueSource
Molecular Weight252.27 g/mol [4]
Molecular FormulaC₁₆H₁₂O₃[4][5][6]
Solubility in DMSO5 mg/mL (may require warming)[1][3][5]
AppearanceWhite to light yellow crystalline powder[4]
Storage Temperature2 - 8 °C[1][4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to achieve desired final concentrations in experimental assays.

Materials

  • This compound (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Water bath or heat block (optional, for warming)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Equipment

  • Analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

  • Fume hood

Procedure

  • Pre-weighing Preparation:

    • Ensure the analytical balance is calibrated and level.

    • Place a sterile, empty microcentrifuge tube or vial on the balance and tare to zero.

  • Weighing this compound:

    • Carefully weigh 2.52 mg of this compound directly into the tared tube.

    • Calculation: To prepare a 10 mM solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

      • Mass (mg) = 10 mmol/L x 252.27 g/mol x 0.001 L = 2.5227 mg

  • Adding DMSO:

    • In a fume hood, carefully add 1 mL of anhydrous DMSO to the tube containing the weighed this compound.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure all the solid has dissolved.

    • If the compound does not fully dissolve, warm the solution in a water bath or on a heat block at a temperature not exceeding 37°C for a few minutes, followed by vortexing.[1][3][5] Avoid excessive heating to prevent degradation.

  • Storage:

    • Once fully dissolved, the 10 mM this compound stock solution should be stored at 2 - 8 °C for short-term use (up to a few weeks).[1][4]

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber tubes or wrapping clear tubes in aluminum foil.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably a fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage start Start weigh Weigh 2.52 mg This compound start->weigh add_dmso Add 1 mL DMSO vortex Vortex Thoroughly add_dmso->vortex check_sol Visually Inspect for Dissolution vortex->check_sol warm Warm Gently (if necessary) check_sol->warm Incomplete store Store at 2-8°C (Short-term) check_sol->store Complete warm->vortex aliquot Aliquot for Long-term Storage store->aliquot store_frozen Store at -20°C/-80°C aliquot->store_frozen finish End store_frozen->finish

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols: In Vitro Cytotoxicity of 4'-Methoxyflavone using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4'-Methoxyflavone is a naturally occurring flavonoid found in various plants. Flavonoids as a chemical class have garnered significant interest in cancer research due to their potential cytotoxic and chemopreventive properties. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Data Presentation: Cytotoxicity of Methoxyflavones

While comprehensive data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines is limited, the following table summarizes the available data for this compound and its structurally related analogues. This data provides a comparative view of the cytotoxic potential of methoxyflavones.

CompoundCell LineCancer TypeIC50 ValueTreatment Duration
This compoundHeLaCervical Cancer10.41 ± 1.31 µM (EC50)¹Not Specified
Acacetin (5,7-dihydroxy-4'-methoxyflavone)DU145Prostate CancerInduces apoptosis at >25 µM[1]Dose-dependent
Acacetin (5,7-dihydroxy-4'-methoxyflavone)Breast Cancer CellsBreast Cancer~25 µM[2]24 hours
7-hydroxy-4'-methoxyflavoneHeLaCervical Cancer25.73 µg/mL24 hours
7-hydroxy-4'-methoxyflavoneWiDrColon Cancer83.75 µg/mL24 hours

¹EC50 value for protection against N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced cell death.

Experimental Protocol: MTT Assay for this compound

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • MTT solvent (e.g., isopropanol with 0.04 N HCl, or pure DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Stock Solution Preparation
  • This compound Stock Solution (e.g., 100 mM): Dissolve an appropriate amount of this compound powder in DMSO. For example, to make a 100 mM stock solution, dissolve 25.228 mg of this compound (MW: 252.28 g/mol ) in 1 mL of DMSO. Mix well by vortexing until completely dissolved. Store the stock solution in aliquots at -20°C, protected from light.

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex until the MTT is completely dissolved. Sterilize the solution by passing it through a 0.22 µm filter. Store the MTT solution at 4°C, protected from light.

Experimental Procedure
  • Cell Seeding:

    • Culture the chosen cancer cell line to about 80-90% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase during the assay.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow the cells to attach and resume growth.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. A typical concentration range to start with could be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as in the highest concentration of this compound) and a negative control (medium only).

    • After 24 hours of cell seeding, carefully remove the medium from each well and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple precipitate.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to also measure the absorbance at a reference wavelength of 630 nm to subtract background noise.

Data Analysis
  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC50 Value:

    • Plot the percentage of cell viability against the concentration of this compound.

    • Use a suitable software (e.g., GraphPad Prism, Microsoft Excel) to perform a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualizations

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Culture Cancer Cells start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding prepare_compound Prepare this compound Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan Crystals incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow of the in vitro cytotoxicity MTT assay for this compound.

Proposed Signaling Pathway for Methoxyflavone-Induced Cytotoxicity

The precise signaling pathway for this compound-induced cytotoxicity is still under investigation. However, based on studies of structurally similar methoxyflavones, a plausible mechanism involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as PI3K/Akt and NF-κB.[3][4]

Methoxyflavone_Signaling_Pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_pi3k_akt PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Regulation cluster_cell_cycle Cell Cycle Regulation methoxyflavone This compound pi3k PI3K methoxyflavone->pi3k Inhibition ikb IκBα methoxyflavone->ikb Inhibition of Degradation bcl2 Bcl-2 (Anti-apoptotic) methoxyflavone->bcl2 Downregulation bax Bax (Pro-apoptotic) methoxyflavone->bax Upregulation cdk CDK2/Cyclin A2 methoxyflavone->cdk Inhibition p21 p21 methoxyflavone->p21 Upregulation akt Akt pi3k->akt nfkb NF-κB akt->nfkb Activation ikb->nfkb nfkb->bcl2 Upregulation cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis cell_cycle_arrest Cell Cycle Arrest (S or G2/M phase) cdk->cell_cycle_arrest p21->cdk

Caption: Proposed signaling pathway for methoxyflavone-induced cytotoxicity.

References

Application Notes and Protocols for Molecular Docking Simulation of 4'-Methoxyflavone with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4'-Methoxyflavone is a naturally occurring flavonoid that has garnered significant interest in the scientific community for its potential therapeutic properties, including neuroprotective and anticancer activities. Understanding the molecular mechanisms underlying these effects is crucial for the development of novel therapeutics. Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein. This allows for the characterization of the binding affinity and the identification of key interactions driving the molecular recognition process. These application notes provide a comprehensive overview and detailed protocols for the molecular docking simulation of this compound with key protein targets.

Key Target Proteins and Signaling Pathways:

Flavonoids, including this compound, are known to modulate several key signaling pathways implicated in cell growth, proliferation, inflammation, and apoptosis. Molecular docking studies can help elucidate the interactions of this compound with protein targets within these pathways.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase receptor that plays a pivotal role in regulating cell proliferation and survival. Its overexpression is associated with various cancers[1][2].

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and metabolism. Its aberrant activation is a common feature in many cancers[3][4][5][6].

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is a key signaling cascade that transduces extracellular signals to the nucleus, regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis[7][8][9].

  • Nuclear Factor-kappa B (NF-κB): NF-κB is a transcription factor that plays a central role in regulating the inflammatory response and cell survival. Its dysregulation is linked to chronic inflammatory diseases and cancer[10][11][12][13][14].

Quantitative Data Summary:

The following table summarizes the binding affinities of this compound and related flavonoids with various target proteins, as determined by molecular docking simulations. The binding energy is a measure of the affinity between the ligand and the protein, with a more negative value indicating a stronger interaction.

LigandTarget ProteinPDB IDBinding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
This compound Derivative (N-(hydroxyl-Phenyl) 4-iminoflavan)MAPK1--5.5--
3-Methoxyflavone DerivativeEGFR3W2S-9.422WR-11.48
3-Methoxyflavone DerivativeER-α2IOG-10.14IOG-12.84
Flavonoid (Ellagic acid)NF-κB--7.313,5-dimethyl-4-[(2-nitrophenyl)diazenyl]pyrazole-1-carbothioamide-6.33
Flavonoid (Alpinetin)NF-κB--6.173,5-dimethyl-4-[(2-nitrophenyl)diazenyl]pyrazole-1-carbothioamide-6.33
Flavonoid (Diosmin)NF-κB1SVC-8.3Olmesartan-6.3
Flavonoid (Kaempferol 3-rutinoside-4′-glucoside)MAPK3-< -10Purvalanol-8.53
Flavonoid (Rutin)MAPK3-< -10Purvalanol-8.53
Flavonoid (Withaphysacarpin)p38 MAPK--9.4--
Flavonoid (Kaempferol 3-rutinoside-4′-glucoside)Akt14GV1-21.79Ipatasertib-9.98
Flavonoid (Robustaflavone 7,4',7''-trimethyl ether)PI3K1E8Z-10.855--
Flavone Derivative (2-(4-tert-butylphenyl)-4H-1-benzopyran-4-one)β1 adrenergic receptor2YCW-11.0--

Experimental Protocols

Protocol 1: Molecular Docking of this compound with EGFR using AutoDock Vina

This protocol provides a step-by-step guide for performing a molecular docking simulation of this compound with the Epidermal Growth Factor Receptor (EGFR) using AutoDock Vina, a widely used and validated docking software.

1. Software and Resource Requirements:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the results.

  • Protein Data Bank (PDB): To obtain the 3D structure of the target protein.

  • PubChem or ZINC database: To obtain the 3D structure of the ligand (this compound).

2. Preparation of the Receptor (EGFR):

  • Download the Protein Structure: Obtain the crystal structure of EGFR from the PDB (e.g., PDB ID: 1M17).

  • Clean the Protein: Open the PDB file in a molecular visualization tool like Discovery Studio or ADT. Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure.

  • Assign Charges: Assign Kollman charges to the protein.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

3. Preparation of the Ligand (this compound):

  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem (CID: 10209).

  • Energy Minimization: Perform energy minimization of the ligand structure using software like ChemDraw or Avogadro to obtain a stable conformation.

  • Define Rotatable Bonds: Open the ligand file in ADT and define the rotatable bonds. This allows for flexibility of the ligand during the docking process.

  • Assign Gasteiger Charges: Assign Gasteiger charges to the ligand.

  • Save as PDBQT: Save the prepared ligand structure in the PDBQT format.

4. Grid Box Generation:

  • Load Receptor: Open the prepared EGFR PDBQT file in ADT.

  • Define Binding Site: Identify the active site of the receptor. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature search.

  • Set Grid Parameters: Define the dimensions and center of the grid box to encompass the entire binding site. The grid box defines the search space for the docking simulation. A typical grid box size is 60 x 60 x 60 Å with a spacing of 1.0 Å.

  • Save Grid Parameters: Save the grid parameter file.

5. Running the Docking Simulation:

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command:

6. Analysis of Results:

  • Visualize Docking Poses: Open the output file (docking_results.pdbqt) and the receptor PDBQT file in a molecular visualization tool.

  • Analyze Binding Interactions: Examine the different binding poses of this compound within the active site of EGFR. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

  • Evaluate Binding Affinity: The docking log file (docking_log.txt) will contain the binding energy values (in kcal/mol) for each predicted binding pose. The pose with the lowest binding energy is considered the most favorable.

Visualizations

Signaling Pathways

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation & Survival ERK->Proliferation_EGFR PI3K PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival_PI3K Cell Survival & Growth mTOR->Survival_PI3K IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammation Inflammation & Survival Nucleus->Inflammation gene transcription 4_Methoxyflavone This compound 4_Methoxyflavone->EGFR inhibits 4_Methoxyflavone->PI3K inhibits 4_Methoxyflavone->IKK inhibits

Caption: Potential inhibitory effects of this compound on key signaling pathways.

Experimental Workflow

Molecular_Docking_Workflow cluster_Preparation Step 1: Preparation cluster_Docking Step 2: Docking Simulation cluster_Analysis Step 3: Analysis PDB Download Protein Structure (e.g., from PDB) Prep_Protein Prepare Protein: - Remove water & heteroatoms - Add hydrogens - Assign charges PDB->Prep_Protein Ligand_DB Download Ligand Structure (e.g., from PubChem) Prep_Ligand Prepare Ligand: - Energy minimization - Define rotatable bonds - Assign charges Ligand_DB->Prep_Ligand Grid Define Grid Box (Binding Site) Prep_Protein->Grid Docking Run Docking Simulation (e.g., AutoDock Vina) Prep_Ligand->Docking Grid->Docking Results Generate Docking Poses & Binding Energies Docking->Results Visualization Visualize & Analyze Interactions (e.g., Discovery Studio, PyMOL) Results->Visualization Report Report Findings: - Binding affinity - Key interacting residues Visualization->Report

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Methoxyflavones from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, have garnered significant scientific interest due to their diverse pharmacological activities. These compounds are abundantly found in various medicinal plants, such as Kaempferia parviflora (black ginger) and citrus peels. Traditional methods for their extraction, including maceration and Soxhlet extraction, are often hampered by long extraction times and high solvent consumption. Ultrasound-Assisted Extraction (UAE) has emerged as a green and efficient alternative, utilizing acoustic cavitation to enhance mass transfer and disrupt plant cell walls, thereby improving extraction yield and reducing processing time.[1][2] This document provides detailed protocols and application notes for the UAE of methoxyflavones from plant materials.

Principle of Ultrasound-Assisted Extraction

Ultrasound-assisted extraction employs high-frequency sound waves (typically 20-100 kHz) to create acoustic cavitation in the solvent. This phenomenon involves the formation, growth, and implosion of microscopic bubbles, which generate localized high pressures and temperatures. The mechanical effects of cavitation, such as micro-jetting and shockwaves, disrupt the plant cell walls, facilitating the release of intracellular contents into the solvent.[2] This enhanced mass transfer significantly accelerates the extraction process, leading to higher yields in shorter times with reduced solvent consumption compared to conventional methods.[1]

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction of Methoxyflavones

This protocol outlines a general procedure for the UAE of methoxyflavones from dried plant material. Optimal conditions may vary depending on the specific plant matrix and target methoxyflavones.

1. Sample Preparation:

  • Dry the plant material (e.g., rhizomes, peels) at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Extraction Procedure:

  • Accurately weigh a specific amount of the powdered plant material (e.g., 1 g).

  • Place the powder into an extraction vessel (e.g., an Erlenmeyer flask).

  • Add the extraction solvent at a predetermined solvent-to-solid ratio. Ethanol is a commonly used solvent, with concentrations ranging from 50% to 95% (v/v).[3][4]

  • Place the extraction vessel in an ultrasonic bath or use a probe-type sonicator.

  • Set the desired extraction parameters:

    • Ultrasonic Power/Frequency: Typically in the range of 100-400 W and 20-50 kHz.[5][6][7]

    • Temperature: Maintain a constant temperature, for instance, between 25°C and 60°C.[8][9]

    • Extraction Time: Sonication time can range from 15 to 60 minutes.[3][8]

  • After sonication, separate the extract from the solid residue by centrifugation or filtration.

3. Post-Extraction Processing:

  • The collected supernatant (extract) can be concentrated using a rotary evaporator.

  • The concentrated extract can be dried (e.g., freeze-dried or oven-dried) for yield determination and further analysis.

4. Quantification of Methoxyflavones (HPLC-DAD Analysis):

  • A validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method is commonly used for the quantification of specific methoxyflavones like 3,5,7,3',4'-pentamethoxyflavone (PMF), 5,7-dimethoxyflavone (DMF), and 5,7,4'-trimethoxyflavone (TMF).[3][4]

  • Chromatographic Conditions (Example for K. parviflora extracts): [4]

    • Column: RP-C18 column (e.g., 4.6 × 250 mm, 5 µm).[4]

    • Mobile Phase: A gradient or isocratic system of methanol and 0.1% v/v aqueous acetic acid.[4][10] A common isocratic ratio is 70:30 (v/v).[4]

    • Flow Rate: 0.8 mL/min.[4]

    • Column Temperature: 55°C.[4]

    • Detection Wavelength: 254 nm.[4]

  • Prepare standard solutions of known concentrations for each methoxyflavone to be quantified.

  • Dissolve a known amount of the dried extract in the mobile phase to a specific concentration (e.g., 1 mg/mL) for analysis.[4]

  • Inject the sample and standards into the HPLC system and quantify the methoxyflavones based on the peak areas and calibration curves.

Data Presentation

Optimized UAE Parameters for Methoxyflavone Extraction from Kaempferia parviflora

The following table summarizes the optimized conditions for maximizing either the total extraction yield or the total methoxyflavone content from K. parviflora rhizomes.

Response VariableEthanol Concentration (% v/v)Extraction Time (min)Solvent-to-Solid Ratio (mL/g)Predicted ValueReference
Extraction Yield 54.2425.2549.6316.95%[3][4]
Total Methoxyflavone Content 95.0015.9950.00327.25 mg/g of extract[3][4]
Comparison of UAE with Maceration for Methoxyflavone Extraction from Kaempferia parviflora

This table highlights the effect of different extraction methods and ethanol concentrations on the content of 5,7-dimethoxyflavone.

Extraction MethodEthanol Concentration (% v/v)5,7-dimethoxyflavone ( g/100 mL extract)Reference
Maceration251.11[11]
Maceration502.14[11]
Maceration753.49[11]
Maceration9548.10[11]
Sonication-Assisted (15-45 min)95Enhanced extraction by increasing 5,7-dimethoxyflavone content[11][12]

Visualizations

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis PlantMaterial Plant Material (e.g., Rhizomes, Peels) Drying Drying (40-50°C) PlantMaterial->Drying Grinding Grinding (Powder) Drying->Grinding Mixing Mixing with Solvent Grinding->Mixing Sonication Sonication (Ultrasonic Bath/Probe) Mixing->Sonication Separation Separation (Centrifugation/Filtration) Sonication->Separation Parameters Set Parameters: - Power (e.g., 300W) - Time (e.g., 25 min) - Temperature (e.g., 50°C) Parameters->Sonication Concentration Concentration (Rotary Evaporator) Separation->Concentration Drying_Final Drying of Extract Concentration->Drying_Final Quantification Quantification of Methoxyflavones (HPLC-DAD) Drying_Final->Quantification

Caption: Experimental workflow for ultrasound-assisted extraction of methoxyflavones.

Optimization_Logic cluster_variables Independent Variables Goal Maximize Methoxyflavone Yield Optimization Optimization Studies (e.g., Box-Behnken Design) Goal->Optimization Solvent Solvent Concentration (e.g., Ethanol %) Solvent->Optimization Time Extraction Time (min) Time->Optimization Ratio Solvent-to-Solid Ratio (mL/g) Ratio->Optimization Power Ultrasonic Power (W) Power->Optimization Temp Temperature (°C) Temp->Optimization Analysis Analysis of Results (e.g., HPLC) Optimization->Analysis OptimalConditions Optimal UAE Conditions Analysis->OptimalConditions

Caption: Logical relationship for optimizing UAE parameters.

Discussion

The efficiency of ultrasound-assisted extraction is influenced by several key parameters. Studies on Kaempferia parviflora have shown that ethanol concentration is a highly influential variable affecting both the total yield and the methoxyflavone content.[3][4] For maximizing the total methoxyflavone content, a high ethanol concentration (95%) was found to be optimal, whereas a lower concentration (54.24%) was better for maximizing the overall extraction yield.[4] This suggests that the polarity of the solvent plays a crucial role in the selective extraction of methoxyflavones.

Extraction time and solvent-to-solid ratio also significantly impact the extraction efficiency. An increase in both these parameters generally leads to a higher yield, up to a certain point where the yield plateaus.[4] For instance, with K. parviflora, the optimal extraction time for methoxyflavones was determined to be around 16 minutes, which is considerably shorter than traditional maceration techniques that can take several days.[4][11]

The application of UAE is not limited to K. parviflora. It has been successfully used for the extraction of flavonoids from other plant materials like Moringa oleifera leaves and citrus peels.[2][13][14] For citrus peels, UAE has been shown to be effective in extracting flavanones, with optimized conditions leading to high total phenolic content and antioxidant activity.[14]

Conclusion

Ultrasound-assisted extraction is a powerful and efficient technique for the extraction of methoxyflavones from various plant materials. It offers significant advantages over conventional methods, including shorter extraction times, reduced solvent consumption, and higher extraction yields. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize UAE for the isolation of bioactive methoxyflavones for further research and development. The optimization of extraction parameters is crucial for maximizing the yield of target compounds and should be tailored to the specific plant matrix and desired outcomes.

References

Application Notes: Unveiling the Impact of 4'-Methoxyflavone on NF-κB/Akt Signaling via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4'-Methoxyflavone, a naturally occurring flavonoid, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Research suggests that its mechanism of action may involve the modulation of key cellular signaling pathways that regulate inflammation, cell survival, and proliferation.[2] Two such critical pathways are the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Akt (Protein Kinase B) signaling cascades. The NF-κB pathway is a cornerstone of the inflammatory response, while the Akt pathway is a central regulator of cell survival and metabolism. Aberrant activation of both pathways is implicated in numerous chronic diseases, including cancer and inflammatory disorders.

These application notes provide a comprehensive protocol for utilizing Western blot analysis to investigate the effects of this compound on the NF-κB and Akt signaling pathways in a cellular context.

The NF-κB/Akt Signaling Cascade

The Akt and NF-κB pathways are intricately linked. Akt can activate the NF-κB pathway by phosphorylating the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκBα).[3] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[3] The degradation of IκBα releases the NF-κB p65/p50 heterodimer, allowing it to translocate from the cytoplasm to the nucleus.[3][4] Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory and pro-survival genes.[3]

Based on the known anti-inflammatory properties of methoxylated flavonoids, it is hypothesized that this compound may exert its effects by inhibiting the phosphorylation of key proteins within this cascade, such as Akt and the NF-κB p65 subunit, thereby preventing NF-κB's nuclear translocation and subsequent gene transcription.

NF_kappa_B_Akt_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Akt Akt Receptor->Akt pAkt p-Akt Akt->pAkt P IKK IKK pAkt->IKK pIKK p-IKK IKK->pIKK P IkBa IκBα pIKK->IkBa P NFkB_complex p65/p50-IκBα pIKK->NFkB_complex pIkBa p-IκBα Proteasome Proteasome pIkBa->Proteasome Degradation NFkB_active p65/p50 NFkB_complex->NFkB_active NFkB_nuc p65/p50 NFkB_active->NFkB_nuc DNA DNA NFkB_nuc->DNA Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription 4MF This compound

Caption: The NF-κB/Akt signaling pathway and the proposed inhibitory point of this compound.

Data Presentation: Hypothetical Quantitative Analysis

The following table represents hypothetical data from a Western blot experiment designed to quantify the effects of this compound on Akt and NF-κB p65 phosphorylation. In this illustrative example, cells (e.g., RAW 264.7 macrophages) are stimulated with lipopolysaccharide (LPS) to activate the NF-κB/Akt pathway and are co-treated with increasing concentrations of this compound. Protein levels are normalized to a loading control (e.g., β-actin).

Treatment Groupp-Akt / Total Akt (Relative Density)p-p65 / Total p65 (Relative Density)
Control (Untreated)1.00 ± 0.081.00 ± 0.11
LPS (1 µg/mL)4.52 ± 0.315.15 ± 0.45
LPS + 4'-MF (10 µM)3.11 ± 0.253.58 ± 0.33
LPS + 4'-MF (25 µM)1.98 ± 0.192.07 ± 0.21
LPS + 4'-MF (50 µM)1.21 ± 0.141.33 ± 0.15
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.

This hypothetical data suggests that this compound inhibits LPS-induced phosphorylation of both Akt and the NF-κB p65 subunit in a dose-dependent manner.

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible results. The following section outlines the key protocols for Western blot analysis of the NF-κB/Akt pathway.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment (e.g., RAW 264.7 cells + LPS + this compound) start->cell_culture end End lysis 2. Cell Lysis & Protein Extraction (RIPA buffer + inhibitors) cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE (Protein Separation by Size) quantification->sds_page transfer 5. Electrotransfer (Gel to PVDF Membrane) sds_page->transfer blocking 6. Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-p65, anti-β-actin) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection (ECL Substrate) secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis analysis->end

Caption: A generalized workflow for Western blot analysis.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed appropriate cells (e.g., RAW 264.7, A549, or SH-SY5Y) into 6-well plates at a density that will achieve 80-90% confluency on the day of the experiment.

  • Pre-treatment: Once cells are attached and have reached the desired confluency, replace the medium. Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: After pre-treatment, add the inflammatory stimulus (e.g., 1 µg/mL LPS) to the designated wells for a predetermined time (e.g., 30 minutes) to induce phosphorylation of Akt and NF-κB. Maintain an unstimulated control group.

Protocol 2: Protein Extraction
  • Cell Lysis: After treatment, place the plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[3]

  • Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C.

  • Centrifuge the lysate at 12,000-14,000 rpm for 20 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant, containing the total protein, to a new pre-chilled tube.

Protocol 3: Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

  • Based on the concentrations, calculate the volume of each lysate needed to load an equal amount of protein (typically 20-40 µg) per lane for SDS-PAGE.

Protocol 4: Western Blotting
  • Sample Preparation: Mix the calculated volume of protein lysate with 2x Laemmli sample buffer (1:1 ratio) and heat at 95-100°C for 5 minutes to denature the proteins.[5]

  • SDS-PAGE: Load the prepared samples into the wells of a polyacrylamide gel (e.g., 10% gel). Run the gel at 100-120V until the dye front reaches the bottom.[5][6]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking: Wash the membrane with Tris-Buffered Saline with 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibodies (e.g., rabbit anti-p-Akt, rabbit anti-Akt, mouse anti-p-p65, mouse anti-p65, and rabbit anti-β-actin) in the blocking buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle rocking.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate Horseradish Peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibodies.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) detection reagent to the membrane according to the manufacturer's protocol.[5]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signals to their respective total protein signals, and then normalize all values to the loading control (β-actin) to correct for variations in protein loading.

References

Application Notes and Protocols for Evaluating 4'-Methoxyflavone Efficacy in an Animal Model of Acute Lung Injury

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4'-Methoxyflavone is a naturally occurring flavonoid with demonstrated antioxidant, anti-inflammatory, and neuroprotective properties in preclinical studies.[1] Several methoxylated flavones have shown potential in modulating key inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines like TNF-α and IL-6, primarily through the suppression of NF-κB activation.[2][3][4] Given these properties, this compound is a promising candidate for therapeutic development in inflammatory diseases.

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to pulmonary edema, hypoxemia, and high mortality rates.[5][6] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is widely used to induce a robust and reproducible ALI/ARDS phenotype in animal models that mimics key features of the human condition, including significant neutrophilic inflammation and cytokine release.[5][7][8][9]

This document provides a detailed study design and experimental protocols to evaluate the therapeutic efficacy of this compound in a murine model of LPS-induced ALI. The protocols outline the procedures for disease induction, drug administration, and the assessment of key inflammatory and lung injury markers.

Study Objectives

  • To evaluate the in vivo anti-inflammatory efficacy of this compound in a murine model of LPS-induced acute lung injury.

  • To determine a dose-dependent effect of this compound on key markers of lung inflammation and injury.

  • To assess the effect of this compound on the NF-κB signaling pathway in lung tissue.

Quantitative Data Summary

All quantitative data collected during the study will be summarized as shown in the table below for clear comparison between experimental groups.

Parameter Vehicle Control (LPS) Positive Control (Dexamethasone + LPS) 4'-MF Low Dose (X mg/kg) + LPS 4'-MF Mid Dose (Y mg/kg) + LPS 4'-MF High Dose (Z mg/kg) + LPS Sham Control (Saline)
Body Weight Change (%)
Lung Wet/Dry Weight Ratio
BALF Total Cell Count (x10⁵/mL)
BALF Neutrophil Count (x10⁴/mL)
BALF Total Protein (mg/mL)
BALF TNF-α (pg/mL)
BALF IL-6 (pg/mL)
BALF IL-1β (pg/mL)
Lung MPO Activity (U/g tissue)
Lung Histopathology Score
p-p65/p65 Ratio (Western Blot)
p-IκBα/IκBα Ratio (Western Blot)

Table 1: Summary of Quantitative Endpoints. Data will be presented as mean ± standard deviation (SD). Statistical significance will be determined by ANOVA followed by a post-hoc test.

Experimental Design and Workflow

The overall experimental workflow is designed to assess the prophylactic efficacy of this compound.

G Experimental Workflow for this compound Efficacy Study A Animal Acclimatization (7 days) B Randomization & Grouping (n=8-10 per group) A->B C Pre-treatment Administration (1 hour prior to LPS) B->C D Induction of Acute Lung Injury (Intratracheal LPS) C->D E Monitoring & Observation (24 hours) D->E F Euthanasia & Sample Collection (BALF, Blood, Lung Tissue) E->F H Biochemical Assays (ELISA, MPO) F->H I Histopathology (H&E Staining) F->I J Western Blot (NF-κB Pathway) F->J K Lung Wet/Dry Ratio F->K G Data Analysis H->G I->G J->G K->G

Caption: Experimental workflow from animal acclimatization to data analysis.

Detailed Experimental Protocols

Animals
  • Species: Male C57BL/6 mice, 8-10 weeks old, weighing 20-25g.

  • Housing: Standard specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle, temperature at 22±2°C, and humidity at 55±5%. Free access to standard chow and water.

  • Acclimatization: Animals will be acclimatized for at least 7 days before the experiment.

Experimental Groups and Dosing
  • Group 1: Sham Control: Intratracheal administration of sterile saline; pre-treated with vehicle.

  • Group 2: Vehicle Control (LPS): Intratracheal administration of LPS; pre-treated with vehicle.

  • Group 3: Positive Control (Dexamethasone): Intratracheal LPS; pre-treated with Dexamethasone (5 mg/kg, intraperitoneal).[10]

  • Groups 4-6: this compound Treatment: Intratracheal LPS; pre-treated with this compound at low, medium, and high doses (e.g., 10, 25, 50 mg/kg, oral gavage).

    • Note: Dose selection should be based on available pharmacokinetic and toxicity data. Methoxyflavones generally show low oral bioavailability (1-4%), which should be considered.[11] A preliminary dose-ranging study may be required.

Protocol: LPS-Induced Acute Lung Injury
  • Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, i.p.).

  • Place the mouse in a supine position on a surgical board.

  • Make a small midline incision in the neck to expose the trachea.

  • Using a 30-gauge needle, carefully instill 50 µL of LPS solution (1 mg/kg body weight in sterile saline) directly into the trachea.[6]

  • Suture the incision and allow the animal to recover on a warming pad.

  • Sham control animals will receive 50 µL of sterile saline via the same procedure.

Protocol: Drug Administration
  • Prepare this compound suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or corn oil.

  • One hour prior to LPS instillation, administer the assigned treatment (Vehicle, Dexamethasone, or this compound) via the specified route (i.p. for Dexamethasone, oral gavage for 4'-MF).

Protocol: Sample Collection (24 hours post-LPS)
  • Euthanize mice using a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Bronchoalveolar Lavage Fluid (BALF) Collection:

    • Expose the trachea and insert a cannula.

    • Instill 0.5 mL of ice-cold, sterile PBS into the lungs and gently aspirate.

    • Repeat the process two more times, pooling the fluid. Keep on ice.

    • Centrifuge the pooled BALF at 500 x g for 10 minutes at 4°C.

    • Collect the supernatant for protein and cytokine analysis.

    • Resuspend the cell pellet for total and differential cell counts.

  • Lung Tissue Collection:

    • Perfuse the pulmonary circulation with saline to remove blood.

    • Collect the right lung lobes for homogenization (MPO, Western Blot) and snap-freeze in liquid nitrogen.

    • Collect the left lung lobe for wet/dry weight ratio analysis or fix in 10% neutral buffered formalin for histopathology.

Protocol: Endpoint Analysis
  • Lung Wet/Dry Weight Ratio: Weigh the fresh left lung (wet weight), then dry it in an oven at 60°C for 72 hours and re-weigh (dry weight). The ratio is a measure of pulmonary edema.

  • BALF Cell Counts: Use a hemocytometer for total cell count. Prepare cytospin slides and stain with Diff-Quik for differential cell counts (neutrophils, macrophages).

  • BALF Total Protein: Use a Bradford or BCA protein assay kit to measure protein concentration in the BALF supernatant, an indicator of alveolar-capillary barrier permeability.

  • Cytokine Measurement (ELISA): Measure concentrations of TNF-α, IL-6, and IL-1β in BALF supernatant using commercial ELISA kits according to the manufacturer's instructions.

  • Myeloperoxidase (MPO) Assay: Homogenize a portion of the right lung tissue. Measure MPO activity, an indicator of neutrophil infiltration, using a commercial MPO assay kit.

  • Histopathology: Embed formalin-fixed lung tissue in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E). Score lung injury based on alveolar congestion, hemorrhage, edema, and inflammatory cell infiltration.

  • Western Blot Analysis: Homogenize lung tissue to extract proteins. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-p65, total p65, p-IκBα, total IκBα, and a loading control (e.g., β-actin). Quantify band intensity to assess the activation of the NF-κB pathway.

Putative Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. LPS, through Toll-like receptor 4 (TLR4), activates the IKK complex, which phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][12][13][14] this compound may interfere with this cascade, possibly at the level of IKK activation or IκBα phosphorylation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates p_IkBa P-IκBα (Degradation) IkBa_p65_p50->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates MF This compound MF->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Safety and Compliance

All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and relevant national and international regulations. Appropriate personal protective equipment (PPE) should be used when handling LPS and chemical agents. A full safety data sheet (SDS) for this compound should be consulted prior to use.

References

Application Notes: Analysis of 4'-Methoxyflavone-Induced Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyflavone, a naturally occurring flavonoid, has garnered significant interest in oncological research due to its potential as an anticancer agent. Emerging evidence suggests that this compound can induce programmed cell death, or apoptosis, in various cancer cell lines.[1][2] The induction of apoptosis is a key mechanism for the efficacy of many chemotherapeutic drugs. Flow cytometry is a powerful and high-throughput technique that allows for the precise quantification of apoptotic cells and the elucidation of the underlying molecular mechanisms.[3][4]

These application notes provide a detailed overview and protocols for utilizing flow cytometry to analyze apoptosis induced by this compound. The described methods include the assessment of apoptosis rates using Annexin V and Propidium Iodide (PI) staining, cell cycle analysis, and the measurement of mitochondrial membrane potential (ΔΨm).

Key Applications

  • Screening and Efficacy Testing: Rapidly screen the apoptotic effects of this compound and its analogs on various cancer cell lines.

  • Dose-Response and Time-Course Studies: Determine the optimal concentration and incubation time of this compound to induce apoptosis.

  • Mechanism of Action Studies: Investigate the cellular pathways involved in this compound-induced apoptosis, such as its effects on the cell cycle and mitochondrial integrity.

Data Presentation

The quantitative data from flow cytometry experiments assessing this compound-induced apoptosis can be effectively summarized in the following tables for clear comparison and interpretation.

Table 1: Apoptosis Rate Analysis by Annexin V/PI Staining

Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Control 0
This compound 10
25
50
Positive Control Varies

Table 2: Cell Cycle Distribution Analysis

Treatment GroupConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Control 0
This compound 10
25
50

Table 3: Mitochondrial Membrane Potential (ΔΨm) Analysis

Treatment GroupConcentration (µM)% Cells with High ΔΨm (Red Fluorescence)% Cells with Low ΔΨm (Green Fluorescence)
Control 0
This compound 10
25
50
Positive Control (e.g., CCCP) Varies

Experimental Workflow

The overall workflow for analyzing this compound-induced apoptosis using flow cytometry involves several key stages, from cell culture and treatment to data acquisition and analysis.

G cluster_0 Cell Preparation cluster_1 Staining Protocols cluster_2 Data Acquisition & Analysis cell_culture 1. Cell Culture (e.g., Cancer Cell Line) treatment 2. Treatment with This compound cell_culture->treatment apoptosis_stain 3a. Annexin V/PI Staining treatment->apoptosis_stain Apoptosis Rate cell_cycle_stain 3b. Propidium Iodide Staining treatment->cell_cycle_stain Cell Cycle mmp_stain 3c. JC-1 Staining treatment->mmp_stain Mitochondrial Potential flow_cytometry 4. Flow Cytometry Acquisition apoptosis_stain->flow_cytometry cell_cycle_stain->flow_cytometry mmp_stain->flow_cytometry data_analysis 5. Data Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for flow cytometry analysis.

Signaling Pathway of this compound-Induced Apoptosis

This compound and its analogs have been shown to induce apoptosis primarily through the intrinsic or mitochondrial pathway.[1][5] This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the subsequent activation of a caspase cascade.

G cluster_0 Cellular Stress Response cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase methoxyflavone This compound ros ↑ ROS Production methoxyflavone->ros akt_nfkb ↓ Akt/NF-κB Signaling methoxyflavone->akt_nfkb bcl2_family Modulation of Bcl-2 Family Proteins (↓ Bcl-2, ↑ Bax) ros->bcl2_family akt_nfkb->bcl2_family mmp_loss Loss of Mitochondrial Membrane Potential (ΔΨm) bcl2_family->mmp_loss cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_9 Caspase-9 Activation apoptosome->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 parp_cleavage PARP Cleavage caspase_3->parp_cleavage dna_fragmentation DNA Fragmentation caspase_3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Protocols

Protocol 1: Detection of Apoptosis using Annexin V and Propidium Iodide Staining

This protocol is for the detection of phosphatidylserine externalization, a hallmark of early apoptosis, and membrane integrity.[3][6][7]

Materials:

  • Cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • 10X Binding Buffer (100 mM Hepes, pH 7.4; 1.4 M NaCl; 25 mM CaCl2)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Induce apoptosis by treating cells with the desired concentrations of this compound for a specified time. Include a vehicle-treated negative control and a positive control for apoptosis.

  • Harvest the cells, including any floating cells from the supernatant, and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS, centrifuging after each wash.[7][8]

  • Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[3]

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][6]

  • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Add 5-10 µL of PI staining solution to each tube immediately before analysis. Do not wash the cells after adding PI.

  • Analyze the samples on a flow cytometer.

Interpretation of Results:

  • Annexin V- / PI-: Live, healthy cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

This protocol allows for the analysis of the cell cycle distribution of a cell population based on DNA content.[9]

Materials:

  • Cells treated with this compound

  • PBS

  • Cold 70% Ethanol

  • RNase A solution (e.g., 100 µg/mL)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Treat cells with this compound as described in Protocol 1.

  • Harvest and wash the cells once with cold PBS.

  • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise to the cell pellet while gently vortexing.[9][10]

  • Incubate the cells on ice or at 4°C for at least 30 minutes. Cells can be stored at 4°C in ethanol for several weeks.[10][11]

  • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Wash the cells twice with cold PBS to remove any residual ethanol.

  • Resuspend the cell pellet in 100 µL of RNase A solution and incubate for 5 minutes at room temperature to ensure only DNA is stained.[9]

  • Add 400 µL of PI staining solution to the cells.[9]

  • Analyze the samples on a flow cytometer, ensuring to collect the PI signal on a linear scale.

Interpretation of Results: The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Changes in the percentage of cells in each phase after treatment with this compound can indicate cell cycle arrest.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol utilizes the cationic dye JC-1 to assess the mitochondrial membrane potential, a key indicator of mitochondrial health and early apoptosis.[12][13][14]

Materials:

  • Cells treated with this compound

  • Cell culture medium or PBS

  • JC-1 staining solution (e.g., 2 µM)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Flow cytometry tubes

Procedure:

  • Treat cells with this compound as described in Protocol 1. For a positive control, treat a separate sample of cells with CCCP (e.g., 50 µM) for 5-10 minutes.[12][15]

  • Harvest and wash the cells, then resuspend them in warm cell culture medium or PBS at a concentration of approximately 1 x 10^6 cells/mL.[12]

  • Add the JC-1 staining solution to the cells to a final concentration of 2 µM.[12][15]

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[12][13][15]

  • (Optional) Wash the cells once with warm PBS.[12]

  • Resuspend the cells in 500 µL of PBS or an appropriate buffer.[12]

  • Analyze the samples immediately by flow cytometry, detecting the green fluorescence of JC-1 monomers (e.g., in the FITC channel) and the red fluorescence of J-aggregates (e.g., in the PE channel).

Interpretation of Results:

  • High Red/Green Fluorescence Ratio: Healthy cells with high ΔΨm.

  • Low Red/Green Fluorescence Ratio: Apoptotic or unhealthy cells with depolarized mitochondria. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.[13][14]

References

Troubleshooting & Optimization

Improving the yield of 4'-Methoxyflavone chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield of 4'-Methoxyflavone chemical synthesis. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the synthesis of this compound, categorized by the synthetic route.

Route 1: Claisen-Schmidt Condensation followed by Oxidative Cyclization

This two-step process first involves the base-catalyzed condensation of 2'-hydroxyacetophenone and p-anisaldehyde to form 2'-hydroxy-4-methoxychalcone, followed by cyclization to this compound.

Question: Why is the yield of my 2'-hydroxy-4-methoxychalcone low in the Claisen-Schmidt condensation?

Answer: Low yields in the Claisen-Schmidt condensation can be attributed to several factors. Here are some troubleshooting steps:

  • Choice of Base: The type and concentration of the base are critical. While sodium hydroxide (NaOH) is commonly used, potassium hydroxide (KOH) has been reported to provide high yields (88-94%). The use of acid catalysts like HCl or BF3 generally results in lower yields (10-40%).

  • Reaction Time: The reaction time significantly impacts the yield. For the synthesis of 2',4'-dihydroxy-4-methoxychalcone, a reaction time of 48 hours resulted in a much higher yield (60.74%) compared to 24 hours (11.52%)[1]. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Solvent-Free Conditions: Consider a green chemistry approach by performing the condensation under solvent-free grinding conditions. Grinding the reactants (acetophenone, aldehyde, and a solid base like NaOH) in a mortar and pestle can lead to high yields and shorter reaction times.

  • Temperature: While many Claisen-Schmidt condensations are run at room temperature, optimizing the temperature may improve the yield. However, higher temperatures can also lead to side reactions.

Question: My chalcone appears pure, but the cyclization to this compound is inefficient. How can I improve the yield of this step?

Answer: Incomplete cyclization is a common issue. The choice of oxidizing agent and reaction conditions are key to a successful conversion.

  • Iodine in DMSO: A widely used and effective method is the oxidative cyclization using a catalytic amount of iodine (I2) in dimethyl sulfoxide (DMSO) under reflux. This method is known to produce high yields of flavones from the corresponding chalcones[1][2].

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. A typical procedure involves refluxing for three hours[1]. Monitor the disappearance of the chalcone spot on TLC to determine the reaction's completion.

  • Alternative Reagents: Other reagents have been reported for the oxidative cyclization of 2'-hydroxychalcones, including selenium dioxide (SeO2), but I2/DMSO is a common and effective choice[3].

Route 2: Baker-Venkataraman Rearrangement

This route involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to the flavone.

Question: The Baker-Venkataraman rearrangement is not proceeding to completion, resulting in a low yield of the 1,3-diketone intermediate. What can I do?

Answer: The success of the Baker-Venkataraman rearrangement hinges on the choice of base and the reaction conditions being strictly anhydrous.

  • Base Selection: Strong bases are required to generate the enolate necessary for the rearrangement. Commonly used bases include potassium hydroxide (KOH), potassium tert-butoxide, sodium hydride (NaH), or pyridine[2][4][5].

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the starting ester and the diketone product. Ensure that all glassware is thoroughly dried and use anhydrous solvents (e.g., dry THF, DMSO, or acetone)[2].

  • Temperature: The optimal reaction temperature depends on the reactivity of the substrate and the strength of the base. Reactions can be run from room temperature to reflux. Weaker bases may require higher temperatures, but this also increases the risk of decomposition[2].

  • Microwave Assistance: Microwave irradiation can significantly reduce reaction times and improve yields for the Baker-Venkataraman rearrangement[6][7].

Question: I have successfully synthesized the 1,3-diketone, but the subsequent acid-catalyzed cyclization is giving a low yield of this compound. How can I optimize this step?

Answer: Low yields in the final cyclization step can be due to incomplete reaction or degradation of the product.

  • Acid Catalyst: Glacial acetic acid with a catalytic amount of a strong acid like sulfuric acid is commonly used to effect cyclization.

  • Reaction Time and Temperature: The reaction is typically refluxed for about an hour. Monitor the reaction by TLC to avoid prolonged heating which can lead to side products.

  • Work-up Procedure: Ensure proper work-up to isolate the product. Pouring the reaction mixture into ice water can help precipitate the flavone.

Route 3: Allan-Robinson Reaction

This method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its sodium salt to form the flavone.

Question: The Allan-Robinson reaction is producing a complex mixture of products with a low yield of this compound. What are the likely side products and how can I minimize them?

Answer: The Allan-Robinson reaction can sometimes lead to the formation of coumarins if aliphatic anhydrides are used, or other side products due to incomplete reaction or alternative reaction pathways.

  • Purity of Reactants: Ensure the o-hydroxyacetophenone and p-anisic anhydride are pure. Impurities can lead to side reactions.

  • Reaction Conditions: The reaction is typically carried out by heating the reactants at a high temperature. Careful control of the temperature and reaction time is crucial to favor the formation of the desired flavone.

  • Mechanism Consideration: The reaction proceeds through the formation of a 1,3-diketone intermediate, followed by cyclization. Ensuring the conditions favor both steps is key[3][8].

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and efficient starting point is the Claisen-Schmidt condensation of 2'-hydroxyacetophenone with p-anisaldehyde (4-methoxybenzaldehyde) to form 2'-hydroxy-4-methoxychalcone, which is then cyclized.

Q2: How can I purify the final this compound product?

A2: Purification is typically achieved through recrystallization or column chromatography.

  • Recrystallization: Methanol is a commonly used solvent for the recrystallization of this compound.

  • Column Chromatography: For more rigorous purification, silica gel column chromatography can be employed. A common eluent system is a mixture of hexane and ethyl acetate.

Q3: Are there any modern, high-yield methods for synthesizing this compound?

A3: Yes, the Suzuki-Miyaura cross-coupling reaction is a modern and versatile method for forming the carbon-carbon bond between the chromone core and the 4-methoxyphenyl group. This typically involves the reaction of a 2-halochromone with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base[9][10].

Q4: Can microwave-assisted synthesis be used to improve the yield and reduce the reaction time?

A4: Absolutely. Microwave-assisted organic synthesis (MAOS) has been shown to be highly effective in flavone synthesis. It can significantly shorten reaction times (from hours to minutes) and often leads to higher yields and cleaner reaction profiles for steps like the Baker-Venkataraman rearrangement and the cyclization of chalcones[6][7][11].

Q5: What are some common impurities I might find in my final product?

A5: Depending on the synthetic route, common impurities can include:

  • Unreacted starting materials (e.g., 2'-hydroxyacetophenone, p-anisaldehyde).

  • The chalcone intermediate (if the cyclization is incomplete).

  • The 1,3-diketone intermediate (in the Baker-Venkataraman route if cyclization is incomplete).

  • Side products from competing reactions.

Data Presentation

Table 1: Comparison of Yields for 2'-hydroxy-4-methoxychalcone Synthesis via Claisen-Schmidt Condensation

Starting MaterialsBaseSolventReaction TimeYield (%)Reference
2',4'-dihydroxyacetophenone, 4-methoxybenzaldehydeKOH (40%)Ethanol24 hours11.52[1]
2',4'-dihydroxyacetophenone, 4-methoxybenzaldehydeKOH (40%)Ethanol48 hours60.74[1]
2'-hydroxyacetophenone, p-anisaldehydeNaOHEthanolNot specifiedHighImplied in[2]
4-methoxyacetophenone, 4-hydroxybenzaldehydeNaOHNone (Grinding)30 minutesNot specified[8]

Table 2: Comparison of Yields for the Cyclization of 2'-hydroxychalcones to Flavones

Chalcone PrecursorReagent/CatalystSolventMethodYield (%)Reference
2',4'-dihydroxy-4-methoxychalconeI₂DMSOReflux (3 hours)88.31[1]
2'-hydroxychalconesI₂DMSONot specifiedHigh[2]
Trifluoromethylated 2'-hydroxychalconesTrifluoroacetic anhydrideNot specifiedMicrowave50-80[7]
Trifluoromethylated 2'-hydroxychalconesTrifluoroacetic anhydrideNot specifiedConventional60-82[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation and Oxidative Cyclization

Step 1: Synthesis of 2'-hydroxy-4-methoxychalcone

  • To a solution of 2'-hydroxyacetophenone (1 eq.) and p-anisaldehyde (1 eq.) in ethanol, add a solution of aqueous potassium hydroxide (e.g., 40%) dropwise with stirring.

  • Continue stirring the reaction mixture at room temperature for 48 hours. Monitor the progress of the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl until the pH is neutral.

  • Filter the precipitated yellow solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2'-hydroxy-4-methoxychalcone.

Step 2: Oxidative Cyclization to this compound

  • Dissolve the 2'-hydroxy-4-methoxychalcone (1 eq.) in DMSO.

  • Add a catalytic amount of iodine (I₂) to the solution.

  • Reflux the reaction mixture for 3 hours, monitoring by TLC for the disappearance of the chalcone.

  • After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude this compound by recrystallization from methanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Protocol 2: Synthesis of this compound via Baker-Venkataraman Rearrangement

Step 1: Synthesis of 2-Benzoyloxyacetophenone

  • To a solution of 2-hydroxyacetophenone (1 eq.) in pyridine, add p-anisoyl chloride (1 eq.) dropwise with cooling.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-(4-methoxybenzoyloxy)acetophenone.

Step 2: Baker-Venkataraman Rearrangement to 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione

  • Dissolve the 2-(4-methoxybenzoyloxy)acetophenone (1 eq.) in anhydrous pyridine.

  • Add powdered potassium hydroxide (a slight excess) and heat the mixture, for example, at 60°C, for a few hours. Alternatively, use microwave irradiation for a shorter reaction time.

  • Monitor the reaction by TLC for the formation of the 1,3-diketone.

  • After completion, cool the reaction mixture, acidify with dilute acetic acid, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude 1,3-diketone.

Step 3: Acid-Catalyzed Cyclization to this compound

  • Dissolve the crude 1,3-diketone in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify by recrystallization or column chromatography.

Visualizations

experimental_workflow_chalcone_route cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Oxidative Cyclization cluster_purification Purification start1 2'-hydroxyacetophenone + p-anisaldehyde reagents1 KOH / Ethanol start1->reagents1 Condensation product1 2'-hydroxy-4-methoxychalcone reagents1->product1 reagents2 I₂ / DMSO product1->reagents2 Cyclization product2 This compound reagents2->product2 purify Recrystallization or Column Chromatography product2->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound via the chalcone route.

troubleshooting_low_yield cluster_chalcone Chalcone Synthesis (Claisen-Schmidt) cluster_cyclization Cyclization Step cluster_purification_issues Purification problem Low Yield of This compound chalcone_issue Low Chalcone Yield problem->chalcone_issue cyclization_issue Incomplete Cyclization problem->cyclization_issue purification_issue Product Loss problem->purification_issue sol_base Optimize Base (e.g., KOH) chalcone_issue->sol_base sol_time Increase Reaction Time (Monitor by TLC) chalcone_issue->sol_time sol_solvent Consider Solvent-Free (Grinding) chalcone_issue->sol_solvent sol_reagent Use I₂/DMSO cyclization_issue->sol_reagent sol_conditions Ensure Sufficient Reflux Time cyclization_issue->sol_conditions sol_microwave Use Microwave Assistance cyclization_issue->sol_microwave sol_recrystallization Optimize Recrystallization Solvent purification_issue->sol_recrystallization sol_chromatography Optimize Column Chromatography Conditions purification_issue->sol_chromatography

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 4'-Methoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 4'-Methoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Q2: Why is addressing the poor aqueous solubility of this compound important for research?

Overcoming the poor aqueous solubility of this compound is crucial for several reasons:

  • Consistent In Vitro Assays: Inconsistent results can arise if the compound precipitates in aqueous buffers used for cell culture or other biological assays.

  • Improved Bioavailability: For in vivo studies, poor aqueous solubility often translates to low dissolution in the gastrointestinal tract, leading to erratic absorption and variable plasma concentrations.[5]

  • Accurate Dosing: Achieving the desired concentration for toxicological and efficacy studies is dependent on the compound being fully dissolved.

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

Several techniques have proven effective for enhancing the solubility of poorly soluble flavonoids and are applicable to this compound. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin.

  • Solid Dispersion: Dispersing this compound in an inert hydrophilic carrier.

  • Nanosuspension: Reducing the particle size of the compound to the nanometer range.

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate the drug.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the solubilization of this compound.

Issue 1: Precipitation of this compound in Aqueous Buffers for In Vitro Assays

Cause: The inherent hydrophobicity of the flavonoid structure leads to poor dissolution and precipitation in aqueous media, especially when diluting a stock solution (e.g., in DMSO) into the final assay buffer.

Solutions:

Technique Description Advantages Considerations
Co-solvency The addition of a water-miscible organic solvent (co-solvent) to the aqueous medium can increase the solubility of hydrophobic compounds.[6] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][8]Simple to implement; can significantly increase solubility.The co-solvent may have biological effects of its own and could interfere with the assay. The final concentration of the co-solvent should be carefully controlled and tested in a vehicle control group.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, forming a more water-soluble inclusion complex.[5][9][10]Generally considered safe and biocompatible; can significantly enhance solubility.The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) and the molar ratio of drug to cyclodextrin need to be optimized.
Issue 2: Inconsistent or Low Bioavailability in Animal Studies

Cause: Poor aqueous solubility often leads to low dissolution rates in the gastrointestinal tract, resulting in erratic absorption and variable plasma concentrations of this compound.

Solutions:

Technique Description Advantages Considerations
Solid Dispersion This technique involves dispersing this compound in a hydrophilic carrier at a solid state, often in an amorphous form, which can significantly improve its dissolution rate.[5] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[11]Can lead to a dramatic increase in dissolution rate and bioavailability.The choice of carrier and the drug-to-carrier ratio must be optimized. The physical stability of the amorphous form needs to be assessed.
Nanosuspension Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced solubility and dissolution velocity.[5][12][13]Applicable to drugs that are poorly soluble in both aqueous and organic media; can be used for various administration routes.Requires specialized equipment for preparation (e.g., high-pressure homogenization, milling). Physical stability of the nanosuspension (prevention of particle aggregation) is critical and requires the use of stabilizers.[14]
Micellar Solubilization Surfactants can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration), which can encapsulate hydrophobic drugs like this compound, thereby increasing their solubility.[15][16]Can significantly increase the solubility of hydrophobic compounds.The potential toxicity of the surfactant must be considered. The stability of the micelles upon dilution in the gastrointestinal tract can be a factor.

Experimental Protocols

The following are general protocols that can be adapted and optimized for the solubilization of this compound.

Protocol 1: Co-solvency for In Vitro Studies

Objective: To prepare a stock solution of this compound in a co-solvent system for dilution into aqueous assay media.

Materials:

  • This compound

  • Ethanol (or Propylene Glycol, PEG400)

  • Deionized water or desired buffer

Methodology:

  • Prepare a series of co-solvent mixtures with varying ratios of ethanol (or another co-solvent) to water (e.g., 10:90, 20:80, 50:50 v/v).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Vortex or sonicate the samples to facilitate dissolution.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Select the co-solvent mixture that provides the desired solubility with the lowest concentration of the organic solvent to minimize potential biological effects.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To prepare a solid inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Ethanol

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Prepare a solution of this compound in ethanol (e.g., 1 mg/mL).

  • Prepare an aqueous solution of HP-β-CD with a molar ratio of 1:1 with the this compound.

  • Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution through a 0.45 µm filter to remove any un-complexed flavonoid.

  • Freeze the filtered solution at -80°C.

  • Lyophilize the frozen solution for 24-48 hours to obtain a dry powder of the inclusion complex.

  • The resulting powder can be reconstituted in aqueous buffers for experiments.

Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or a suitable Polyethylene Glycol (PEG)

  • Ethanol

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve this compound and the chosen polymer (e.g., PVP K30) in a suitable amount of ethanol in a round-bottom flask. Common drug-to-carrier weight ratios to test are 1:1, 1:2, 1:5, and 1:10.

  • Ensure complete dissolution of both components by gentle warming and stirring.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator. The solid dispersion can be directly used for dissolution studies.

Protocol 4: Preparation of a this compound Nanosuspension by Anti-Solvent Precipitation

Objective: To produce nanoparticles of this compound to increase its surface area and dissolution velocity.

Materials:

  • This compound

  • A suitable solvent (e.g., DMSO, ethanol)

  • An anti-solvent (e.g., water)

  • A stabilizer (e.g., Poloxamer 188, PVP K30, or a surfactant like Tween 80)

  • High-speed homogenizer or sonicator

Methodology:

  • Dissolve this compound in a minimal amount of a suitable organic solvent (the solvent phase).

  • Dissolve a stabilizer in the anti-solvent (the aqueous phase).

  • Under high-speed homogenization or sonication, inject the solvent phase into the anti-solvent phase.

  • The rapid mixing will cause the this compound to precipitate as nanoparticles, which are stabilized by the dissolved stabilizer.

  • The organic solvent can be removed by evaporation under reduced pressure.

  • The resulting nanosuspension can be used directly or lyophilized for long-term storage.

Protocol 5: Micellar Solubilization of this compound

Objective: To increase the aqueous solubility of this compound using a surfactant.

Materials:

  • This compound

  • A surfactant (e.g., Tween 80, Cremophor EL)

  • Deionized water or buffer

  • Magnetic stirrer

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen surfactant.

  • Add an excess amount of this compound to each surfactant solution.

  • Stir the mixtures at a constant temperature for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to separate the undissolved compound.

  • Analyze the concentration of this compound in the supernatant.

  • Plot the solubility of this compound as a function of the surfactant concentration. The concentration at which a significant increase in solubility is observed corresponds to the critical micelle concentration (CMC).

  • For experiments, use a surfactant concentration above the CMC to ensure micellar solubilization.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the described solubility enhancement techniques.

CoSolvencyWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Co-solvent Mixtures (e.g., Ethanol/Water) B Add Excess this compound A->B C Agitate for 24-48h B->C D Centrifuge C->D E Collect Supernatant D->E F Analyze Concentration (e.g., HPLC) E->F

Co-solvency Method Workflow.

CyclodextrinComplexationWorkflow cluster_solution Solution Preparation cluster_complexation Complexation cluster_isolation Isolation A Dissolve this compound in Ethanol C Mix Solutions A->C B Dissolve Cyclodextrin in Water B->C D Stir for 24-48h C->D E Filter D->E F Freeze (-80°C) E->F G Lyophilize F->G H Collect Powder G->H SolidDispersionWorkflow cluster_dissolution Dissolution cluster_evaporation Solvent Removal cluster_product Final Product A Dissolve this compound and Polymer in Ethanol B Rotary Evaporation A->B C Vacuum Oven Drying B->C D Scrape Solid Dispersion C->D NanosuspensionWorkflow cluster_phases Phase Preparation cluster_precipitation Precipitation cluster_finalization Finalization A Dissolve this compound in Solvent C Inject Solvent Phase into Anti-solvent Phase (with Homogenization) A->C B Dissolve Stabilizer in Anti-solvent (Water) B->C D Remove Solvent C->D E Nanosuspension D->E MicellarSolubilizationWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Surfactant Solutions (Varying Concentrations) B Add Excess this compound A->B C Stir for 24-48h B->C D Centrifuge C->D E Collect Supernatant D->E F Analyze Concentration E->F G Determine CMC F->G

References

Troubleshooting inconsistent results in 4'-Methoxyflavone cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell viability assays involving 4'-Methoxyflavone.

Troubleshooting Guide: Inconsistent Cell Viability Results

Issue: High variability or unexpected results in MTT, XTT, or MTS assays.

Researchers often observe a concentration-dependent decrease in mitochondrial function that doesn't correlate with other cytotoxicity assays, or even a slight increase in substrate reduction at certain concentrations.[1] This is a common issue when working with flavonoids like this compound.

Root Cause Analysis and Solutions

Potential CauseDescriptionRecommended Action
Direct Reduction of Tetrazolium Salts Flavonoids, including this compound, are potent antioxidants and can directly reduce tetrazolium salts (MTT, XTT, MTS) to formazan in a cell-free system.[2][3][4] This chemical interference leads to an overestimation of cell viability and masks the true cytotoxic effects of the compound.Switch to a non-tetrazolium-based assay. The Sulforhodamine B (SRB) assay or an ATP-based assay like the CellTiter-Glo® assay are recommended alternatives as they are not susceptible to interference from flavonoids.[3]
Compound Solubility and Precipitation This compound is lipophilic and has poor aqueous solubility.[5] At higher concentrations, it may precipitate out of the culture medium, leading to inconsistent effective concentrations and inaccurate results.Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final solvent concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Pre-warm the culture medium to 37°C before adding the compound stock solution to aid solubility.
Interaction with Media Components Components in the cell culture medium, such as serum proteins and vitamins, can interact with flavonoids and influence their activity and the assay chemistry.[2]Maintain consistency in the type and batch of cell culture medium and serum used throughout the experiments. When possible, perform assays in serum-free medium for the duration of the compound treatment, ensuring cell viability is not compromised.
Cell Line Specificity The cytotoxic effects of this compound can vary significantly between different cell lines due to variations in their metabolic activity and signaling pathways.[6]Authenticate your cell line and use cells within a low passage number range. If replicating a study, ensure you are using the exact same cell line.

Experimental Workflow for Troubleshooting Inconsistent Viability Results

Troubleshooting workflow for inconsistent cell viability results.

Frequently Asked Questions (FAQs)

Q1: Why are my MTT assay results for this compound not reproducible?

A1: The lack of reproducibility is likely due to the direct reduction of the MTT reagent by this compound, a known antioxidant. This chemical reaction is independent of cellular metabolic activity and can vary with minor changes in experimental conditions, leading to inconsistent results.[2][3][4] We strongly recommend using an alternative assay such as the SRB or a luminescent ATP-based assay.

Q2: What is the recommended alternative to the MTT assay for this compound?

A2: The Sulforhodamine B (SRB) assay is an excellent alternative. It is a colorimetric assay that measures cell density based on the staining of total cellular protein and is not affected by the reducing properties of flavonoids.[3] Another highly sensitive and reliable alternative is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.[7]

Q3: Can I use a different tetrazolium-based assay like XTT or WST-1 instead of MTT?

A3: While XTT and WST-1 assays offer the advantage of forming water-soluble formazan products, they are still susceptible to direct reduction by flavonoids and other antioxidant compounds.[1][8] Therefore, you may still encounter similar issues of inconsistency and data misinterpretation.

Q4: How does this compound affect cell viability?

A4: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[6] It can also modulate key signaling pathways involved in cell survival and proliferation, such as the Akt/NF-κB and MAPK/ERK pathways.

Q5: What are the typical IC50 values for this compound?

A5: The IC50 values for this compound and related methoxyflavones can vary widely depending on the cancer cell line and the duration of treatment. Below is a summary of reported IC50 values for different methoxyflavones in various cancer cell lines.

Methoxyflavone DerivativeCell LineTreatment DurationIC50 (µM)
5,3′-dihydroxy-3,6,7,8,4′-PeMFMCF-7 (Breast Cancer)72 h3.71[6]
SideritoflavoneMCF-7 (Breast Cancer)72 h4.9[6]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-231 (Breast Cancer)72 h21.27[6]
SudachitinHCT116 (Colorectal Cancer)48 h56.23[6]
SudachitinHT-29 (Colorectal Cancer)48 h37.07[6]
5-demethylnobiletin derivativeHepG2 (Liver Cancer)24 h41.37[6]

Experimental Protocols

Sulforhodamine B (SRB) Assay Protocol

This protocol is adapted from established methods for assessing cytotoxicity.[9][10][11][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations and incubate for the desired period (e.g., 48 hours).

  • Cell Fixation: Gently add 50 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with distilled water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates again and then add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Measurement: Shake the plates for 5 minutes and measure the absorbance at 515 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol is based on the manufacturer's instructions for the CellTiter-Glo® 2.0 Assay.[14][15][16][17][18]

  • Cell Seeding: Prepare opaque-walled 96-well plates with cells in culture medium (100 µL per well). Include control wells with medium only for background luminescence.

  • Compound Treatment: Add the desired concentrations of this compound to the experimental wells and incubate according to your protocol.

  • Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

Signaling Pathways Modulated by this compound

Akt/NF-κB Signaling Pathway

This compound and related flavonoids can inhibit the Akt/NF-κB signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to decreased expression of anti-apoptotic proteins and subsequent cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Ikk IKK Akt->Ikk IkB IκB Ikk->IkB NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Methoxyflavone This compound Methoxyflavone->Akt Methoxyflavone->Ikk Transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) NFkB_nuc->Transcription

Inhibition of the Akt/NF-κB pathway by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical regulator of cell growth and survival.[19][20][21] Flavonoids can suppress this pathway, contributing to their anti-cancer effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Methoxyflavone This compound Methoxyflavone->Raf Methoxyflavone->MEK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK_nuc->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

Suppression of the MAPK/ERK pathway by this compound.

References

Technical Support Center: Optimizing HPLC Separation of 4'-Methoxyflavone and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 4'-Methoxyflavone and its metabolites. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) separations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor Peak Resolution Between this compound and its Metabolites

  • Question: My peaks for this compound and what I suspect is its primary metabolite, 4'-hydroxyflavone, are co-eluting or have very poor resolution. What should I do?

  • Answer: Poor resolution between a parent compound and its more polar metabolite is a common challenge. Since this compound is metabolized via O-demethylation to the more polar 4'-hydroxyflavone, optimizing the mobile phase gradient is critical.[1] Here are steps to improve separation:

    • Adjust the Gradient: The goal is to increase the retention of the more polar metabolite while ensuring the parent compound elutes in a reasonable time.

      • Decrease Initial Organic Solvent %: Start with a lower percentage of your organic solvent (e.g., acetonitrile or methanol). This increases the polarity of the mobile phase, leading to stronger retention of the polar metabolites on a C18 column.

      • Shallow the Gradient Slope: Slow down the rate of increase of the organic solvent over time. A shallower gradient provides more time for the column to resolve closely eluting compounds.[2]

    • Modify Mobile Phase Composition:

      • Solvent Choice: If you are using methanol, switching to acetonitrile can alter selectivity due to different solvent properties. Acetonitrile is generally less viscous and can provide sharper peaks.[3]

      • pH Adjustment: The pH of the aqueous portion of your mobile phase can influence the ionization state of hydroxylated metabolites. Using an acidic modifier like 0.1% formic acid is standard for flavonoid analysis to suppress silanol activity on the column and ensure sharp peaks.[3][4][5]

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will lengthen the run time.[2][6]

    • Decrease Column Temperature: Lowering the temperature can increase retention and may improve resolution, but it can also lead to broader peaks and higher backpressure.[2][6]

Issue 2: Peak Tailing for Metabolite Peaks

  • Question: The peaks for my hydroxylated metabolites are showing significant tailing. How can I fix this?

  • Answer: Peak tailing for polar, hydroxylated compounds is often caused by secondary interactions with the stationary phase or other system components.[7]

    • Column Contamination: The column may be contaminated with strongly retained sample components. Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants.[8]

    • Active Silanol Groups: Free silanol groups on the silica-based stationary phase can interact with the hydroxyl groups on your metabolites, causing tailing. Ensure your mobile phase is sufficiently acidified (e.g., 0.1% formic acid) to suppress this interaction.

    • Column Degradation: Over time, the stationary phase can degrade, especially at high pH. If the problem persists with a clean system and proper mobile phase, the column may need to be replaced.[9]

Issue 3: Inconsistent Retention Times

  • Question: The retention times for my compounds are shifting between injections. What is the cause?

  • Answer: Retention time drift points to a lack of stability in the HPLC system.[10]

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule is to flush with 10-20 column volumes.[9]

    • Mobile Phase Preparation: Prepare fresh mobile phase daily. Evaporation of the more volatile organic solvent can change the mobile phase composition over time. If mixing aqueous and organic phases, measure them separately before mixing to avoid volume contraction issues.[11]

    • Pump Performance: Inconsistent solvent delivery from the pump can cause shifts. Check for air bubbles in the solvent lines and ensure the pump seals are in good condition.[8][9]

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times.[6]

Issue 4: High System Backpressure

  • Question: My HPLC system pressure is unusually high. How do I troubleshoot this?

  • Answer: High backpressure is typically caused by a blockage somewhere in the system.[10]

    • Identify the Blockage: Systematically isolate components. Start by disconnecting the column and running the pump. If the pressure drops, the blockage is in the column. If not, move backward to the injector and then the pump, checking pressure at each step.[9]

    • Column/Frit Blockage: This is often caused by particulate matter from unfiltered samples or mobile phase precipitation. Filter all samples and mobile phases through a 0.22 or 0.45 µm filter.[11] You can try back-flushing the column (if the manufacturer allows) to dislodge particulates from the inlet frit.

    • Tubing or Injector Blockage: A blockage in the tubing or injector can also cause high pressure.[10]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary metabolites of this compound?

    • The primary metabolic pathway for methoxylated flavones is oxidative demethylation.[12] For this compound, this results mainly in the formation of 4'-hydroxyflavone.[1] Further oxidation can lead to the formation of dihydroxy products.[1]

  • Q2: What type of HPLC column is best for this separation?

    • A reversed-phase C18 column is the standard and most effective choice for separating flavonoids and their metabolites.[4][5][13] These columns separate compounds based on hydrophobicity, effectively retaining the less polar this compound more strongly than its hydroxylated metabolites. Columns with dimensions such as 150 mm x 4.6 mm and a 5 µm particle size are commonly used and provide a good balance of resolution and analysis time.[4][13]

  • Q3: What is a good starting point for a mobile phase gradient?

    • A typical starting point for separating flavonoids is a gradient elution using acidified water (Solvent A) and acetonitrile (Solvent B).[3][4][13] A good initial gradient could be:

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

      • Gradient Program: Start at 10-20% B, increase linearly to 70-80% B over 20-30 minutes.

  • Q4: What detection wavelength should I use?

    • Flavonoids exhibit strong UV absorbance. A detection wavelength between 350 nm and 370 nm is generally effective for this class of compounds.[4][13] Using a Photo Diode Array (PDA) detector is highly recommended to check for peak purity and to identify the optimal wavelength for all compounds of interest.

Experimental Protocols & Data

Generalized HPLC Method Protocol
  • Mobile Phase Preparation:

    • Prepare Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Prepare Solvent B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

    • Filter both solvents using a 0.22 µm membrane filter and degas thoroughly by sonication or helium sparging.[11]

  • Sample Preparation:

    • Dissolve the sample extract or standard compounds in a suitable solvent, such as methanol or a mixture matching the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection to prevent column blockage.

  • HPLC Instrument Setup:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5-10 µL.

    • Detector: PDA/UV detector set at 360 nm.

  • Gradient Elution Program:

    • Run a gradient program to separate compounds of different polarities. See the table below for an example.

  • Data Analysis:

    • Identify peaks by comparing retention times with pure standards. Confirm metabolite identity using mass spectrometry (LC-MS) if available.

Data Tables for Method Optimization

Table 1: Example HPLC Gradient Programs for Optimization

Time (min)Program 1 (% Acetonitrile)Program 2 (Shallower Gradient) (% Acetonitrile)
0.02020
25.07050
30.07050
31.02020
40.02020

Table 2: Effect of Chromatographic Parameters on Separation

ParameterChangeExpected OutcomePotential Trade-off
Flow Rate Decrease (e.g., 1.0 to 0.6 mL/min)Increased resolution, sharper peaksLonger analysis time
Temperature Increase (e.g., 25°C to 40°C)Decreased retention times, lower backpressureMay decrease resolution for some compounds
Organic Solvent Methanol -> AcetonitrileChange in selectivity, often sharper peaksMay alter elution order
Particle Size Decrease (e.g., 5 µm to 3 µm)Increased efficiency and resolutionSignificantly higher backpressure

Visualizations

Workflow for HPLC Method Development

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation info Information Gathering (Compound Properties) standards Prepare Standards (Parent & Metabolite) info->standards sample Sample Preparation (Extraction & Filtration) standards->sample col_select Column Selection (C18 Recommended) sample->col_select mob_phase Mobile Phase Selection (ACN/H2O + Acid) col_select->mob_phase gradient Initial Gradient Test (Broad Scope) mob_phase->gradient eval Evaluate Resolution, Peak Shape, Run Time gradient->eval opt_gradient Adjust Gradient Slope eval->opt_gradient Poor Resolution opt_flow Optimize Flow Rate eval->opt_flow Broad Peaks opt_temp Optimize Temperature eval->opt_temp High Pressure validate Method Validation (Linearity, Precision, Accuracy) eval->validate Acceptable opt_gradient->eval opt_flow->eval opt_temp->eval

Caption: Workflow for developing and optimizing an HPLC method.

Troubleshooting Decision Tree for Common HPLC Issuesdot

// Paths for different problems p_res [label="Poor Resolution", shape=ellipse, fillcolor="#FBBC05"]; p_tail [label="Peak Tailing", shape=ellipse, fillcolor="#FBBC05"]; rt_shift [label="RT Shifts", shape=ellipse, fillcolor="#FBBC05"]; h_pressure [label="High Pressure", shape=ellipse, fillcolor="#FBBC05"];

start -> p_res [label="Yes"]; start -> p_tail [label="Yes"]; start -> rt_shift [label="Yes"]; start -> h_pressure [label="Yes"];

// Solutions for Poor Resolution sol_res1 [label="Decrease Initial %B\nor Shallow Gradient", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_res2 [label="Lower Flow Rate", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_res -> sol_res1; p_res -> sol_res2;

// Solutions for Peak Tailing sol_tail1 [label="Check Mobile Phase pH\n(Add 0.1% Formic Acid)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_tail2 [label="Flush or Replace Column", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_tail -> sol_tail1; p_tail -> sol_tail2;

// Solutions for RT Shifts sol_rt1 [label="Ensure Full Column\nEquilibration", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_rt2 [label="Prepare Fresh Mobile Phase", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_rt3 [label="Check Pump for Leaks/Bubbles", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; rt_shift -> sol_rt1; rt_shift -> sol_rt2; rt_shift -> sol_rt3;

// Solutions for High Pressure sol_hp1 [label="Filter Sample &\nMobile Phase", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_hp2 [label="Isolate Blockage\n(Column, Tubing)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_hp3 [label="Back-flush Column\n(If permitted)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; h_pressure -> sol_hp1; h_pressure -> sol_hp2; h_pressure -> sol_hp3;

// End node end_node [label="Problem Resolved", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_res1 -> end_node; sol_tail1 -> end_node; sol_rt1 -> end_node; sol_hp1 -> end_node; }

References

Technical Support Center: Troubleshooting 4'-Methoxyflavone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource to troubleshoot reproducibility issues encountered during experiments with 4'-Methoxyflavone.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What are the most common causes?

A1: Inconsistent results with this compound often stem from a few key areas:

  • Compound Purity and Integrity: The purity of this compound can vary between suppliers or even batches. Impurities can lead to off-target effects and inconsistent results. It's also a compound that can degrade if not stored properly.

  • Solubility Issues: Like many flavonoids, this compound has poor water solubility.[1][2] This can lead to precipitation in your cell culture media or assay buffer, resulting in an inaccurate final concentration.

  • Experimental Conditions: Minor variations in your experimental setup can have a significant impact. This includes differences in cell passage number, seeding density, incubation times, and even the brand of reagents or plasticware used.

  • Metabolic Instability: The methoxy group on this compound can be a target for metabolic enzymes in cells, such as cytochrome P450s, leading to its conversion into other compounds.[1][3] This can alter its biological activity over the course of an experiment.

Q2: How can I be sure that the this compound I'm using is of high quality?

A2: Always source your this compound from a reputable supplier that provides a certificate of analysis (CoA). The CoA should confirm the compound's identity and purity, typically determined by methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] If you have the resources, it's a good practice to independently verify the purity of a new batch.

Q3: What is the best way to dissolve this compound for my experiments?

A3: Due to its low water solubility, this compound should be dissolved in an organic solvent to create a stock solution. Dimethyl sulfoxide (DMSO) is a common choice.[5][6][7] Prepare a high-concentration stock solution in DMSO, and then dilute it into your aqueous experimental medium. Ensure the final concentration of DMSO in your experiment is low (typically below 0.5%) to avoid solvent-induced artifacts.[7]

Q4: How should I store my this compound?

A4: this compound should be stored as a solid in a cool, dark, and dry place, with temperatures between 2-8°C being ideal.[6][8][9] Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation.[7]

Troubleshooting Guides

Issue 1: I'm observing lower-than-expected bioactivity or a complete lack of effect.

  • Possible Cause: The compound may have precipitated out of your experimental medium.

    • Solution: Visually inspect your wells for any signs of precipitation. Consider lowering the final concentration of this compound or slightly increasing the DMSO concentration (while staying within a safe range for your cells).

  • Possible Cause: The compound may have degraded.

    • Solution: Ensure you are using a fresh stock solution. If your stock is old, consider preparing a new one from the solid compound.

  • Possible Cause: The cells you are using may not be sensitive to this compound.

    • Solution: Review the literature to confirm that the cell line you are using is a relevant model for the biological effect you are studying.[10]

Issue 2: I'm seeing high variability between my replicate wells.

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure your cells are thoroughly resuspended before plating to get a uniform cell density across all wells.[11]

  • Possible Cause: "Edge effects" in your microplate.

    • Solution: The outer wells of a microplate are more prone to evaporation, which can concentrate your compound and affect cell growth.[11] To mitigate this, avoid using the outer wells for your experimental samples and instead fill them with sterile water or media.

  • Possible Cause: Inaccurate pipetting.

    • Solution: Ensure your pipettes are properly calibrated. When adding the compound, pipette up and down gently to ensure it is well-mixed in the well.

Quantitative Data

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₆H₁₂O₃ [5][12]
Molecular Weight 252.26 g/mol [12]
Melting Point 157-158°C [6][8]

| Solubility | Soluble in DMSO (5 mg/mL with warming) |[5][6] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[5][6]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[7]

Protocol 2: Cell Viability (MTT) Assay

  • Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.[7]

  • The next day, prepare serial dilutions of your this compound stock solution in your cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as your highest treatment concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C.[7]

  • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.[7]

  • Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.[7]

Visualizations

G cluster_0 Troubleshooting Workflow A Inconsistent Results B Check Compound Purity & Storage A->B Purity Issues? C Review Solubility & Preparation A->C Precipitation? D Verify Experimental Conditions A->D Procedural Drift? E Assess Biological System A->E Cell Line Issues? F Consistent Results B->F C->F D->F E->F

Caption: A troubleshooting workflow for irreproducible this compound experiments.

G cluster_1 Signaling Pathway A DNA Damage (e.g., from MNNG) B PARP-1 Overactivation A->B C Parthanatos (Cell Death) B->C D This compound D->B Inhibits

Caption: The inhibitory effect of this compound on the PARP-1 mediated cell death pathway.[3][10]

References

Technical Support Center: Optimizing 4'-Methoxyflavone Concentration for Non-Cancerous Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing 4'-Methoxyflavone in experiments involving non-cancerous cells, with a primary focus on avoiding cytotoxic effects. Here you will find frequently asked questions, troubleshooting guides for common cytotoxicity assays, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a safe concentration range for this compound in non-cancerous cells?

A1: Based on available research, a definitive "safe" concentration of this compound across all non-cancerous cell types has not been established. However, studies on related methoxyflavones in peripheral blood mononuclear cells (PBMCs) suggest that some derivatives are not toxic to these cells.[1] Furthermore, this compound has shown protective effects in HeLa and SH-SY5Y cells against certain toxins at concentrations up to 25 µM, with an EC50 for this protective effect around 10-11 µM.[2] It is crucial to perform a dose-response experiment for your specific non-cancerous cell line to determine the optimal non-toxic concentration. A starting point for such an experiment could be a range from 1 µM to 50 µM.

Q2: How can I determine the cytotoxic concentration of this compound for my specific cell line?

A2: To determine the cytotoxic concentration, you should perform a cell viability assay, such as the MTT, MTS, or LDH assay. These assays will help you determine the IC50 value, which is the concentration of a substance that inhibits a biological process by 50%. It is recommended to test a range of concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) to generate a dose-response curve.

Q3: Are there any known signaling pathways affected by this compound in non-cancerous cells that I should be aware of?

A3: Flavonoids, including methoxyflavones, are known to modulate several key signaling pathways that can influence cell survival and proliferation. While specific data for this compound in a wide range of non-cancerous cells is limited, related compounds have been shown to influence pathways such as PI3K/Akt, MAPK, NF-κB, and Nrf2 in various cell types, including normal human dermal fibroblasts and keratinocytes.[3][4] It is advisable to consider the potential for this compound to interact with these pathways in your experimental design.

Q4: Can the solvent used to dissolve this compound affect my results?

A4: Yes, the solvent can have a significant impact. This compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells. It is essential to use a final DMSO concentration in your cell culture medium that is non-toxic to your specific cell line, typically below 0.5%. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) in your experiments to account for any solvent effects.

Data on Cytotoxicity of Methoxyflavones in Non-Cancerous and Other Cell Lines

The following table summarizes available data on the cytotoxic and protective effects of this compound and related compounds. Note the limited data on direct cytotoxicity in primary non-cancerous human cells.

CompoundCell LineAssayEffectConcentration (µM)Source
5,7-dimethoxyflavone (DMF)Human PBMCsMTTNot Toxic-[1]
5,7,4'-trimethoxyflavone (TMF)Human PBMCsMTTNot Toxic-[1]
3,5,7,3',4'-pentamethoxyflavone (PMF)Human PBMCsMTTNot Toxic-[1]
5-methoxyflavone (5-MF)Human PBMCsMTTIC50 > 100>100[1]
2'-methoxyflavone (2'-MF)Human PBMCsMTTIC50 > 100>100[1]
This compound (4MF)HeLa, SH-SY5YCell ViabilityNeuroprotective (against MNNG)up to 25[2]
This compound (4MF)HeLaCell ViabilityEC50 (Neuroprotection)10.41 ± 1.31[2]
3',4'-dimethoxyflavone (DMF)HeLaCell ViabilityEC50 (Neuroprotection)9.94 ± 1.05[2]
Glycitin (isoflavone)Human Dermal FibroblastsProliferationIncreased proliferation20[3]

Troubleshooting Guides for Cytotoxicity Assays

MTT Assay
IssuePossible Cause(s)Troubleshooting Steps
High Background Absorbance - Contamination of media or reagents. - Phenol red in the media. - High serum concentration.- Use fresh, sterile reagents. - Use phenol red-free media for the assay. - Reduce serum concentration or use serum-free media during the MTT incubation step.
Low Absorbance Signal - Low cell number. - Insufficient incubation time with MTT. - Incomplete dissolution of formazan crystals.- Optimize cell seeding density. - Increase MTT incubation time (e.g., up to 4 hours). - Ensure complete dissolution by vigorous pipetting or shaking. Use an appropriate solvent like DMSO or a commercial solubilization buffer.
High Variability Between Replicates - Uneven cell seeding. - Cell loss during media changes. - Incomplete formazan solubilization.- Ensure a homogenous cell suspension before seeding. - Be gentle during aspiration and addition of solutions. - Ensure formazan is fully dissolved in all wells before reading.
LDH Cytotoxicity Assay
IssuePossible Cause(s)Troubleshooting Steps
High Spontaneous LDH Release (High Control Background) - Over-confluent or unhealthy cells. - Mechanical stress during cell handling.- Use cells in the exponential growth phase. - Handle cells gently; avoid vigorous pipetting.
False Positives - Serum in the culture medium contains LDH. - Hemolysis of red blood cells if present. - The compound itself interferes with the LDH enzyme.- Use serum-free medium for the assay or include a medium-only background control. - Ensure complete removal of red blood cells if working with primary isolates. - Run a control with the compound in cell-free medium to check for interference.
Low Signal in Maximum LDH Release Control - Incomplete cell lysis. - Insufficient incubation time after adding lysis buffer.- Ensure the lysis buffer is at the correct concentration and is mixed well. - Increase the incubation time after adding the lysis buffer.
Annexin V/PI Apoptosis Assay
IssuePossible Cause(s)Troubleshooting Steps
High Percentage of Annexin V+/PI+ Cells in Negative Control - Harsh cell handling (trypsinization, centrifugation). - Cells are unhealthy or overgrown.- Use a gentle detachment method (e.g., Accutase). Centrifuge at a lower speed. - Use cells from a healthy, sub-confluent culture.
Annexin V Positive, PI Negative (Early Apoptosis) Population is Small - The time point of analysis is too late. - The concentration of the inducing agent is too high.- Perform a time-course experiment to capture early apoptotic events. - Use a lower concentration of the apoptosis-inducing agent.
High Background Staining - Inadequate washing. - Non-specific binding of Annexin V.- Wash cells thoroughly with binding buffer. - Ensure the binding buffer contains sufficient calcium.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell viability in adherent non-cancerous cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (and a vehicle control with DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or a solubilization solution to each well.

  • Measurement: Gently shake the plate for 5-10 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank (medium only) from all other values. Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Use a maximum LDH release control (cells treated with a lysis buffer) to calculate the percentage of cytotoxicity.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as desired.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.[5][6]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[5][6]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for assessing its cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Non-Cancerous Cells treat Treat with this compound (Dose-Response) start->treat mtt MTT Assay (Metabolic Activity) treat->mtt Incubate ldh LDH Assay (Membrane Integrity) treat->ldh Incubate apop Annexin V/PI Assay (Apoptosis) treat->apop Incubate ic50 Determine IC50 mtt->ic50 ldh->ic50 pathway Investigate Signaling Pathways apop->pathway ic50->pathway safe_conc Establish Safe Concentration Range pathway->safe_conc

Experimental workflow for cytotoxicity assessment.

pi3k_akt_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Flavonoid This compound Flavonoid->PI3K inhibits Flavonoid->Akt inhibits

Simplified PI3K/Akt signaling pathway.

mapk_pathway Stimuli External Stimuli Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response Flavonoid This compound Flavonoid->Raf inhibits Flavonoid->MEK inhibits

Simplified MAPK/ERK signaling pathway.

nfkb_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active releases Genes Gene Transcription (Inflammation, Survival) NFkB_active->Genes Flavonoid This compound Flavonoid->IKK inhibits

Simplified NF-κB signaling pathway.

nrf2_pathway Stress Oxidative Stress Keap1 Keap1 Stress->Keap1 inactivates Nrf2 Nrf2 Nrf2_active Active Nrf2 (Nuclear Translocation) Nrf2->Nrf2_active releases ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Genes Antioxidant Gene Expression ARE->Genes Flavonoid This compound Flavonoid->Keap1 modulates

Simplified Nrf2 signaling pathway.

References

Technical Support Center: 4'-Methoxyflavone Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during cell culture experiments with 4'-Methoxyflavone.

Frequently Asked Questions (FAQs)

Q1: My cell culture medium turned cloudy and yellow after adding this compound. Is this bacterial contamination?

A1: While a cloudy, yellow medium is a classic sign of bacterial contamination, it's not the only possibility when working with this compound.[1][2] Here's how to differentiate:

  • Microscopic Examination: Check for motile bacteria between your cells under a high-power microscope. Bacteria will appear as tiny, moving granules.[1][2]

  • pH Change: A sudden drop in pH is a strong indicator of bacterial growth.[1]

  • Compound Precipitation: this compound, especially at high concentrations or in certain media, might precipitate out of solution, causing a cloudy appearance. These particles will be non-motile.

  • Control Flask: Always maintain a control flask of cells without this compound. If it remains clear, the issue is likely related to the compound.

Q2: I observed floating filaments in my culture after treatment with this compound. Is this fungal contamination?

A2: Filamentous structures are characteristic of fungal (mold) contamination.[1][3] However, it's important to confirm this observation:

  • Microscopic Appearance: Fungal hyphae will appear as a network of fine filaments, and you may also see spores.[3]

  • Rate of Growth: Fungal contamination often spreads rapidly.[3]

  • Compound Aggregation: In some instances, this compound could form crystalline or aggregated structures. These will typically have a more defined, geometric shape compared to the branching appearance of fungi.

Q3: My cells are growing slower than usual and their morphology has changed after adding this compound. Could this be a cryptic contamination like mycoplasma?

A3: Changes in cell growth rate and morphology are indeed signs of mycoplasma contamination.[4] Mycoplasma are very small bacteria that are not visible with a standard light microscope and do not cause the medium to become turbid.[5] However, these effects can also be dose-dependent consequences of this compound treatment itself, which has been shown to affect cell viability and signaling pathways.[6][7]

To distinguish between these possibilities:

  • Mycoplasma Testing: The most definitive way to rule out mycoplasma is to perform a specific test. Several methods are available, including PCR, ELISA, and DNA staining.[4][8]

  • Dose-Response Experiment: Perform a dose-response study to see if the observed effects correlate with the concentration of this compound.

  • Literature Review: Consult scientific literature for the known effects of this compound on your specific cell line.[6][7]

Q4: Can this compound itself be a source of contamination?

A4: While the compound itself is a chemical, the stock solution can become contaminated with microorganisms if not handled with proper aseptic technique. It is also crucial to ensure the purity of the this compound used, as impurities could be a source of chemical contamination.[9][10]

  • Sterile Filtration: Always prepare your this compound stock solution in a sterile solvent (like DMSO) and filter-sterilize it through a 0.22 µm filter before adding it to your culture medium.

  • Supplier Information: Use a reputable supplier and check the certificate of analysis for purity information.

Troubleshooting Guides

Guide 1: Troubleshooting Unexpected Cell Death or Low Viability

If you observe unexpected cell death after treating with this compound, follow this guide to identify the cause.

Table 1: Troubleshooting Low Cell Viability

Observation Possible Cause Recommended Action
Rapid cell death, rounding, and detachment shortly after adding this compound.High concentration of this compound leading to cytotoxicity.[11]Perform a dose-response experiment to determine the optimal concentration.
Gradual decrease in viability over several days.Biological contamination (e.g., bacteria, fungi, mycoplasma).[1][4]Perform sterility testing and mycoplasma detection.
Cell death observed only in the treated culture, not in the control.Intrinsic cytotoxic effect of this compound on the specific cell line.Review literature for known effects of this compound on your cells.[7]
Precipitate observed in the medium along with cell death.This compound precipitation leading to physical stress on cells.Prepare fresh dilutions of this compound and ensure it is fully dissolved.

Experimental Workflow for Investigating Low Viability

G A Unexpected Cell Death Observed B Microscopic Examination A->B C Check for Obvious Contamination (Bacteria/Fungi) B->C D Contamination Present C->D Yes F No Obvious Contamination C->F No E Discard Culture & Decontaminate D->E G Perform Mycoplasma Test F->G H Mycoplasma Positive G->H Positive J Mycoplasma Negative G->J Negative I Discard or Treat Culture H->I K Perform Dose-Response Experiment with this compound J->K L Cell Death is Dose-Dependent K->L Yes N Cell Death Not Dose-Dependent K->N No M Optimize this compound Concentration L->M O Investigate Other Chemical Contaminants (e.g., in media, serum) N->O

Caption: Troubleshooting workflow for low cell viability.

Guide 2: Investigating Suspected Mycoplasma Contamination

Mycoplasma is a common and insidious contaminant that can significantly alter experimental results.[4][5]

Table 2: Mycoplasma Detection Methods

Method Principle Advantages Disadvantages
PCR-Based Assays Amplification of mycoplasma-specific DNA.[12]High sensitivity and specificity, rapid results.[12]Can detect DNA from non-viable mycoplasma.[12]
ELISA Detection of mycoplasma antigens using specific antibodies.[4][8]Easy to perform, reproducible.[4]May have lower sensitivity than PCR.
DNA Staining (e.g., DAPI or Hoechst) Staining of mycoplasma DNA, which appears as fluorescent foci around cell nuclei.[13]Simple and rapid.Not definitive, can be difficult to interpret.
Microbiological Culture Growth of mycoplasma on specialized agar, forming "fried-egg" colonies.[8][12]Considered the "gold standard" for accuracy.[8]Very slow (takes up to 28 days), some species are difficult to culture.[8][12]

Logical Flow for Mycoplasma Detection and Response

G A Suspect Mycoplasma Contamination (e.g., slow growth, morphology changes) B Perform PCR-based Mycoplasma Test A->B C Test Result B->C D Positive C->D Positive E Negative C->E Negative F Quarantine and Discard Contaminated Cultures D->F I Continue Experiment E->I G Decontaminate Incubator and Biosafety Cabinet F->G H Test Other Cultures in the Lab G->H J Implement Routine Mycoplasma Testing Schedule H->J I->J

Caption: Mycoplasma detection and response plan.

Experimental Protocols

Protocol 1: Sterility Testing of Cell Culture Medium

This protocol is used to determine if your cell culture medium is contaminated with bacteria or fungi.[14][15]

Materials:

  • Fluid Thioglycollate Medium (FTM)

  • Soybean-Casein Digest Medium (SCDM)

  • Sterile culture tubes

  • Incubator at 30-35°C

  • Incubator at 20-25°C

  • Cell culture medium to be tested

Procedure:

  • Aseptically transfer a small aliquot (e.g., 1 mL) of the cell culture medium to be tested into a tube containing FTM and another tube containing SCDM.

  • Incubate the FTM tube at 30-35°C for 14 days. This medium is suitable for the growth of anaerobic and some aerobic bacteria.

  • Incubate the SCDM tube at 20-25°C for 14 days. This medium supports the growth of fungi and aerobic bacteria.

  • Observe the tubes for any signs of turbidity (cloudiness) at regular intervals during the 14-day incubation period.[14]

  • If turbidity is observed, it indicates microbial contamination.[15]

Protocol 2: MTT Assay for Cell Viability

This protocol measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][16]

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways

Contamination can interfere with cellular signaling pathways, leading to unreliable experimental data. Furthermore, this compound itself is known to modulate signaling pathways.[6][17][18] Below is a simplified diagram of a generic signaling pathway that can be affected.

Generic Cell Survival Signaling Pathway

G cluster_0 Normal Signaling cluster_1 Disrupted Signaling by Contamination A Growth Factor B Receptor A->B C Signaling Cascade (e.g., PI3K/Akt, MAPK) B->C D Transcription Factors C->D E Gene Expression D->E F Cell Survival, Proliferation, Differentiation E->F G Contaminant (e.g., Mycoplasma, Endotoxin) H Aberrant Signaling G->H I Altered Gene Expression H->I J Apoptosis or Altered Cell Function I->J

Caption: Impact of contamination on cell signaling.

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Activities of 4'-Methoxyflavone and 3',4'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents to combat neurodegenerative diseases, methoxyflavones have emerged as a promising class of compounds. This guide provides a detailed comparison of the neuroprotective activities of two such closely related molecules: 4'-Methoxyflavone (4MF) and 3',4'-Dimethoxyflavone (DMF). This analysis is based on experimental data from a key study that identified these compounds as novel inhibitors of parthanatos, a regulated form of cell death implicated in neurological and neurodegenerative conditions.[1]

Comparative Efficacy and Potency

Both this compound and 3',4'-Dimethoxyflavone have demonstrated significant neuroprotective effects by inhibiting parthanatos, a cell death pathway mediated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).[1] However, their potency and efficacy vary depending on the experimental model.

In studies using HeLa and SH-SY5Y cells, both compounds showed comparable potency in protecting against cell death induced by the DNA-alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), which triggers parthanatos.[1] The half-maximal effective concentration (EC50) values were determined to be 11.41 ± 1.04 μM for 4MF and 9.94 ± 1.05 μM for DMF in these cell lines.[1]

Interestingly, in a more neuronally relevant model using primary cortical neurons, this compound was found to be more potent than 3',4'-Dimethoxyflavone in protecting against NMDA-induced excitotoxicity, another trigger of parthanatos.[1] While both compounds reduced the synthesis and accumulation of poly(ADP-ribose) polymer, a key step in parthanatos, 4MF exhibited a stronger neuroprotective effect at lower concentrations.[1]

CompoundCell Line/ModelInducer of Cell DeathEC50 (μM)Key Findings
This compound (4MF) HeLa and SH-SY5Y cellsMNNG11.41 ± 1.04Nearly equipotent to DMF.[1]
Primary Cortical NeuronsNMDA-More potent than DMF.[1]
3',4'-Dimethoxyflavone (DMF) HeLa and SH-SY5Y cellsMNNG9.94 ± 1.05Nearly equipotent to 4MF; slightly more efficacious in HeLa cells.[1]
Primary Cortical NeuronsNMDA-Less potent than 4MF.[1]

Mechanism of Action: Inhibition of Parthanatos

The primary neuroprotective mechanism of both this compound and 3',4'-Dimethoxyflavone is the inhibition of the parthanatos cell death pathway.[1] This pathway is distinct from apoptosis and is initiated by severe DNA damage, leading to the overactivation of PARP-1.

parthanatos_inhibition cluster_initiators Initiators of DNA Damage cluster_pathway Parthanatos Pathway cluster_inhibitors Inhibitors MNNG MNNG PARP1 PARP-1 Overactivation MNNG->PARP1 NMDA_receptor NMDA Receptor Overactivation NMDA_receptor->PARP1 PAR_accumulation PAR Accumulation PARP1->PAR_accumulation AIF_release AIF Release from Mitochondria PAR_accumulation->AIF_release Cell_Death Neuronal Cell Death AIF_release->Cell_Death MF4 This compound MF4->PARP1 Inhibit DMF34 3',4'-Dimethoxyflavone DMF34->PARP1 Inhibit

Inhibition of the Parthanatos Pathway by Methoxyflavones.

Experimental Protocols

The neuroprotective effects of this compound and 3',4'-Dimethoxyflavone were evaluated using the following key experimental methodologies:

Cell Viability Assay in HeLa and SH-SY5Y Cells
  • Objective: To screen for compounds that protect against MNNG-induced cell death.

  • Cell Culture: HeLa or SH-SY5Y cells were cultured in appropriate media.

  • Treatment: Cells were pre-treated with various concentrations of this compound or 3',4'-Dimethoxyflavone for a specified period.

  • Induction of Cell Death: Parthanatos was induced by exposing the cells to N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).

  • Viability Assessment: Cell viability was measured using standard assays such as the AlamarBlue assay, which quantifies metabolic activity.

  • Data Analysis: The protective effect of the compounds was determined by comparing the viability of treated cells to that of cells exposed to MNNG alone. EC50 values were calculated from concentration-response curves.[1]

Neuroprotection Assay in Primary Cortical Neurons
  • Objective: To assess the neuroprotective effects of the compounds in a more physiologically relevant model.

  • Cell Culture: Primary cortical neurons were prepared from fetal mice and cultured for 12-14 days in vitro.[1]

  • Treatment: Neuronal cultures were pre-treated with different concentrations of this compound or 3',4'-Dimethoxyflavone.

  • Induction of Excitotoxicity: Neuronal death was induced by a 5-minute exposure to N-methyl-D-aspartate (NMDA) in the presence of glycine.[1]

  • Assessment of Neuronal Death: Cell death was quantified using live/dead cell staining assays (e.g., with calcein-AM and ethidium homodimer-1) and imaging.

  • Data Analysis: The percentage of dead cells was determined for each treatment condition, and the neuroprotective effect was evaluated by comparing it to the NMDA-treated control group.[1]

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment Protocol cluster_assessment Assessment start Culture HeLa, SH-SY5Y, or Primary Cortical Neurons pretreatment Pre-treat with 4MF or DMF start->pretreatment inducer Induce Cell Death (MNNG or NMDA) pretreatment->inducer viability Measure Cell Viability / Neuronal Death inducer->viability analysis Data Analysis and Comparison viability->analysis

General Experimental Workflow for Assessing Neuroprotection.

Structure-Activity Relationship and Implications

The study that identified these compounds highlights that the methoxylation of the flavone structure at the 4' position is crucial for its parthanatos-inhibiting activity. The addition of a second methoxy group at the 3' position, as seen in 3',4'-Dimethoxyflavone, does not abolish this activity, and in some non-neuronal cell models, may even slightly enhance efficacy.[1] It has been suggested that methoxylation can improve the metabolic stability of flavonoids.[1]

Conclusion

Both this compound and 3',4'-Dimethoxyflavone are promising neuroprotective agents that act by inhibiting the parthanatos cell death pathway. While they exhibit similar potency in non-neuronal cell lines, this compound appears to be a more potent neuroprotectant in primary cortical neurons against NMDA-induced excitotoxicity. These findings suggest that both molecules could serve as valuable lead compounds for the development of novel neurotherapeutics for managing neurological and neurodegenerative disorders where parthanatos plays a significant role.[1] Further research is warranted to explore their in vivo efficacy, pharmacokinetic profiles, and safety.

References

Validating the Inhibitory Effect of 4'-Methoxyflavone on PARP-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of 4'-Methoxyflavone on Poly (ADP-ribose) polymerase-1 (PARP-1) in relation to established PARP-1 inhibitors. PARP-1 is a key enzyme in DNA repair and has emerged as a significant target in cancer therapy. Inhibiting PARP-1 can lead to the death of cancer cells, particularly those with deficiencies in other DNA repair pathways, a concept known as synthetic lethality.[1][2][3] this compound, a naturally occurring flavonoid, has been identified as a potential inhibitor of PARP-1, demonstrating neuroprotective effects by preventing a form of PARP-1 mediated cell death called parthanatos.[4] This guide presents available experimental data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows to aid in the evaluation of this compound as a PARP-1 inhibitor.

Comparative Analysis of PARP-1 Inhibitors

The following table summarizes the inhibitory potency of this compound and several FDA-approved PARP-1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorPARP-1 IC50Notes
This compound Effective in the low micromolar rangeA specific IC50 value is not readily available in the cited literature. Studies show it reduces the synthesis and accumulation of poly (ADP-ribose) polymer in a concentration-dependent manner.[5]
Olaparib ~1-5 nMA potent PARP-1/2 inhibitor, it is approved for the treatment of various cancers, including ovarian, breast, and prostate cancer.
Rucaparib ~1.4 nM (Ki)A potent inhibitor of PARP-1 and PARP-2, it is used in the treatment of ovarian and prostate cancer.
Niraparib ~3.8 nMA selective PARP-1 and PARP-2 inhibitor, it is approved for the treatment of ovarian cancer.
Talazoparib ~0.57 nMA highly potent PARP-1/2 inhibitor, it is particularly effective at trapping PARP on DNA and is used to treat breast cancer.
Veliparib ~5.2 nM (Ki)A PARP-1 and PARP-2 inhibitor that has been investigated in combination with chemotherapy for various cancers.

Experimental Protocols

In Vitro PARP-1 Enzymatic Assay (Fluorometric)

This protocol outlines a common method to determine the inhibitory activity of a compound against PARP-1.

Objective: To quantify the enzymatic activity of PARP-1 in the presence of varying concentrations of an inhibitor to determine the IC50 value.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Nicotinamidase

  • A proprietary developer reagent for signal generation

  • 96-well black microplate

  • Fluorescent plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of PARP-1 enzyme in PARP assay buffer.

    • Prepare a solution of activated DNA in PARP assay buffer.

    • Prepare a solution of NAD+ in PARP assay buffer.

    • Prepare serial dilutions of the test compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • PARP assay buffer

      • Activated DNA

      • Test compound at various concentrations (or vehicle control)

      • PARP-1 enzyme to initiate the reaction.

    • Include positive controls (enzyme, DNA, NAD+, no inhibitor) and negative controls (no enzyme or no NAD+).

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Signal Development:

    • Add nicotinamidase to each well to convert the nicotinamide produced by the PARP-1 reaction into a detectable signal.

    • Add the developer reagent to each well.

    • Incubate the plate for a further period as recommended by the assay kit manufacturer to allow for signal development.

  • Measurement:

    • Measure the fluorescence intensity using a fluorescent plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (negative control) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of PARP-1 in DNA Repair and Inhibition

PARP1_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 Inhibitory Action DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation (Binds to damaged DNA) DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis Uses NAD+ Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Inhibitor This compound or other PARP Inhibitors Inhibition Inhibition of PARP-1 Catalytic Activity Inhibitor->Inhibition Inhibition->PAR_Synthesis Blocks

Caption: PARP-1 signaling in DNA repair and the point of inhibition by compounds like this compound.

Experimental Workflow for Validating a PARP-1 Inhibitor

Experimental_Workflow Start Identify Potential Inhibitor (e.g., this compound) Biochemical_Assay In Vitro Enzymatic Assay Start->Biochemical_Assay IC50_Determination Determine IC50 Value Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based PAR Formation Assay IC50_Determination->Cell_Based_Assay Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., in BRCA-deficient cells) Cell_Based_Assay->Cell_Viability Mechanism_Study Mechanism of Action Studies (e.g., PARP Trapping Assay) Cell_Viability->Mechanism_Study Validation Validation as PARP-1 Inhibitor Mechanism_Study->Validation

Caption: A generalized experimental workflow for the validation of a potential PARP-1 inhibitor.

References

4'-Methoxyflavone vs. Unmethylated Flavonoids in Cancer Prevention: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of methoxylated and unmethylated flavonoids, focusing on bioavailability, anticancer efficacy, and mechanisms of action, supported by experimental data for researchers and drug development professionals.

The field of cancer chemoprevention has long investigated the potential of dietary flavonoids, a diverse group of polyphenolic compounds found in fruits and vegetables. While unmethylated flavonoids like apigenin and luteolin demonstrate significant anticancer properties in laboratory settings, their translation to clinical efficacy has been hampered by poor oral bioavailability. This guide provides a detailed comparison between 4'-Methoxyflavone and other methoxylated flavonoids and their unmethylated parent compounds, highlighting the critical role of methylation in enhancing their potential as cancer-preventive agents.

Superior Bioavailability: The Methoxylation Advantage

A primary limitation of unmethylated flavonoids is their extensive and rapid metabolism in the intestine and liver.[1] Hydroxyl groups (-OH) are prime targets for conjugation reactions (glucuronidation and sulfation), which increases their water solubility and facilitates rapid excretion. This "first-pass metabolism" significantly reduces the amount of active compound reaching systemic circulation and target tissues.

Methylation, the capping of these hydroxyl groups with a methyl group (-OCH3), fundamentally alters this metabolic fate. This structural modification results in:

  • Increased Metabolic Stability: Methoxylated flavonoids are resistant to conjugation, dramatically increasing their stability in the gastrointestinal tract and liver.[1]

  • Enhanced Membrane Transport: The increased lipophilicity (fat-solubility) of methoxylated flavones improves their ability to cross cellular membranes, enhancing intestinal absorption.[2][3]

This translates to a marked increase in oral bioavailability. For instance, in a study using a rat model, 5,7-dimethoxyflavone (a methylated analog of chrysin) was well-absorbed and demonstrated high oral bioavailability and tissue accumulation, a stark contrast to chrysin, which is known for its poor bioavailability.[4][5]

cluster_0 Unmethylated Flavonoids (e.g., Apigenin) cluster_1 This compound & Other Methoxyflavones Oral Oral Ingestion GI Gastrointestinal Tract Oral->GI U_GI Extensive Conjugation (Glucuronidation/Sulfation) GI->U_GI Poor Absorption M_GI Resistant to Conjugation Enhanced Absorption GI->M_GI Good Absorption Liver Liver (First-Pass Metabolism) Systemic Systemic Circulation (Target Tissue) Liver->Systemic High Bioavailability Excretion Rapid Excretion Liver->Excretion Metabolized & Eliminated U_GI->Liver Metabolized & Eliminated U_GI->Systemic Low Bioavailability M_GI->Liver Metabolically Stable

Figure 1. Comparative metabolic pathways of methoxylated vs. unmethylated flavonoids.

Comparative Anticancer Potency

The enhanced bioavailability of methoxylated flavonoids allows them to achieve therapeutic concentrations in target tissues, translating their potent in vitro activities into in vivo effects. Studies consistently show that methoxylated flavones are more potent inhibitors of cancer cell proliferation than their unmethylated analogs.

Flavonoid (Type)Unmethylated AnalogCancer Cell LineIC50 (µM)Fold Potency IncreaseReference
5,7,4'-Trimethoxyflavone (Methoxylated)ApigeninSCC-9 (Oral Squamous Carcinoma)~5 ~8x[1]
Apigenin (Unmethylated)-SCC-9 (Oral Squamous Carcinoma)~40-[1]
5,7-Dimethoxyflavone (Methoxylated)ChrysinSCC-9 (Oral Squamous Carcinoma)~8 ~10x[4][5]
Acacetin (5,7-dihydroxy-4'-methoxyflavone)ApigeninDU145 (Prostate)~25 -[6][7]
Luteolin (Unmethylated)-Various Cancer Lines1.1 - 7.6-[8]
Tangeretin (Polymethoxylated)-SCC-9 (Oral Squamous Carcinoma)~20-[1]

Table 1: Comparative Antiproliferative Activity (IC50) of Methoxylated vs. Unmethylated Flavonoids. The half-maximal inhibitory concentration (IC50) represents the concentration required to inhibit 50% of cell proliferation. Lower values indicate higher potency.

Importantly, the antiproliferative effects of these methylated compounds appear to be selective for cancer cells, with significantly diminished effects observed on noncancerous cell lines.[4][5]

Divergent Mechanisms of Action

While both flavonoid types target key cancer signaling pathways, evidence points to unique mechanisms of action, particularly concerning cell cycle regulation.

Cell Cycle Arrest

Flow cytometry analyses have revealed a dramatic difference in how these compounds halt cancer cell division.

  • Methoxylated Flavones (e.g., 5,7-dimethoxyflavone): Induce cell cycle arrest in the G1 phase , preventing cells from entering the DNA synthesis (S) phase.[4][5]

  • Unmethylated Flavones (e.g., Chrysin, Apigenin): Promote cell cycle arrest in the G2/M phase , the final stage before cell division.[4][5]

This fundamental difference suggests that methoxylated and unmethylated flavonoids engage distinct molecular targets to control cell cycle progression.

G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S Apoptosis Apoptosis (Cell Death) G1->Apoptosis G2 G2 Phase (Growth & Prep for Mitosis) S->G2 M M Phase (Mitosis) G2->M M->G1 M->Apoptosis Methoxy This compound & Other Methoxyflavones Methoxy->G1 ARREST Unmethylated Unmethylated Flavonoids Unmethylated->G2 ARREST

Figure 2. Differential cell cycle arrest points for methoxylated vs. unmethylated flavonoids.

Modulation of Signaling Pathways

Both classes of flavonoids influence multiple signaling pathways crucial for cancer cell survival and proliferation.[9] Unmethylated flavonoids like apigenin and luteolin are known to suppress pathways such as PI3K/Akt, NF-κB, and MAPK.[10][11] Methoxylated flavonoids also act on these pathways, but their superior bioavailability suggests a greater potential to exert these effects in vivo.

A key mechanism for some methoxyflavones is the potent inhibition of aromatase , the enzyme responsible for converting testosterone to estradiol.[1] This is particularly relevant in hormone-sensitive cancers like breast cancer. While the unmethylated flavonoid chrysin is a known aromatase inhibitor in vitro, its efficacy is limited in vivo due to poor bioavailability—a hurdle overcome by its methoxylated analogs.[1]

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Flavonoids Methoxyflavones & Unmethylated Flavonoids Flavonoids->PI3K Inhibition Flavonoids->Akt Inhibition

Figure 3. Inhibition of the pro-survival PI3K/Akt signaling pathway by flavonoids.

Experimental Protocols

Reproducible and standardized methodologies are crucial for comparing the efficacy of anticancer compounds. Below are outlines for key experiments cited in flavonoid research.

Cell Proliferation/Viability Assay (BrdU Incorporation)

This assay measures de novo DNA synthesis during cell proliferation.

  • Cell Seeding: Cancer cells (e.g., SCC-9) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of the test flavonoids (e.g., this compound, apigenin) or a vehicle control (DMSO) for a specified period (e.g., 24 hours).

  • BrdU Labeling: BrdU (5-bromo-2'-deoxyuridine), a thymidine analog, is added to the wells for the final few hours of incubation. It is incorporated into the DNA of proliferating cells.

  • Detection: Cells are fixed, and the DNA is denatured. A specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added.

  • Quantification: A substrate is added, which is converted by the enzyme into a colored product. The absorbance is measured using a microplate reader. The intensity of the color is directly proportional to the amount of DNA synthesis and, thus, cell proliferation.

  • Data Analysis: Results are expressed as a percentage of the vehicle control. The IC50 value is calculated from the dose-response curve.

Seed 1. Seed Cells in 96-well plate Treat 2. Treat with Flavonoids (24h incubation) Seed->Treat Label 3. Add BrdU Labeling Reagent (2-4h incubation) Treat->Label Fix 4. Fix Cells & Denature DNA Label->Fix Detect 5. Add Anti-BrdU Antibody Fix->Detect Quantify 6. Add Substrate & Measure Absorbance Detect->Quantify Analyze 7. Calculate IC50 Value Quantify->Analyze

Figure 4. Experimental workflow for the BrdU cell proliferation assay.

Cell Cycle Analysis via Flow Cytometry

This technique quantifies the DNA content of individual cells to determine their phase in the cell cycle.

  • Cell Culture and Treatment: Cells are cultured and treated with flavonoids as described above for a set duration (e.g., 24 hours).

  • Harvesting: Both adherent and floating cells are collected to include apoptotic populations.

  • Fixation: Cells are washed and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA in the cell.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.

  • Data Analysis: The data is plotted as a histogram. Cells in G1 phase have a 2n DNA content, cells in G2/M have a 4n DNA content, and cells in S phase have a DNA content between 2n and 4n. The percentage of cells in each phase is calculated using specialized software.

Conclusion

The methylation of flavonoids represents a significant advancement in overcoming the primary obstacle to their clinical use: poor oral bioavailability. Compared to their unmethylated counterparts, this compound and other methoxylated flavonoids exhibit:

  • Dramatically increased metabolic stability and oral absorption.

  • Greater potency in inhibiting the proliferation of cancer cells.

  • Distinct mechanisms of action, such as inducing G1 phase cell cycle arrest.

These properties make methoxylated flavonoids, including this compound, a superior class of compounds for cancer chemoprevention research. Their ability to achieve and maintain therapeutic concentrations in vivo suggests that the potent anticancer effects observed in cell culture studies may be successfully translated into effective preventive and therapeutic strategies for various cancers. Further preclinical and clinical investigations are warranted to fully realize the potential of this promising subclass of natural compounds.

References

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the nuanced world of methoxyflavones reveals that the simple addition of a methoxy group can dramatically alter biological activity, transforming a basic flavone scaffold into a potent anticancer or neuroprotective agent. This guide dissects the structure-activity relationship (SAR) of 4'-Methoxyflavone and related methoxyflavones, offering a comparative analysis of their performance supported by experimental data and detailed protocols. The strategic placement and number of methoxy groups, often in concert with hydroxyl moieties, emerge as critical determinants of their therapeutic potential.

Methoxyflavones, a class of flavonoids characterized by the presence of one or more methoxy (-OCH3) groups, have garnered significant attention in medicinal chemistry for their enhanced metabolic stability and improved membrane permeability compared to their hydroxylated counterparts. These properties often translate to superior bioavailability and, consequently, more potent biological effects. This guide explores the SAR of this fascinating class of compounds, with a particular focus on their anticancer and neuroprotective activities.

Anticancer Activity: A Tale of Position and Synergy

The anticancer effects of methoxyflavones are profoundly influenced by the substitution pattern on the flavone core. The interplay between methoxy and hydroxyl groups is a recurring theme, dictating the potency and mechanism of action against various cancer cell lines.

A key observation is that the presence of a methoxy group at the 4'-position of the B-ring, as seen in this compound, is a favorable feature for anticancer activity. However, the overall activity is often enhanced by the presence of hydroxyl groups on the A-ring. For instance, Acacetin (5,7-dihydroxy-4'-methoxyflavone) demonstrates notable anticancer effects, including the suppression of NF-κB/Akt signaling in prostate cancer cells.[1] This suggests a synergistic relationship where the 4'-methoxy group contributes to favorable pharmacokinetic properties, while the hydroxyl groups at positions 5 and 7 are crucial for interacting with molecular targets.

The degree of methoxylation also plays a critical role. While some level of methoxylation is beneficial, excessive methoxylation can be detrimental to cytotoxic activity. For example, increasing the number of methoxy groups on the A-ring can lead to a decrease in potency.[2][3][4] A balanced lipophilicity, achieved through an optimal combination of methoxy and hydroxyl groups, appears to be essential for effective drug transport and target engagement.[5]

Comparative Anticancer Potency of Methoxyflavones
CompoundStructureCancer Cell LineIC50 (µM)Reference
This compound 4'-OCH3---
Acacetin5,7-diOH, 4'-OCH3DU145 (Prostate)~25 (24h)[2][3]
MCF-7 (Breast)-[2]
Sideritoflavone5,3',4'-triOH, 6,7,8-triOCH3MCF-7 (Breast)4.9 (72h)[2]
Chrysosplenetin5,4'-diOH, 3,6,7,3'-tetraOCH3MCF-7 (Breast)0.3 (72h)[2][3]
Xanthomicrol5,4'-diOH, 6,7,8-triOCH3HCT116 (Colon)>21 (24h)[2]
5,6,7,8,3',4',5'-Heptamethoxyflavone5,6,7,8,3',4',5'-heptaOCH3HCC1954 (Breast)>100[2][3]

Neuroprotective Effects: Beyond Antioxidant Activity

The neuroprotective properties of methoxyflavones are attributed to their ability to counteract oxidative stress, reduce neuroinflammation, and modulate key signaling pathways involved in neuronal survival. This compound and the structurally similar 3',4'-dimethoxyflavone have been identified as novel inhibitors of parthanatos, a form of programmed cell death, by reducing the accumulation of poly (ADP-ribose) polymer.[6][7]

The presence of methoxy groups is thought to enhance the ability of these compounds to cross the blood-brain barrier, a critical hurdle for neurotherapeutics.[8] Once in the central nervous system, they can exert their protective effects through various mechanisms. For example, some polymethoxylated flavones have been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[9] They can also inhibit pro-inflammatory signaling pathways such as the JNK pathway.[9]

Key Neuroprotective Methoxyflavones and their Mechanisms
CompoundStructureProposed Mechanism of ActionReference
This compound 4'-OCH3Inhibition of parthanatos, reduction of poly (ADP-ribose) polymer accumulation[6][7]
3',4'-Dimethoxyflavone3',4'-diOCH3Inhibition of parthanatos, reduction of poly (ADP-ribose) polymer accumulation[6]
NobiletinPolymethoxylatedAntioxidant, anti-inflammatory, regulation of anti-apoptotic mechanisms[9]
TangeretinPolymethoxylatedInhibition of JNK signaling pathway, regulation of Nrf2 signaling pathway[9]
5-Hydroxy-3,7,3',4'-tetramethoxyflavone5-OH, 3,7,3',4'-tetraOCH3Inhibition of glutamate-induced toxicity[10]

Aromatase Inhibition: A Chemopreventive Strategy

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. Several methoxyflavones have demonstrated potent aromatase inhibitory activity. Interestingly, in this context, methylation can sometimes be a bioisosteric replacement for a hydroxyl group without compromising activity, while significantly improving metabolic stability. For example, 7-methoxyflavone and 7,4'-dimethoxyflavone were found to be nearly as potent as their hydroxylated analogs in inhibiting aromatase.[11] This highlights the potential of methylated flavones as orally bioavailable aromatase inhibitors for cancer chemoprevention.[11]

Comparative Aromatase Inhibitory Activity
CompoundStructureIC50 (µM)Reference
Chrysin5,7-diOH4.2[11]
5,7-Dimethoxyflavone5,7-diOCH3123[11]
7-Hydroxyflavone7-OH0.51[11]
7-Methoxyflavone7-OCH3~2-9[11]
7,4'-Dihydroxyflavone7,4'-diOH-[11]
7,4'-Dimethoxyflavone7,4'-diOCH3~2-9[11]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of methoxyflavones on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test methoxyflavone in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Aromatase Inhibition Assay (Fluorometric)

Objective: To determine the IC50 of methoxyflavones against human recombinant aromatase.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer, a solution of human recombinant aromatase, a fluorogenic substrate (e.g., dibenzylfluorescein), and an NADPH-generating system.

  • Compound Preparation: Prepare serial dilutions of the test methoxyflavone in the reaction buffer.

  • Incubation: In a 96-well plate, add the reaction buffer, the NADPH-generating system, and the test compound. Pre-incubate at 37°C.

  • Enzyme Reaction: Initiate the reaction by adding the aromatase enzyme and the fluorogenic substrate. Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH).

  • Fluorescence Measurement: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of aromatase inhibition relative to a control without the inhibitor and determine the IC50 value from a dose-response curve.

Neuroprotection Assay (Against Oxidative Stress)

Objective: To assess the ability of methoxyflavones to protect neuronal cells from oxidative stress-induced cell death.

Protocol:

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) in a suitable culture medium.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test methoxyflavone for a specific duration (e.g., 1-24 hours).

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent (e.g., hydrogen peroxide (H2O2) or glutamate) to induce cell death.

  • Cell Viability Assessment: After the insult, assess cell viability using methods such as the MTT assay, LDH release assay, or by staining with fluorescent dyes like propidium iodide (for dead cells) and Hoechst 33342 (for all cell nuclei).

  • Data Analysis: Quantify the percentage of viable cells in the treated groups compared to the control group (cells exposed to the oxidative agent without the test compound).

Signaling Pathways and Experimental Workflows

The biological activities of methoxyflavones are mediated through their interaction with various intracellular signaling pathways. The following diagrams illustrate some of the key pathways and a general experimental workflow.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation compound Methoxyflavone Synthesis & Characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) compound->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) mechanism->pathway_analysis animal_model Animal Model of Disease (e.g., Xenograft, Neurodegeneration) pathway_analysis->animal_model Lead Compound Identification treatment Treatment with Lead Methoxyflavone animal_model->treatment efficacy Efficacy Assessment (e.g., Tumor size, Behavioral tests) treatment->efficacy toxicity Toxicity Studies treatment->toxicity

General experimental workflow for evaluating methoxyflavones.

NFkB_pathway cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, IL-1β IKK IKK Complex stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits IkB_p P-IκBα IkB->IkB_p NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release proteasome Proteasomal Degradation IkB_p->proteasome Ubiquitination NFkB_nuc Active NF-κB NFkB_active->NFkB_nuc Translocation methoxyflavone Methoxyflavones (e.g., Acacetin) methoxyflavone->IKK Inhibits gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) NFkB_nuc->gene_transcription Promotes

Inhibition of the NF-κB signaling pathway by methoxyflavones.

Nrf2_pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Sequesters Nrf2_active Active Nrf2 Keap1->Nrf2_active Release proteasome Proteasomal Degradation Nrf2_inactive->proteasome Ubiquitination Nrf2_nuc Active Nrf2 Nrf2_active->Nrf2_nuc Translocation methoxyflavone Methoxyflavones methoxyflavone->Keap1 Induces Conformational Change ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to gene_transcription Antioxidant Gene Expression (e.g., HO-1) ARE->gene_transcription Promotes

Activation of the Nrf2 antioxidant pathway by methoxyflavones.

Conclusion

The structure-activity relationship of this compound and its analogs is a compelling area of research with significant therapeutic implications. The strategic placement of methoxy groups, often in combination with hydroxyl moieties, is paramount in dictating their anticancer, neuroprotective, and aromatase inhibitory activities. While the 4'-methoxy substitution is a common feature in many active compounds, the overall substitution pattern must be carefully considered to achieve the desired balance of potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide provide a foundation for researchers to further explore and exploit the therapeutic potential of this versatile class of natural product derivatives. Future studies should focus on elucidating the precise molecular targets and further optimizing the structures to develop novel and effective therapeutic agents.

References

Comparing the metabolic stability of 4'-Methoxyflavone and hydroxyflavones

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of flavonoid research, understanding metabolic stability is paramount for predicting the bioavailability and potential therapeutic efficacy of these compounds. This guide provides a detailed comparison of the metabolic stability of 4'-Methoxyflavone against various hydroxyflavones, supported by experimental data. We delve into the metabolic pathways, enzymatic players, and the resulting pharmacokinetic implications, offering a clear perspective for researchers in drug discovery and development.

Executive Summary

Experimental evidence consistently demonstrates that methoxylation of flavonoid hydroxyl groups significantly enhances metabolic stability. This is primarily achieved by blocking the primary route of metabolism for hydroxyflavones: rapid conjugation through glucuronidation and sulfation. While this compound is more stable than its hydroxylated counterpart, 4'-hydroxyflavone, its stability is notably influenced by the position of the methoxy group. Compared to other methoxyflavones, such as 5,7-dimethoxyflavone, this compound is considered to be one of the less stable fully methylated flavones.[1][2] The primary metabolic fate of this compound is O-demethylation, a process mediated by cytochrome P450 (CYP) enzymes, which converts it back to a hydroxyflavone that can then undergo conjugation.[1][3]

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of this compound in comparison to select hydroxyflavones and other methoxyflavones, as determined by intrinsic clearance (Cl(int)) in human liver microsomes. Lower Cl(int) values are indicative of higher metabolic stability.

CompoundTypeIntrinsic Clearance (Cl(int)) (ml/min/kg)Primary Metabolic Pathway(s)Key Metabolizing Enzymes
This compound Methoxyflavone161O-demethylationCYP1A1, CYP1A2, CYP3A4, CYP1B1, CYP2A13[1][3]
4'-Hydroxyflavone HydroxyflavoneHigh (data not specified, but implied to be rapid)Glucuronidation, Sulfation, OxidationUGTs, SULTs, CYP2A6[2][4][5]
5,7-Dimethoxyflavone Methoxyflavone13O-demethylationCYP1A1, CYP1A2, CYP3A4[1]
5-Methoxyflavone Methoxyflavone18O-demethylationCYP1A1, CYP1A2, CYP3A4[1]
Tectochrysin (5-hydroxy-7-methoxyflavone) Partially Methylated283Glucuronidation, Sulfation, O-demethylationUGTs, SULTs, CYPs[1]
Kaempferide (3,5,7-trihydroxy-4'-methoxyflavone) Partially Methylated82Glucuronidation, Sulfation, O-demethylationUGTs, SULTs, CYPs[1]
7-Hydroxyflavone HydroxyflavoneHigh (rapidly metabolized)Sulfation, GlucuronidationSULTs, UGTs[2][5]
Chrysin (5,7-Dihydroxyflavone) HydroxyflavoneHigh (rapidly metabolized)GlucuronidationUGTs[2]
Apigenin (5,7,4'-Trihydroxyflavone) HydroxyflavoneHigh (rapidly metabolized)GlucuronidationUGTs[2]

Metabolic Pathways: A Tale of Two Moieties

The fundamental difference in the metabolic stability between this compound and hydroxyflavones lies in their susceptibility to Phase I and Phase II metabolism.

Hydroxyflavones possess free hydroxyl groups that are readily targeted by Phase II conjugating enzymes, primarily UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). This results in the formation of water-soluble glucuronide and sulfate conjugates that are rapidly excreted.[2][5] While they can also be substrates for Phase I oxidation by CYPs, conjugation is typically the dominant and faster metabolic route.[6]

This compound , lacking a free hydroxyl group at the 4'-position, is shielded from direct conjugation. Its metabolic journey predominantly begins with Phase I O-demethylation, catalyzed by CYP enzymes, to yield 4'-hydroxyflavone.[1][3] This initial, rate-limiting oxidative step is slower than direct conjugation, contributing to the higher metabolic stability of methoxyflavones. Once demethylated, the resulting hydroxyflavone is then susceptible to rapid conjugation.[1]

Metabolic_Pathway_Comparison cluster_0 Hydroxyflavone Metabolism cluster_1 This compound Metabolism H Hydroxyflavone H_conj Glucuronide/Sulfate Conjugates H->H_conj Phase II (UGTs, SULTs) (Major, Rapid) H_ox Oxidized Metabolites H->H_ox Phase I (CYPs) (Minor) H_ex Rapid Excretion H_conj->H_ex H_ox->H_conj M This compound M_demeth 4'-Hydroxyflavone M->M_demeth Phase I (CYPs) O-demethylation (Rate-limiting) M_conj Glucuronide/Sulfate Conjugates M_demeth->M_conj Phase II (UGTs, SULTs) (Rapid) M_ex Excretion M_conj->M_ex

Metabolic pathways of hydroxyflavones vs. This compound.

Experimental Protocols

The metabolic stability data presented in this guide are primarily derived from in vitro assays using human liver subcellular fractions. A general methodology is outlined below.

Objective: To determine the rate of disappearance of the test compound in the presence of metabolically active liver fractions.

Materials:

  • Test Compounds: this compound, various hydroxyflavones.

  • Enzyme Source: Human liver microsomes (HLM) or S9 fraction.[1] HLMs are rich in CYP enzymes (Phase I), while the S9 fraction contains both microsomal and cytosolic enzymes, including UGTs and SULTs (Phase I and II).[1][7]

  • Cofactors:

    • For Phase I (Oxidation): NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[8]

    • For Phase II (Conjugation): UDPGA (for glucuronidation) and PAPS (for sulfation), typically with the S9 fraction.[1]

  • Buffer: Potassium phosphate buffer (pH 7.4).

  • Analytical System: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification of the parent compound.[3][4][9]

Procedure:

  • Incubation: The test compound is incubated with the enzyme source (e.g., HLM) and cofactors in the buffer at 37°C.[8]

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins.[10]

  • Sample Preparation: Samples are centrifuged to remove precipitated proteins, and the supernatant is collected for analysis.

  • Quantification: The concentration of the remaining parent compound in each sample is determined by LC-MS/MS.[8][9]

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this plot is used to calculate the half-life (t1/2) and subsequently the intrinsic clearance (Cl(int)).[8]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Incubation Mixture: - Test Compound - Human Liver Microsomes - Buffer (pH 7.4) react1 Initiate Reaction by adding NADPH prep1->react1 react2 Incubate at 37°C react1->react2 react3 Take Aliquots at Multiple Time Points react2->react3 react4 Quench Reaction with Cold Acetonitrile react3->react4 analysis1 Centrifuge and Collect Supernatant react4->analysis1 analysis2 Quantify Parent Compound via LC-MS/MS analysis1->analysis2 analysis3 Calculate t1/2 and Intrinsic Clearance (Clint) analysis2->analysis3

References

Cross-Validation of Analytical Methods for 4'-Methoxyflavone Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of flavonoids, the accurate and precise quantification of 4'-Methoxyflavone is paramount for pharmacokinetic analysis, quality control of natural products, and the development of novel therapeutics. The selection of an appropriate analytical method is a critical decision that influences the reliability and validity of experimental data. This guide provides a comprehensive cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This publication offers a comparative analysis of these methods, supported by a summary of key performance parameters and detailed experimental protocols. The objective is to furnish researchers with the necessary information to select the most suitable analytical technique based on their specific research requirements, including sensitivity, selectivity, and sample throughput.

Comparative Analysis of Analytical Methods

The choice of an analytical technique for the quantification of this compound is contingent upon the specific demands of the study. While HPLC-UV offers a robust and cost-effective solution for routine analysis, UPLC-PDA provides faster analysis times and improved resolution. For applications requiring the highest sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS stands as the gold standard.

Parameter HPLC-UV UPLC-PDA LC-MS/MS
Linearity (r²) >0.999>0.999>0.999
Limit of Detection (LOD) ng/mL rangeSub-ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangeng/mL rangepg/mL range
Precision (RSD%) < 5%< 3%< 2%
Accuracy (Recovery %) 95-105%97-103%98-102%
Analysis Time 15-30 min5-10 min3-8 min
Selectivity ModerateGoodExcellent
Cost LowModerateHigh

Experimental Workflows and Signaling Pathways

The successful implementation of any analytical method relies on a well-defined workflow. The following diagram illustrates a general workflow for the cross-validation of analytical methods for this compound quantification.

cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation stock Stock Solution (this compound) cal_standards Calibration Standards stock->cal_standards qc_samples QC Samples stock->qc_samples hplc HPLC-UV cal_standards->hplc uplc UPLC-PDA cal_standards->uplc lcms LC-MS/MS cal_standards->lcms qc_samples->hplc qc_samples->uplc qc_samples->lcms sample_prep Sample Extraction sample_prep->hplc sample_prep->uplc sample_prep->lcms linearity Linearity hplc->linearity precision Precision hplc->precision accuracy Accuracy hplc->accuracy lod_loq LOD & LOQ hplc->lod_loq selectivity Selectivity hplc->selectivity uplc->linearity uplc->precision uplc->accuracy uplc->lod_loq uplc->selectivity lcms->linearity lcms->precision lcms->accuracy lcms->lod_loq lcms->selectivity data_comp Data Comparison linearity->data_comp precision->data_comp accuracy->data_comp lod_loq->data_comp selectivity->data_comp

Workflow for analytical method cross-validation.

Detailed Experimental Protocols

HPLC-UV Method

This method is suitable for the routine quantification of this compound in herbal extracts and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a concentration within the calibration range.

UPLC-PDA Method

This method offers faster analysis times and higher resolution, making it suitable for high-throughput screening and analysis of complex mixtures.

  • Instrumentation: An ultra-performance liquid chromatography system with a binary solvent manager, sample manager, column heater, and photodiode array detector.

  • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: PDA detection from 200-400 nm, with quantification at 320 nm.

  • Injection Volume: 2 µL.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with dilutions to accommodate the higher sensitivity of the UPLC system.

LC-MS/MS Method

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma and tissue homogenates.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution similar to the UPLC-PDA method.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI positive.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and an appropriate internal standard. For this compound (MW: 252.26), a potential transition could be m/z 253.1 → 210.1.

  • Standard and Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required. Briefly, to 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex, centrifuge, and inject the supernatant.

Conclusion

The cross-validation of these analytical methods demonstrates that while all three are capable of quantifying this compound, the optimal choice is application-dependent. HPLC-UV provides a reliable and economical option for routine analysis of less complex samples. UPLC-PDA offers significant advantages in terms of speed and resolution. For bioanalytical applications requiring the utmost sensitivity and selectivity, LC-MS/MS is the unequivocal choice. Researchers should carefully consider the specific requirements of their studies to select the most appropriate and efficient analytical method.

A Comparative Guide to PARP Inhibitors: Evaluating the In Vivo Efficacy of 4'-Methoxyflavone Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of the novel investigational PARP inhibitor, 4'-Methoxyflavone, against established and clinically approved PARP inhibitors. This document summarizes key experimental data, details methodologies from cited studies, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. This guide evaluates the current landscape of PARP inhibitors by comparing the in vivo efficacy of established drugs—Olaparib, Rucaparib, Talazoparib, Niraparib, and Veliparib—with the emerging data on this compound.

A significant data gap exists for this compound, with no direct in vivo studies assessing its anti-cancer efficacy as a PARP inhibitor. Its inclusion in this comparison is based on in vitro evidence of PARP inhibition in a neuroprotective context. Data for the structurally related compound, acacetin (5,7-dihydroxy-4'-methoxyflavone), is presented to offer a preliminary and indirect glimpse into the potential anti-tumor activities of this class of flavonoids, warranting further investigation. In contrast, the established PARP inhibitors have a wealth of publicly available in vivo data, demonstrating significant tumor growth inhibition and survival benefits across a range of cancer models.

Comparative Analysis of In Vivo Efficacy

The following table summarizes the in vivo efficacy of various PARP inhibitors based on published preclinical studies. It is important to note the absence of direct anti-cancer in vivo data for this compound.

InhibitorCancer ModelAnimal ModelDosing RegimenKey Outcomes
This compound Not availableNot availableNot availableNo direct in vivo anti-cancer efficacy data available. In vitro studies show inhibition of PARP-1-mediated cell death (parthanatos) and reduction of poly (ADP-ribose) polymer accumulation.
Acacetin (related flavone) Prostate Cancer (DU145 xenograft)Nude mice50 mg/kgSignificant reduction in tumor size and weight.[1][2][3]
Olaparib BRCA2-mutated Ovarian Cancer (patient-derived xenograft)MiceNot specifiedGreatly inhibited tumor growth, both alone and in combination with carboplatin.[4]
Pediatric Solid Tumors (xenografts)MiceNot specifiedInhibited PAR activity by 88% to 100% as a single agent.[5]
High-Grade Serous Ovarian Cancer (patient-derived xenografts)Immunocompromised miceUp to 100 mg/kg, orally, dailySynergistic activity with HSP90 inhibitor AT13387, inhibiting tumor growth in 8 of 14 PDX models.[6]
Rucaparib Capan-1 (BRCA2 mutant) Pancreatic Cancer XenograftMice150 mg/kg, orally, once weeklyAs effective as 10 mg/kg intraperitoneally daily for 5 days/week in delaying tumor growth.[7]
MDA-MB-436 (BRCA1 mutant) Breast Cancer XenograftMice15, 50, and 150 mg/kg, twice dailyDose-dependent and statistically significant tumor growth inhibition.[8]
Talazoparib Small Cell Lung Cancer (patient-derived xenograft)Mice0.2 mg/kgCaused tumor growth inhibition in combination with ionizing radiation.[9]
BRCA1-deficient Breast Cancer XenograftMiceNot specified (twice daily dosing)Resulted in complete tumor growth inhibition in all mice up to 5 weeks after treatment discontinuation.
Niraparib BRCA-mutant Triple-Negative Breast Cancer (intracranial model)MiceNot specified (daily)Increased median survival and decreased tumor burden in the MDA-MB-436 model.[1]
High-Grade Serous Ovarian Carcinoma (patient-derived xenograft)Mice50 mg/kg/day (maintenance)Delayed progression in a BRCA2-deficient PDX model.[2]
Veliparib BRCA-mutated Ovarian CancerPatients (Phase II)400 mg, twice daily26% overall response rate.
Metastatic Pancreatic CancerPatients (Phase I/II)200 mg, twice daily (with FOLFOX)Tolerable, with evidence of clinical activity.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for the assessment of PARP inhibitors in preclinical cancer models.

General Xenograft Tumor Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., DU145 prostate cancer, Capan-1 pancreatic cancer) are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.[5]

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a sterile medium or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The PARP inhibitor is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection). The vehicle used for the control group is administered in parallel.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight (as a measure of toxicity), overall survival, and analysis of biomarkers from tumor tissue at the end of the study.[1][4]

  • Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to determine the significance of the observed differences between treatment and control groups.

Patient-Derived Xenograft (PDX) Model Protocol
  • Tumor Acquisition: Fresh tumor tissue is obtained from patients with informed consent and under IRB approval.[6]

  • Implantation: Small fragments of the tumor tissue are surgically implanted subcutaneously or orthotopically into immunocompromised mice.

  • Passaging: Once the tumors are established and grow to a certain size, they can be serially passaged into new cohorts of mice for expansion and subsequent drug testing.

  • Drug Efficacy Studies: Similar to cell line-derived xenografts, once tumors are established in a cohort of mice, they are randomized into treatment and control groups to evaluate the efficacy of the PARP inhibitor.[2][6]

Visualizing the Science

PARP Signaling Pathway and Inhibition

The following diagram illustrates the central role of PARP enzymes in DNA single-strand break repair and how PARP inhibitors induce synthetic lethality in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations.

PARP_Signaling_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with HRR Deficiency (e.g., BRCA mutation) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB PAR Poly(ADP-ribose) (PAR) synthesis PARP->PAR Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR DSB_Repair DSB Repair HRR->DSB_Repair DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP (Inhibited) DNA_SSB_C->PARP_C PARP_I PARP Inhibitor PARP_I->PARP_C Inhibits Unrepaired_SSB Unrepaired SSB PARP_C->Unrepaired_SSB Leads to Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DNA_DSB_C DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB_C HRR_Deficient Deficient HRR DNA_DSB_C->HRR_Deficient Cell_Death Cell Death (Synthetic Lethality) HRR_Deficient->Cell_Death Results in

Caption: PARP inhibition leads to synthetic lethality in HRR-deficient cancer cells.

Preclinical In Vivo Evaluation Workflow for a PARP Inhibitor

This diagram outlines the typical workflow for the preclinical in vivo assessment of a novel PARP inhibitor.

Preclinical_Workflow start Candidate PARP Inhibitor Identified in_vitro In Vitro Characterization (PARP activity, cell viability) start->in_vitro mTD Maximum Tolerated Dose (MTD) Study in_vitro->mTD pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies mTD->pk_pd efficacy Efficacy Studies in Xenograft/PDX Models pk_pd->efficacy data_analysis Data Analysis & Interpretation efficacy->data_analysis go_nogo Go/No-Go Decision for Clinical Trials data_analysis->go_nogo end IND-Enabling Studies go_nogo->end Go

Caption: A streamlined workflow for the preclinical in vivo testing of a new PARP inhibitor.

Conclusion

The landscape of PARP inhibitors is well-established, with several drugs demonstrating robust in vivo efficacy and translating into clinical benefits for patients. While this compound has shown promise in in vitro studies as a PARP inhibitor in a non-cancer context, a significant lack of in vivo anti-cancer data prevents a direct comparison with approved therapeutics. The anti-tumor activity of the related compound, acacetin, suggests that flavonoids as a class may hold potential as anti-cancer agents, but dedicated in vivo studies on this compound are imperative to ascertain its true potential as a PARP-targeting oncology therapeutic. Future research should focus on evaluating the in vivo efficacy, pharmacokinetics, and safety profile of this compound in relevant preclinical cancer models to determine if it warrants further development.

References

A Comparative Analysis of 4'-Methoxyflavone Oxidation by CYP1B1 and CYP2A13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the oxidation of 4'-Methoxyflavone by two key cytochrome P450 enzymes, CYP1B1 and CYP2A13. The following sections present a comprehensive overview of their metabolic activities, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways.

Executive Summary

CYP1B1 and CYP2A13 both metabolize this compound, primarily through O-demethylation to form 4'-hydroxyflavone, which is subsequently metabolized to 3',4'-dihydroxyflavone. Notably, CYP1B1 demonstrates significantly higher catalytic activity for these reactions compared to CYP2A13. While both enzymes can produce ring-oxidized metabolites, this is a minor pathway. The differential metabolism of this compound by these enzymes has implications for its biological activity, as the resulting metabolites are known to modulate key cellular signaling pathways, including those involved in inflammation and cell survival.

Data Presentation: Quantitative Comparison of Enzyme Activity

The following table summarizes the metabolic turnover rates for the oxidation of this compound by recombinant human CYP1B1 and CYP2A13.

SubstrateEnzymeProductTurnover Rate (nmol/min/nmol P450)
This compoundCYP1B14'-Hydroxyflavone3.2[1]
CYP2A134'-Hydroxyflavone1.1[1]
This compoundCYP1B13',4'-Dihydroxyflavone3.2[1]
CYP2A133',4'-Dihydroxyflavone0.33[1]

Experimental Protocols

This section details the methodology for a typical in vitro experiment to assess the metabolism of this compound by recombinant CYP1B1 and CYP2A13.

1. Materials and Reagents:

  • Recombinant human CYP1B1 and CYP2A13 enzymes (expressed in E. coli or baculovirus-infected insect cells)

  • NADPH-generating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • This compound (substrate)

  • 4'-Hydroxyflavone and 3',4'-Dihydroxyflavone (metabolite standards)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

2. Incubation Procedure:

  • Prepare a reaction mixture containing the recombinant CYP enzyme (e.g., 10 pmol), potassium phosphate buffer, and this compound (substrate concentration can be varied to determine kinetic parameters).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH-generating system.

  • Incubate at 37°C for a specified time (e.g., 30 minutes). The reaction time should be within the linear range of metabolite formation.[1]

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the mixture to pellet the protein.

  • Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect and quantify the parent compound (this compound) and its metabolites (4'-hydroxyflavone and 3',4'-dihydroxyflavone). Specific precursor-to-product ion transitions for each analyte should be optimized.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro metabolism assay.

experimental_workflow cluster_preparation Reaction Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Analysis Reagents Prepare Reaction Mixture (CYP Enzyme, Buffer, 4'-MF) Preincubation Pre-incubate (37°C, 5 min) Reagents->Preincubation Initiation Initiate with NADPH System Preincubation->Initiation Incubation Incubate (37°C, 30 min) Initiation->Incubation Termination Terminate Reaction (Acetonitrile + IS) Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS

In vitro metabolism experimental workflow.

Metabolic Pathway of this compound

This diagram shows the primary metabolic conversion of this compound by CYP1B1 and CYP2A13.

metabolic_pathway MF This compound OHF 4'-Hydroxyflavone MF->OHF O-demethylation (CYP1B1, CYP2A13) diOHF 3',4'-Dihydroxyflavone OHF->diOHF Hydroxylation (CYP1B1, CYP2A13) signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Pro-inflammatory Signaling Cascades cluster_response Cellular Response LPS LPS MAPK MAPK Pathway (p38, JNK, ERK) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation NFkB->Inflammation Metabolite 3',4'-Dihydroxyflavone Metabolite->MAPK Metabolite->NFkB

References

The Oral Bioavailability Challenge of Methoxyflavones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are increasingly interested in the therapeutic potential of methoxyflavones, a class of flavonoids characterized by the presence of one or more methoxy groups. However, their clinical translation is often hampered by low oral bioavailability. This guide provides a comparative analysis of the oral bioavailability of different methoxyflavone derivatives, supported by experimental data, to aid in the development of more effective therapeutic strategies.

Methoxyflavones, naturally occurring in various plants, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Despite their promise, their inherent lipophilicity and poor aqueous solubility contribute to limited absorption from the gastrointestinal tract, representing a significant hurdle for their use as oral therapeutic agents. This report synthesizes available data on the oral bioavailability of several methoxyflavone derivatives and explores strategies to enhance their systemic exposure.

Comparative Pharmacokinetic Parameters of Methoxyflavone Derivatives

The oral bioavailability of different methoxyflavones and their derivatives has been evaluated in various preclinical models. The following table summarizes key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which reflects the total drug exposure.

Methoxyflavone DerivativeAnimal ModelFormulationDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability Increase (fold)
3,5,7,3′,4′-Pentamethoxyflavone (PMF)RoosterEthanolic Extract100 mg/kg0.341.172.62-
150 mg/kg0.501.502.89-
200 mg/kg0.541.833.06-
RatPropylene Glycol Solution50 mg/kg---1 (Reference)
SMEDDS50 mg/kg---25.38
2-HP-β-CD Complex50 mg/kg---21.63
5,7-Dimethoxyflavone (DMF)RoosterEthanolic Extract100 mg/kg0.641.501.02-
150 mg/kg0.811.171.55-
200 mg/kg0.831.171.68-
RatPropylene Glycol Solution50 mg/kg---1 (Reference)
SMEDDS50 mg/kg---26.01
2-HP-β-CD Complex50 mg/kg---22.90
5,7,4′-Trimethoxyflavone (TMF)RoosterEthanolic Extract100 mg/kg0.451.501.20-
150 mg/kg0.621.171.38-
200 mg/kg0.651.171.45-
RatPropylene Glycol Solution50 mg/kg---1 (Reference)
SMEDDS50 mg/kg---42.00
2-HP-β-CD Complex50 mg/kg---34.20

Data for roosters were extracted from a study on Kaempferia parviflora extract.[1] Data for rats were from a study evaluating novel formulations to enhance oral delivery of Kaempferia parviflora methoxyflavones.[2] SMEDDS: Self-microemulsifying drug delivery system; 2-HP-β-CD: 2-hydroxypropyl-β-cyclodextrin.

Permeability of Polymethoxyflavones and Their Derivatives

The permeability of a compound across the intestinal epithelium is a critical determinant of its oral absorption. The Caco-2 cell monolayer model is a widely accepted in vitro tool to predict human intestinal permeability. A study investigating various polymethoxyflavones (PMFs) and their derivatives revealed high permeability for all tested compounds, suggesting that poor solubility is the primary barrier to their oral bioavailability.[3]

CompoundApparent Permeability Coefficient (Papp) (AP to BL) (cm/s)
Sinensetin (SIN)High
5-Demethylsinensetin (5-OHSIN)Moderate
5-Acetylsinensetin (5-AcSIN)High
3,5,6,7,8,3′,4′-Heptamethoxyflavone (HeptaMF)High
5-Hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5-OHHeptaMF)Moderate
5-Acetyl-3,6,7,8,3′,4′-hexamethoxyflavone (5-AcHeptaMF)Moderate

Permeability was assessed using a Caco-2 cell monolayer transport model.[3] "High" and "Moderate" are qualitative descriptors based on the study's findings, which indicated that PMFs had the greatest permeability, followed by their 5-acetyl and 5-hydroxylated derivatives.

Experimental Protocols

In Vivo Pharmacokinetic Study in Roosters[1]
  • Animals: Thai native roosters were used for the study.

  • Dosing: A Kaempferia parviflora ethanolic extract was administered orally at doses of 100, 150, and 200 mg/kg.

  • Blood Sampling: Blood samples were collected at predetermined time points after administration.

  • Sample Preparation: Plasma was separated, and methoxyflavones (PMF, DMF, and TMF) were extracted using acetonitrile.

  • Analytical Method: The concentrations of the methoxyflavones in plasma were quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated from the plasma concentration-time profiles.

In Vivo Bioavailability Study in Rats[2]
  • Animals: Male Wistar rats were used.

  • Formulations: Methoxyflavones from Kaempferia parviflora were administered in three different formulations: a propylene glycol solution, a self-microemulsifying drug delivery system (SMEDDS), and a complex with 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD).

  • Dosing: A single oral dose of 50 mg/kg of the extract was administered.

  • Blood Sampling and Analysis: Blood samples were collected at various time points, and plasma concentrations of PMF, TMF, and DMF were determined by a validated analytical method.

  • Bioavailability Calculation: The relative oral bioavailability was calculated by comparing the AUC of the SMEDDS and 2-HP-β-CD formulations to that of the propylene glycol solution.

Caco-2 Cell Permeability Assay[3]
  • Cell Culture: Caco-2 cells were cultured on Transwell inserts to form a confluent monolayer, mimicking the intestinal barrier.

  • Transport Study: The test compounds (PMFs and their derivatives) were added to the apical (AP) side of the monolayer. Samples were collected from the basolateral (BL) side at various time intervals to determine the amount of compound that permeated the cell layer. Transport from the BL to the AP side was also measured to assess efflux.

  • Analysis: The concentration of the compounds in the collected samples was quantified by a suitable analytical method.

  • Permeability Calculation: The apparent permeability coefficient (Papp) was calculated to quantify the rate of transport across the Caco-2 cell monolayer.

Methoxyflavone Signaling Pathways and Bioavailability Enhancement Workflow

The biological effects of methoxyflavones are often mediated through their interaction with various cellular signaling pathways. Furthermore, overcoming their low oral bioavailability is a key step in their development as therapeutic agents.

cluster_0 Methoxyflavone Signaling Pathways cluster_1 Oral Bioavailability Enhancement Workflow MF Methoxyflavone PI3K_AKT PI3K/AKT Pathway MF->PI3K_AKT Inhibition MAPK MAPK Pathway MF->MAPK Modulation NFkB NF-κB Pathway MF->NFkB Inhibition CellCycle Cell Cycle Regulation PI3K_AKT->CellCycle Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation Initial Poorly Soluble Methoxyflavone Formulation Formulation Strategies Initial->Formulation SMEDDS SMEDDS Formulation->SMEDDS Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin Nanoparticles Nanoparticles Formulation->Nanoparticles Dissolution Improved Dissolution SMEDDS->Dissolution Cyclodextrin->Dissolution Nanoparticles->Dissolution Absorption Increased Oral Absorption Dissolution->Absorption Permeability Enhanced Permeability Permeability->Absorption Bioavailability Enhanced Oral Bioavailability Absorption->Bioavailability

References

Side-by-side comparison of 4'-Methoxyflavone and Tangeretin in prostate cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the documented effects of two flavonoids, 4'-Methoxyflavone and Tangeretin, on prostate cancer cells. While extensive research is available for Tangeretin, data specifically investigating this compound in the context of prostate cancer is limited. This comparison summarizes the existing experimental data for Tangeretin and contextualizes the potential activity of this compound by including information on the structurally related compound, Acacetin.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on Tangeretin and Acacetin in various prostate cancer cell lines.

Table 1: Effects on Cell Viability (IC50 Values)

CompoundCell LineIncubation TimeIC50 Value (µM)
Tangeretin PC-372h75[1]
LNCaP72h~65[1]
Acacetin (5,7-dihydroxy-4'-methoxyflavone) DU14548h~25[2]

Table 2: Induction of Apoptosis

CompoundCell LineMethodKey Findings
Tangeretin PC-3, LNCaPssDNA Apoptosis ELISADose-dependent increase in apoptosis. ~3-fold increase at 50 µM and ~6.4-fold increase at 75 µM in PC-3 cells.[1]
PC-3, LNCaP, DU145Not SpecifiedIncreased expression of pro-apoptotic proteins (Bax, Bad, Caspase-3) and decreased expression of anti-apoptotic proteins (Bcl-2, Bcl-xL).[3]
Acacetin (5,7-dihydroxy-4'-methoxyflavone) DU145Flow Cytometry (Annexin V/PI)Dose-dependent increase in early and late apoptotic cells.[2]
DU145Western BlotIncreased Bax expression and decreased XIAP, COX-2, and Bcl-2 levels.[4]

Signaling Pathways

Tangeretin

Tangeretin has been shown to modulate several key signaling pathways implicated in prostate cancer progression. A primary target is the PI3K/Akt/mTOR pathway , which is crucial for cell survival, proliferation, and resistance to apoptosis.[5][6] Studies have demonstrated that Tangeretin can inhibit the phosphorylation of Akt and mTOR in prostate cancer cells, leading to downstream effects on cell growth and survival.[1]

Furthermore, Tangeretin has been observed to affect the androgen receptor (AR) signaling pathway .[3] It can inhibit the expression of the androgen receptor and prostate-specific antigen (PSA), which are critical drivers in a significant subset of prostate cancers.[3] The compound also appears to modulate the Notch signaling pathway , which is involved in cell fate determination and proliferation.[3]

Tangeretin_Signaling_Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_AR Androgen Receptor Pathway cluster_Notch Notch Pathway cluster_Outcomes Cellular Outcomes Tangeretin Tangeretin PI3K PI3K Tangeretin->PI3K Inhibits AR Androgen Receptor Tangeretin->AR Inhibits Notch1 Notch1 Tangeretin->Notch1 Inhibits Apoptosis Apoptosis Tangeretin->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation / Survival mTOR->Proliferation Promotes PSA PSA AR->PSA PSA->Proliferation Promotes Jagged1 Jagged1 Jagged1->Proliferation Promotes

This compound

As of the latest available research, there are no specific studies detailing the signaling pathways affected by this compound in prostate cancer cells. However, studies on the structurally similar compound, Acacetin (5,7-dihydroxy-4'-methoxyflavone) , have shown that it targets the Akt and NF-κB signaling pathways in DU145 prostate cancer cells.[2][4] Acacetin was found to inhibit the phosphorylation of IκBα and NF-κB, leading to reduced levels of anti-apoptotic proteins like Bcl-2 and XIAP.[2][4]

Acacetin_Signaling_Pathway cluster_Akt_NFkB Akt/NF-κB Pathway cluster_AntiApoptotic Anti-Apoptotic Proteins cluster_Outcomes Cellular Outcomes Acacetin Acacetin (5,7-dihydroxy-4'-methoxyflavone) Akt_p p-Akt Acacetin->Akt_p Inhibits Apoptosis Apoptosis Acacetin->Apoptosis Induces IκBα_p p-IκBα Akt_p->IκBα_p NFκB_p p-NF-κB IκBα_p->NFκB_p Bcl2 Bcl-2 NFκB_p->Bcl2 Upregulates XIAP XIAP NFκB_p->XIAP Upregulates Survival Cell Survival Bcl2->Survival Promotes XIAP->Survival Promotes

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow A 1. Seed prostate cancer cells in a 96-well plate B 2. Treat cells with varying concentrations of flavonoid A->B C 3. Incubate for a specified duration (e.g., 24, 48, 72h) B->C D 4. Add MTT solution to each well and incubate C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals D->E F 6. Measure absorbance at ~570 nm E->F

Protocol Steps:

  • Cell Seeding: Prostate cancer cells (e.g., PC-3, LNCaP, DU145) are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Tangeretin) or vehicle control.

  • Incubation: The plate is incubated for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for another 2-4 hours at 37°C.

  • Solubilization: The medium is removed, and a solubilizing agent such as DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the control.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow A 1. Treat prostate cancer cells with flavonoid B 2. Harvest and wash cells with PBS A->B C 3. Resuspend cells in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Protocol Steps:

  • Cell Treatment: Prostate cancer cells are treated with the desired concentrations of the flavonoid for a specified time.

  • Cell Harvesting: Adherent cells are detached, and both floating and adherent cells are collected. The cells are then washed with cold PBS.

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.

  • Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample.

Western_Blot_Workflow A 1. Treat cells and prepare protein lysates B 2. Quantify protein concentration (e.g., BCA assay) A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a membrane (e.g., PVDF) C->D E 5. Block membrane and incubate with primary antibody D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Detect signal using chemiluminescence F->G

Protocol Steps:

  • Lysate Preparation: After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal with an imaging system.

Conclusion and Future Directions

The available evidence strongly suggests that Tangeretin is a promising natural compound for targeting prostate cancer. It exhibits potent anti-proliferative and pro-apoptotic effects, mediated through the modulation of critical signaling pathways such as PI3K/Akt/mTOR and androgen receptor signaling.

Future research should focus on:

  • Evaluating the cytotoxic and pro-apoptotic effects of this compound in a panel of prostate cancer cell lines (PC-3, LNCaP, DU145).

  • Determining the IC50 values of this compound to allow for a direct comparison of potency with Tangeretin.

  • Investigating the impact of this compound on key signaling pathways, such as the PI3K/Akt and androgen receptor pathways, in prostate cancer cells.

  • Conducting direct side-by-side comparative studies of this compound and Tangeretin to elucidate their relative efficacy and mechanisms of action.

Such studies will be crucial in determining the potential of this compound as a therapeutic agent for prostate cancer and in understanding the structure-activity relationships of methoxyflavones in this context.

References

Safety Operating Guide

Proper Disposal of 4'-Methoxyflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical compounds like 4'-Methoxyflavone are critical for ensuring personnel safety and environmental compliance. This guide outlines the essential procedures for the proper disposal of this compound, emphasizing adherence to institutional and regulatory protocols.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. While some safety data sheets for similar compounds may not classify them as hazardous, others indicate that this compound can be harmful if swallowed[1]. Therefore, standard laboratory safety precautions should be strictly observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use suitable chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is mandatory.

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood. If there is a risk of generating dust, a respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash[2][3].

  • Waste Identification and Collection:

    • Collect all waste containing this compound, including unused product, contaminated materials (e.g., weigh boats, pipette tips), and rinsate from cleaning contaminated glassware.

    • Follow your institution's guidelines for segregating chemical waste. For instance, keep it separate from incompatible materials[4][5].

  • Labeling and Storage:

    • Use a compatible, leak-proof container for waste collection[6].

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound"[2][3]. If it is a mixture, list all components and their approximate percentages[2].

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat and direct sunlight, until collection[3][4].

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste[2][3][7]. They will provide specific instructions for collection and disposal in accordance with local, state, and federal regulations[2][3].

  • Empty Container Disposal:

    • Thoroughly rinse empty this compound containers with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous waste[3][6].

    • After triple rinsing, deface or remove the original label and dispose of the container according to your institution's procedures for clean glassware or plastic[4][6].

Hazard and Safety Data Summary

PropertyInformationSource
GHS Classification Acute toxicity, Oral (Category 4)[1]
Hazard Statement H302: Harmful if swallowed[1]
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat[3][8][9]
Handling Use in a well-ventilated area or fume hood[3][8][9]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place[8][10]

Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty Container? start->empty_container Is it an empty container? collect Collect Waste in a Compatible, Labeled Container ppe->collect labeling Label as 'Hazardous Waste' with Chemical Name and Contents collect->labeling storage Store in a Designated Secure Area labeling->storage contact_ehs Contact Institutional EHS for Pickup and Disposal storage->contact_ehs disposal EHS Manages Final Disposal According to Regulations contact_ehs->disposal empty_container->collect No triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->collect

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4'-Methoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard and Safety Data

While specific occupational exposure limits for 4'-Methoxyflavone have not been established, the available data indicates potential hazards. The Globally Harmonized System (GHS) classification for this compound indicates it is harmful if swallowed[1][2]. It is prudent to treat this compound as potentially irritating to the eyes and skin and to minimize exposure.

Data PointInformation
GHS Hazard Statement H302: Harmful if swallowed[1][2].
Precautionary Statements P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant[1][2][3][4].
Physical State Solid, powder/crystal[2][5].
Appearance White to light yellow or green[2].

Operational Plan for Safe Handling

A systematic approach is crucial to minimize risk when working with this compound.

1. Pre-Handling Preparations:

  • Consult SDS of Similar Compounds: Review the SDS for structurally related compounds such as 5,7-Dihydroxy-4'-methoxyisoflavone or 3-Hydroxy-4'-methoxyflavone for general safety precautions[5][6][7].

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly[8][9].

  • PPE Assembly: Gather all necessary Personal Protective Equipment (PPE) as outlined in the table below.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station[7][10].

  • Waste Container: Prepare a designated, clearly labeled hazardous waste container for this compound waste[8][9].

2. Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves. Double gloving is recommended[9][11].To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles[5][8][10].To protect eyes from airborne particles and splashes.
Body Protection A fully buttoned laboratory coat[8][11].To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling outside a fume hood, especially if dust is generated[8][10][11]. Consult with your EHS department.To prevent inhalation of fine particles.
Foot Protection Closed-toe shoes[11].To protect feet from spills.

3. Handling Procedures (inside a chemical fume hood):

  • Don all required PPE before handling the compound[9].

  • To avoid generating dust, carefully weigh the desired amount of this compound on a weigh boat[9].

  • When dissolving, add the solvent to the solid material slowly to prevent splashing[9].

  • Keep the container with this compound closed when not in use.

4. Post-Handling and Cleanup:

  • Decontaminate all surfaces that may have come into contact with the chemical. Use an appropriate solvent (e.g., ethanol) followed by soap and water[9].

  • Dispose of all contaminated materials, including gloves and weigh boats, in the designated hazardous waste container[9].

  • Remove PPE in the correct order to avoid cross-contamination (gloves last).

  • Wash hands thoroughly with soap and water after removing PPE[3][4][9].

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area[3][5].

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.

1. Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container[8][9].

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS department[9].

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. After cleaning, deface the original label and dispose of the container according to institutional protocols for clean glassware or plastic[8].

2. Waste Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound"[8][9].

  • Indicate the primary hazard(s) (e.g., "Toxic")[9].

  • List all components of a waste mixture if applicable[8].

3. Storage and Disposal:

  • Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from heat and direct sunlight[8].

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste[8][9]. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_sds Consult SDS of Similar Compounds prep_hood Verify Fume Hood prep_ppe Assemble PPE prep_emergency Locate Emergency Equipment prep_waste Prepare Waste Container handling_don Don PPE prep_waste->handling_don handling_weigh Weigh Compound handling_don->handling_weigh handling_dissolve Dissolve Compound handling_weigh->handling_dissolve post_decon Decontaminate Surfaces handling_dissolve->post_decon post_dispose_consumables Dispose of Contaminated Items post_decon->post_dispose_consumables post_doff Doff PPE post_dispose_consumables->post_doff disp_segregate Segregate Waste post_dispose_consumables->disp_segregate post_wash Wash Hands post_doff->post_wash post_store Store Compound post_wash->post_store disp_label Label Waste Container disp_segregate->disp_label disp_store Store Waste disp_label->disp_store disp_pickup Arrange EHS Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.